Isopropyl Propyl Phthalate
Description
Properties
IUPAC Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUUQDSEZYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopropyl Propyl Phthalate: Chemical Architecture, PPAR-Mediated Toxicity, and Screening Protocols
Target Audience: Toxicologists, Safety Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of preclinical drug development and environmental toxicology, understanding the structure-activity relationships (SAR) of plasticizers is critical. Isopropyl propyl phthalate (IPP) (CAS: 959224-37-4)[1] is an asymmetric dialkyl phthalate ester utilized in specialized chemical applications. Unlike symmetric phthalates such as diethylhexyl phthalate (DEHP) or dipropyl phthalate (DPP), IPP features a distinct structural asymmetry—one linear n-propyl chain and one branched isopropyl chain.
This asymmetry is not merely a structural curiosity; it fundamentally alters the molecule's pharmacokinetic profile. IPP is recognized as an endocrine-disrupting chemical (EDC) and a teratogen[2]. Its mechanism of action is primarily driven by its metabolic conversion into monoesters, which act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[3]. This guide deconstructs the physicochemical properties of IPP, details the causality behind its receptor-mediated toxicity, and provides field-proven, self-validating protocols for quantifying its endocrine-disrupting potential.
Physicochemical Architecture and Steric Implications
The toxicological profile of any phthalate ester is intrinsically linked to its hydrolysis kinetics. Phthalate diesters are generally inactive at nuclear receptors; they are pro-toxicants. Upon cellular uptake or hepatic first-pass metabolism, non-specific esterases and lipases cleave one of the ester bonds to form the active monoester metabolite.
In the case of IPP, the structural asymmetry creates a differential hydrolysis rate. The linear n-propyl group is less sterically hindered than the branched isopropyl group. Consequently, esterases preferentially cleave the n-propyl chain, yielding mono-isopropyl phthalate as the primary proximate toxicant. This specific monoester dictates the binding kinetics within the hydrophobic ligand-binding domain (LBD) of PPAR isoforms.
Table 1: Physicochemical and Identification Properties of IPP
| Property | Value / Description |
| IUPAC Name | 1-(1-methylethyl) 2-propyl benzene-1,2-dicarboxylate |
| CAS Registry Number | 959224-37-4[1] |
| Molecular Formula | C₁₄H₁₈O₄[1] |
| Molecular Weight | 250.29 g/mol [1] |
| Structural Classification | Asymmetric Dialkyl Phthalate Ester |
| Primary Target Receptors | PPAR α , PPAR γ , PPAR δ [3] |
| Known Toxicological Effects | Endocrine disruption, Fetotoxicity, Teratogenicity[2] |
Mechanistic Toxicology: The PPAR Axis
The teratogenic and metabolic disruptions caused by IPP and its metabolites are mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) axis[3]. PPARs ( α , γ , and δ ) are lipid-activated transcription factors belonging to the nuclear receptor superfamily.
The Causality of Activation:
-
Ligand Mimicry: The monoester metabolite of IPP structurally mimics endogenous fatty acids. The carboxylate head interacts with the polar residues of the PPAR LBD (e.g., Tyrosine and Histidine residues), while the hydrophobic isopropyl/phenyl tail stabilizes the activation function-2 (AF-2) helix.
-
Heterodimerization: Upon binding, the receptor undergoes a conformational shift, shedding co-repressors and recruiting co-activators. The activated PPAR forms an obligate heterodimer with the Retinoid X Receptor (RXR).
-
Transcriptional Regulation: The PPAR-RXR complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, triggering pleiotropic responses including lipid dysregulation and, critically, teratogenesis (as evidenced by neural tube defects in embryonic models)[4].
Fig 1: Mechanistic pathway of IPP-induced PPAR activation and gene transcription.
Self-Validating Experimental Workflows
To accurately assess the endocrine-disrupting potential of compounds like IPP, simple viability assays are insufficient. As a Senior Application Scientist, I mandate the use of self-validating orthogonal systems . This involves coupling a highly specific molecular reporter assay with a phenotypic validation assay.
Below are the standardized protocols adapted from the foundational methodologies established by Lampen et al. (2003)[3].
Protocol A: In Vitro Chimeric PPAR Transactivation Assay
This assay utilizes CHO-K1 cells stably transfected with a chimeric receptor (Human Glucocorticoid Receptor (hGR) fused to the PPAR ligand-binding domain)[5].
-
The Causality of the Chimera: Using a GR/PPAR chimera isolates the signal. It prevents endogenous wild-type PPARs in the CHO cells from interfering with the readout, ensuring that the reporter signal is exclusively driven by the transfected construct binding to the IPP metabolite.
Step-by-Step Methodology:
-
Cell Seeding: Seed stably transfected CHO-K1 cells at a density of 20,000 cells/well in 24-well multidishes using 1 mL of standard culture medium[5]. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Replace the medium with fresh medium containing IPP (titrated from 0.1 µM to 100 µM).
-
Internal Controls: Include 0.1% DMSO (Vehicle/Negative Control), 50 µM Bromopalmitate (Positive Control for PPAR α ), and 100 µM Indomethacin (Positive Control for PPAR γ )[4].
-
-
Incubation: Incubate the dosed cells for exactly 48 hours to allow for esterase cleavage, receptor binding, and reporter enzyme (Alkaline Phosphatase - AP) expression[5].
-
Heat Inactivation (Critical Quality Control): Aspirate the cell culture supernatants and heat them to 65°C for 30 minutes[5].
-
The Causality of Heating: Mammalian cells secrete endogenous phosphatases that create high background noise. Heating to 65°C selectively denatures these endogenous enzymes, while the engineered reporter AP remains thermostable, guaranteeing signal specificity.
-
-
Quantification: Measure the relative Alkaline Phosphatase activity via spectrophotometry (absorbance at 405 nm)[5].
Protocol B: F9 Teratocarcinoma Cell Differentiation Assay (Phenotypic Validation)
To prove that the molecular activation observed in Protocol A translates to physiological toxicity, we utilize F9 cells. Teratogenic phthalates induce these undifferentiated stem-like cells to differentiate into parietal endoderm[3].
Step-by-Step Methodology:
-
Seeding: Seed F9 cells in gelatin-coated plates to promote adherence.
-
Exposure: Treat with IPP (10–100 µM). Use Retinoic Acid (1 µM) as a positive teratogenic control.
-
Biomarker Analysis: After 72 hours, assess the morphological shift (rounding and detachment characteristic of endoderm) and quantify the expression of differentiation biomarkers (e.g., Laminin B1 or Type IV collagen) via RT-qPCR.
Fig 2: High-throughput self-validating workflow for PPAR transactivation assays.
Implications for Drug Development & Safety Pharmacology
The identification of IPP as a PPAR activator and teratogen carries significant weight for drug formulation and medical device manufacturing. Phthalates are not covalently bound to polymer matrices (like PVC used in IV bags, catheters, and blister packaging); they are highly susceptible to leaching into lipophilic drug formulations or blood products.
When developing novel liposomal or lipid-nanoparticle (LNP) drug delivery systems, formulation scientists must rigorously screen polymer packaging for asymmetric phthalates like IPP. The unintended leaching of IPP into a therapeutic formulation can introduce confounding variables in preclinical in vivo studies, falsely attributing hepatomegaly (via peroxisome proliferation) or developmental toxicity to the active pharmaceutical ingredient (API) rather than the packaging excipient. Implementing the chimeric PPAR transactivation assay during the excipient screening phase acts as a vital de-risking strategy.
References
-
Lampen, A., Zimnik, S., & Nau, H. (2003). "Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells." Toxicology and Applied Pharmacology, 188(1), 14-23. DOI: 10.1016/s0041-008x(03)00014-0. Retrieved from:[Link]
-
The Endocrine Disruption Exchange (TEDX). "Endocrine Disruptor References: Isopropyl propyl phthalate". TEDX List of Potential Endocrine Disruptors. Retrieved from: [Link]
Sources
Isopropyl propyl phthalate molecular weight and formula
In-Depth Technical Guide: Isopropyl Propyl Phthalate (CAS 959224-37-4) – Physicochemical Profiling, Toxicological Mechanisms, and Analytical Workflows
Executive Summary
As analytical standards in drug development and environmental monitoring grow increasingly stringent, the precise characterization of asymmetric dialkyl phthalates is paramount. Isopropyl propyl phthalate is a highly specific reference material and potential endocrine disruptor. This whitepaper provides an authoritative guide on its physicochemical properties, toxicological mechanisms, and the self-validating analytical protocols required for its quantification.
Chemical Identity and Quantitative Profiling
Isopropyl propyl phthalate is an asymmetric ester of phthalic acid. The deliberate asymmetry—featuring one isopropyl group and one n-propyl group—creates a unique steric profile that dictates its partitioning behavior in biological matrices and its affinity for nuclear receptors.
Table 1: Physicochemical and Structural Data
| Parameter | Quantitative Value / Descriptor |
| Analyte Name | Isopropyl Propyl Phthalate |
| CAS Number | 959224-37-4 |
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 1-(propan-2-yl) 2-propyl benzene-1,2-dicarboxylate |
| SMILES String | CCCOC(=O)c1ccccc1C(=O)OC(C)C |
| Synonyms | 1,2-Benzenedicarboxylic Acid 1-(1-Methylethyl) 2-Propyl Ester |
Data supported by1[1] and 2[2].
Mechanistic Toxicology: The PPAR Activation Pathway
Phthalate esters are heavily scrutinized for their role as endocrine disruptors. The primary toxicological concern regarding low-molecular-weight phthalates is their ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically the α and γ isoforms (3)[3].
-
Causality of Toxicity: Intact diesters are not the primary active toxicants. Upon ingestion or absorption, non-specific cellular esterases rapidly hydrolyze isopropyl propyl phthalate into monoalkyl metabolites. Because these monoesters structurally mimic endogenous fatty acids, they successfully enter the nucleus and bind to the ligand-binding domain of PPARs. This binding induces a conformational shift that forces heterodimerization with the Retinoid X Receptor (RXR). The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, aberrantly upregulating genes responsible for adipogenesis and inducing teratogenic differentiation (e.g., observed in F9 teratocarcinoma cells)[3].
Fig 1: Mechanistic pathway of PPAR activation by phthalate metabolites.
Analytical Characterization: GC-MS Quantification Protocol
To monitor trace levels of Isopropyl propyl phthalate in proteomics research or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique due to the volatility and thermal stability of the molecule.
Step-by-Step Methodology:
-
Liquid-Liquid Extraction (LLE): Mix the aqueous sample with dichloromethane (DCM) in a 1:1 ratio.
-
Causality: The highly hydrophobic nature of the C14H18O4 phthalate drives it entirely into the non-polar DCM phase, effectively partitioning it away from polar matrix interferences.
-
-
Concentration & Reconstitution: Evaporate the organic layer under a gentle nitrogen stream and reconstitute in 100 µL of high-purity hexane.
-
Causality: Hexane is highly volatile and perfectly compatible with non-polar GC stationary phases, ensuring sharp, narrow injection bands without solvent expansion issues.
-
-
GC Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Run a temperature gradient from 80°C to 280°C at 10°C/min.
-
Causality: The 5% phenyl phase provides specific π−π interactions with the phthalate's aromatic ring, resolving it from aliphatic co-extractants.
-
-
MS Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode targeting m/z 149 and m/z 250.
-
Causality: 70 eV EI consistently fragments phthalates to yield the highly stable phthalic anhydride radical cation (m/z 149), providing a definitive base peak for identification.
-
-
Self-Validating System: This GC-MS protocol acts as a self-validating loop. By monitoring both m/z 149 and m/z 250, the system cross-verifies the analyte. If m/z 149 (the universal phthalate core) is detected without the m/z 250 molecular ion, the system automatically flags the peak as a co-eluting phthalate contaminant (e.g., leaching from plastic labware) rather than the target analyte.
Fig 2: Step-by-step GC-MS analytical workflow for phthalate quantification.
Asymmetric Synthesis and Derivatization
Generating Isopropyl propyl phthalate for use as a high-purity reference material requires a step-wise esterification to prevent the formation of symmetrical byproducts (e.g., diisopropyl phthalate).
Step-by-Step Methodology:
-
Ring Opening: React phthalic anhydride with exactly one molar equivalent of isopropanol under mild basic conditions to yield mono-isopropyl phthalate.
-
Condensation: React the resulting monoester with an excess of n-propanol in the presence of a catalytic amount of sulfuric acid ( H2SO4 ), utilizing a Dean-Stark trap.
-
Causality: Symmetrical transesterification is a major risk in mixed alkyl phthalate synthesis. By using a Dean-Stark trap to continuously remove water, the system drives the Fischer esterification strictly forward via Le Chatelier's principle, locking the second alkyl group in place and preventing the formation of symmetrical byproducts.
-
-
Self-Validating System: The synthesis protocol is self-validating through the volumetric measurement of water in the Dean-Stark trap. The collection of exactly one molar equivalent of water confirms the stoichiometric completion of the second esterification step, serving as an immediate, in-process quality control checkpoint before downstream purification.
Fig 3: Step-wise asymmetric synthesis of isopropyl propyl phthalate.
Conclusion
The precise molecular weight (250.29 g/mol ) and formula (C14H18O4) of Isopropyl propyl phthalate are foundational metrics for mass spectrometry calibration. By understanding the causality behind its biological receptor binding and its behavior during GC-MS extraction, drug development professionals can build robust, self-validating assays to accurately monitor this compound in complex biological and environmental matrices.
References
-
Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells. Toxicology and Applied Pharmacology (via Ovid). URL:[Link]
Sources
Isopropyl Propyl Phthalate (IPP): A Comprehensive Technical Guide on Physicochemical Properties and Characterization
As a Senior Application Scientist navigating the complex landscape of plasticizers, excipients, and toxicological models, understanding the precise physicochemical behavior of mixed phthalate esters is critical. Isopropyl propyl phthalate (IPP) —a structural hybrid between dipropyl and diisopropyl phthalate—presents unique thermodynamic properties.
This whitepaper provides an in-depth analysis of the boiling point and density of IPP, the causality behind these values, and the self-validating laboratory protocols required for their empirical determination.
Chemical Identity and Structural Context
Isopropyl propyl phthalate ( [1]) is an asymmetric, mixed dialkyl phthalate. In drug development and materials science, mixed esters like IPP are often synthesized to fine-tune the free volume and migration rates of polymer matrices. Furthermore, IPP serves as a critical model compound in toxicological assays evaluating the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by phthalate metabolites.
Because IPP is an asymmetric ester, its physicochemical properties are thermodynamically bounded by its symmetric analogs: Dipropyl phthalate (DPP) and Diisopropyl phthalate (DIPP) .
Physicochemical Properties: Boiling Point & Density
When evaluating the physical constants of IPP, we must look at the causality dictated by molecular geometry.
The Causality of Molecular Branching
-
Density: The density of a liquid is governed by its molecular packing efficiency. The linear n-propyl chains in DPP allow for tight molecular packing within the liquid lattice. When we introduce a branched isopropyl group (as in IPP), the steric bulk increases the free volume between molecules, thereby reducing the density.
-
Boiling Point: Boiling points are dictated by the strength of intermolecular forces—primarily London dispersion forces in phthalates. Linear chains maximize surface area contact, requiring higher thermal energy to transition to the vapor phase. The branching in IPP reduces this effective surface area, lowering the boiling point compared to its linear counterpart.
Quantitative Data Summary
The following table synthesizes the empirical data of the symmetric analogs to establish the highly predictable, interpolated values for the mixed IPP ester[2, 3].
| Compound Name | CAS Number | Molecular Structure | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) |
| Dipropyl Phthalate (DPP) | 131-16-8 | Linear / Linear | 317.5 | 1.078 |
| Isopropyl Propyl Phthalate (IPP) | 959224-37-4 | Linear / Branched | ~309.8 (Predicted) | ~1.070 (Predicted) |
| Diisopropyl Phthalate (DIPP) | 605-45-8 | Branched / Branched | 302.0 | 1.063 |
Self-Validating Experimental Protocols
To ensure scientific integrity, any empirical determination of IPP's properties must utilize self-validating systems. This means the protocol inherently checks its own accuracy against known standards during the experiment.
Protocol A: Density Determination via Self-Calibrating Pycnometry
Causality: Volumetric glassware expands with temperature. By calibrating the pycnometer with a reference liquid (Type 1 Ultrapure Water) at the exact measurement temperature, we negate thermal expansion errors.
-
Preparation: Thoroughly clean a 10 mL Gay-Lussac pycnometer with acetone and dry under a stream of high-purity nitrogen.
-
Tare Weight ( Wempty ): Weigh the empty pycnometer on an analytical balance (0.1 mg precision).
-
Volume Calibration: Fill the pycnometer with Type 1 DI water. Submerge in a thermostatic water bath at exactly 20.0 °C for 30 minutes. Insert the capillary stopper, wipe the exterior dry, and weigh ( Wwater ). Calculate the exact volume using the known density of water at 20.0 °C (0.9982 g/mL).
-
Sample Measurement: Empty, dry, and refill the pycnometer with the IPP sample. Equilibrate at 20.0 °C, stopper, dry, and weigh ( WIPP ).
-
Validation: Calculate the IPP density ( ρ=VolumeWIPP−Wempty ). Run a parallel test with high-purity [2] to validate the system against its known density of 1.078 g/mL.
Protocol B: Micro-Boiling Point Determination (Siwoloboff’s Method)
Causality: Traditional distillation requires large sample volumes. Siwoloboff’s method utilizes capillary action and vapor pressure equilibrium, allowing for precise measurements using less than 10 μL of synthesized IPP.
-
Capillary Assembly: Seal one end of a standard melting point capillary. Insert a smaller, inverted bell capillary (open end facing down) into the main tube.
-
Sample Loading: Inject 5 μL of IPP into the main capillary.
-
System Setup: Strap the capillary to a calibrated digital RTD thermometer probe. Submerge the assembly in a high-temperature silicone oil bath.
-
Heating & Observation: Heat the bath at a controlled ramp rate of 2 °C/min. As the liquid heats, air trapped in the inverted bell expands, releasing slow bubbles.
-
Equilibrium Point: When the IPP reaches its boiling point, a rapid, continuous stream of bubbles will emerge. Turn off the heat.
-
Data Capture: The exact boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn up into the inverted capillary (the point where vapor pressure exactly equals atmospheric pressure).
Visualizing the Workflows
To fully grasp the synthesis and toxicological relevance of IPP, we must map the logical relationships of its production and biological interaction.
Asymmetric Synthesis Workflow
The synthesis of a mixed ester requires a sequential, two-step esterification to prevent the formation of symmetric byproducts.
Caption: Workflow for the sequential asymmetric synthesis and isolation of Isopropyl Propyl Phthalate.
Toxicological Relevance: PPAR Activation
In drug development and toxicology, IPP and its metabolites are studied for their ability to cross cellular membranes and activate nuclear receptors, specifically PPARs, which can induce teratogenic effects [4].
Caption: Mechanistic pathway of PPAR nuclear receptor activation following IPP cellular uptake.
Conclusion
The physicochemical profile of Isopropyl Propyl Phthalate (CAS 959224-37-4) is a direct manifestation of its asymmetric molecular geometry. By understanding how the steric hindrance of the isopropyl branch disrupts van der Waals forces and liquid lattice packing, researchers can accurately predict its boiling point (~309.8 °C) and density (~1.070 g/mL). Utilizing self-validating methodologies like Siwoloboff’s method and calibrated pycnometry ensures that these values can be rigorously verified in any analytical laboratory setting.
References
-
National Center for Biotechnology Information. "Dipropyl phthalate | C14H18O4 | CID 8559". PubChem Compound Summary. Available at:[Link]
-
Pi Chemicals. "PI-50400 Diisopropyl phthalate (605-45-8)". Pi Chemicals System. Available at:[Link]
-
Lampen, A., et al. "Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells". Toxicology and Applied Pharmacology. Available at:[Link]
The Physical Chemistry and Analytical Validation of Mixed Phthalate Esters in Pharmaceutical Development
Executive Summary
Mixed phthalate esters—ranging from small-molecule plasticizers like butyl benzyl phthalate (BBP) to complex polymeric excipients like cellulose acetate phthalate (CAP)—are foundational to modern drug formulation and delivery systems. Their unique physical properties dictate film-forming capabilities, enteric resistance, and controlled active pharmaceutical ingredient (API) release kinetics. This technical guide provides a rigorous mechanistic analysis of these compounds, detailing their physical properties, their thermodynamic behavior in formulations, and self-validating analytical protocols for their characterization.
Structural Causality and Physical Properties
The term "mixed phthalate esters" encompasses molecules where the 1,2-benzenedicarboxylic acid (phthalic acid) core is esterified with two different functional groups, or polymers where the backbone is substituted with multiple distinct ester moieties[1][2].
Small-Molecule Mixed Esters (e.g., Butyl Benzyl Phthalate - BBP): By utilizing asymmetric aliphatic and aromatic side chains (a benzyl group and a butyl group), BBP disrupts crystalline packing, resulting in a broad liquidus range[2]. The butyl group imparts hydrophobicity, while the benzyl group enhances compatibility with polar polymers, making it a highly efficient plasticizer[2]. BBP is a clear, viscous liquid with a density of 1.1 g/mL and a remarkably low vapor pressure (0.16 mmHg at 150 °C), which minimizes evaporative loss during thermal processing.
Polymeric Mixed Esters (e.g., Cellulose Acetate Phthalate - CAP): Cellulose acetate phthalate is a cellulose derivative where approximately half of the hydroxyl groups are esterified with acetyl groups, a quarter with phthalic acid, and the remainder left unchanged[1]. This mixed substitution is the causal mechanism behind its pH-dependent solubility. At acidic gastric pH (< 4.0), the free carboxylic acid groups on the phthalate moieties remain protonated, rendering the polymer insoluble and protecting the API[1]. In the mildly basic intestinal environment (pH > 6.0), these groups ionize, triggering rapid polymer dissolution[1][3].
Table 1: Comparative Physical Properties of Key Mixed Phthalate Esters
| Physical Property | Butyl Benzyl Phthalate (BBP)[2] | Cellulose Acetate Phthalate (CAP)[1][3] |
| Molecular Weight | 312.36 g/mol | Variable (Polymeric) |
| Physical State (at 25°C) | Viscous, colorless liquid | White to off-white free-flowing powder |
| Density | 1.1 g/mL | ~1.2 - 1.3 g/cm³ (bulk) |
| Solubility (Water) | 2.69 mg/L (Hydrophobic) | Insoluble (Soluble at pH > 6.0) |
| Vapor Pressure | 0.16 mmHg (at 150 °C) | Negligible |
| Primary Pharmaceutical Role | Historical plasticizer / Leachable target | Enteric coating polymer |
Mechanistic Role in Drug Delivery: The Plasticization Effect
CAP is inherently brittle due to strong intermolecular hydrogen bonding and a high glass transition temperature (Tg)[4]. To form cohesive, crack-free enteric films, plasticizers (such as polyethylene glycol or small-molecule phthalates) must be integrated[1][4]. The addition of a plasticizer increases the free volume between polymer chains, lowering the Tg and decreasing the time required for 50% drug release (T50)[4]. Without a plasticizer, the rigid polymer matrix restricts fluid ingress, leading to prolonged, Higuchi-model diffusion kinetics[4].
Figure 1: Mechanism of pH-dependent dissolution and plasticization in CAP films.
Analytical Workflows & Self-Validating Protocols
To ensure scientific integrity, the characterization of mixed phthalate ester formulations requires orthogonal, self-validating protocols.
Protocol 1: Determination of Glass Transition Temperature (Tg) via Modulated DSC
Causality: Standard Differential Scanning Calorimetry (DSC) often conflates the Tg (a reversing thermodynamic event) with enthalpy relaxation or moisture evaporation (non-reversing events). Modulated DSC applies a sinusoidal temperature oscillation over a linear heating ramp, mathematically separating these signals to provide an unambiguous Tg measurement[3]. Self-Validation: The protocol includes an indium standard run prior to the sample to validate temperature and cell constant calibration, ensuring instrumental drift does not skew the Tg calculation.
Step-by-Step Methodology:
-
Preparation: Weigh 5.0 ± 0.1 mg of the CAP/plasticizer film into an aluminum Tzero pan. Hermetically seal the pan to prevent moisture loss, as water acts as a secondary plasticizer and will artificially depress the Tg.
-
Equilibration: Equilibrate the cell at 0 °C for 5 minutes under a dry nitrogen purge (50 mL/min) to establish a stable baseline.
-
Modulation: Apply a temperature modulation of ±0.5 °C every 60 seconds.
-
Heating Ramp: Heat the sample from 0 °C to 200 °C at a linear underlying rate of 2 °C/min.
-
Analysis: Extract the reversing heat flow signal. The Tg is calculated as the inflection point of the endothermic shift. A successful plasticization is validated if the formulated Tg is at least 10–15 °C below the intended processing/coating temperature.
Protocol 2: Quantification of Phthalate Ester Release via HPLC-UV
Causality: To evaluate the enteric integrity of the formulation, API and plasticizer release must be quantified across a physiological pH gradient. HPLC-UV provides the necessary resolution to separate the polymeric degradants, the plasticizer, and the API[4]. Self-Validation: A mass balance approach is utilized. The total drug recovered in the dissolution media plus the residual drug extracted from the undissolved microcapsules must equal 100 ± 5% of the theoretical load. Any deviation indicates degradation or irreversible matrix binding.
Step-by-Step Methodology:
-
Acid Stage (Gastric Simulation): Submerge 100 mg of CAP-coated microcapsules in 900 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C, using USP Apparatus II at 50 rpm for 2 hours.
-
Buffer Stage (Intestinal Simulation): Adjust the media to pH 6.8 using 0.2 M tribasic sodium phosphate. Continue dissolution for 4 hours.
-
Sampling: Withdraw 5 mL aliquots at predetermined intervals (e.g., 1, 2, 3, 4, 6 hours), filtering immediately through a 0.45 µm PTFE syringe filter to halt dissolution.
-
Chromatography: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid, at a flow rate of 1.0 mL/min.
-
Detection & Validation: Monitor absorbance at 254 nm. Calculate the release kinetics. The formulation passes validation if <10% release occurs in the acid stage, followed by >80% release within 45 minutes of the buffer stage[1].
Figure 2: Self-validating analytical workflow for formulation optimization.
Conclusion
The physical properties of mixed phthalate esters are fundamentally linked to their molecular architecture. Whether functioning as a small-molecule plasticizer modifying the free volume of a polymer matrix, or as a macro-molecular enteric coating responding to physiological pH gradients, their behavior is highly predictable and measurable. By employing rigorous, self-validating analytical techniques like mDSC and HPLC-UV, researchers can optimize formulations to achieve precise, targeted drug delivery profiles while ensuring physical stability.
References
- Cellulose acetate phthalate - Wikipedia Source: Wikipedia URL
- Effect of cellulose acetate phthalate and polyethylene glycol on physical properties and release of theophylline from microcapsules Source: SciELO URL
- Cellulose Acetate Phthalate Source: Phexcom URL
- Benzyl butyl phthalate 98 Source: Sigma-Aldrich URL
- Benzyl butyl phthalate - Wikipedia Source: Wikipedia URL
Sources
Isopropyl propyl phthalate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Isopropyl Propyl Phthalate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of isopropyl propyl phthalate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a predictive analysis based on physicochemical properties, and provides a robust experimental framework for empirical determination.
Introduction to Isopropyl Propyl Phthalate
Isopropyl propyl phthalate (CAS No. 959224-37-4) is a diester of phthalic acid, featuring both an isopropyl and a propyl ester group attached to the benzene ring. Like other phthalate esters, it is a semi-rigid molecule with a polar core (the aromatic ring and two carbonyl groups) and nonpolar aliphatic side chains. This amphiphilic nature is central to its solubility behavior. Phthalates are generally characterized as colorless, oily liquids with low volatility and poor solubility in water, but good solubility in many organic solvents and oils.[1][2]
Table 1: Physicochemical Properties of Isopropyl Propyl Phthalate and Related Compounds
| Property | Isopropyl Propyl Phthalate | Diisopropyl Phthalate | Dipropyl Phthalate |
| CAS Number | 959224-37-4 | 605-45-8 | 131-16-8 |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol [3] | 250.29 g/mol [4] |
| Appearance | Liquid (Predicted) | Solid / Liquid[5] | Liquid[4] |
| LogP (XLogP3) | ~2.8 (Predicted) | 2.8[3] | 3.5 (Predicted) |
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher value indicates lower water solubility and higher solubility in nonpolar organic solvents.
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces. The process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] The fundamental principle is "like dissolves like," which means substances with similar polarities and intermolecular forces tend to be miscible.[6]
-
Polarity and Intermolecular Forces : Isopropyl propyl phthalate's structure dictates its interactions. The ester groups (C=O) create significant dipole moments, making the molecule moderately polar. It can act as a hydrogen bond acceptor at its oxygen atoms. The aromatic ring can participate in π-π stacking, while the alkyl chains (isopropyl and propyl) engage in nonpolar van der Waals (London dispersion) forces.
-
Solute-Solvent Interactions :
-
In Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents are strong hydrogen bond donors and acceptors. Isopropyl propyl phthalate can accept hydrogen bonds from the solvent, and its dipole moment can interact favorably with the solvent's dipole. Solubility is expected to be moderate to high.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) : These solvents have strong dipoles but do not donate hydrogen bonds. The primary interaction will be strong dipole-dipole forces between the solvent and the phthalate's ester groups. High solubility is predicted in these solvents.[6]
-
In Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents interact primarily through weak van der Waals forces. The alkyl chains of the phthalate will interact favorably with these solvents. While the polar core is less compatible, the overall solubility is expected to be moderate, driven by the nonpolar side chains.[6]
-
Predicted Solubility Profile of Isopropyl Propyl Phthalate
Table 2: Predicted Qualitative Solubility of Isopropyl Propyl Phthalate in Common Organic Solvents
| Solvent Category | Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Nonpolar | n-Hexane | 1.88 | 0.1 | Moderate | van der Waals interactions between alkyl chains and hexane. |
| Toluene | 2.38 | 2.4 | High | van der Waals forces and potential π-π interactions with the aromatic ring. | |
| Polar Aprotic | Diethyl Ether | 4.34 | 2.8 | High | Favorable dipole-dipole interactions. |
| Ethyl Acetate | 6.02 | 4.4 | Very High | Strong dipole-dipole interactions; structurally similar to the ester solute. | |
| Acetone | 20.7 | 5.1 | Very High | Strong dipole-dipole interactions with the polar carbonyl group. | |
| Acetonitrile (ACN) | 37.5 | 5.8 | High | Strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | 36.7 | 6.4 | High | Strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High | Very strong dipole-dipole interactions. | |
| Polar Protic | Isopropanol | 19.9 | 3.9 | Very High | Favorable dipole-dipole and hydrogen bonding (acceptor). Similar structure. |
| Ethanol | 24.5 | 4.3 | High | Favorable dipole-dipole and hydrogen bonding (acceptor). | |
| Methanol | 32.7 | 5.1 | High | Favorable dipole-dipole and hydrogen bonding (acceptor). | |
| Water | 80.1 | 10.2 | Very Low | The large nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic.[1] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. This protocol is designed as a self-validating system to ensure the attainment of thermodynamic equilibrium.
Step-by-Step Methodology
-
Preparation : Select a range of high-purity organic solvents of interest. Ensure the Isopropyl Propyl Phthalate solute is of a known high purity.
-
Sample Creation : To a series of glass vials with chemically resistant caps (e.g., PTFE-lined), add a measured volume of a single solvent (e.g., 5 mL).
-
Addition of Solute : Add an excess amount of isopropyl propyl phthalate to each vial. "Excess" means that a visible amount of undissolved solute remains at the bottom of the vial after equilibrium is reached. This ensures the solution is saturated.
-
Equilibration : Seal the vials tightly. Place them in a temperature-controlled environment, such as an incubator shaker or a shaking water bath, set to a specific temperature (e.g., 25°C). Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to let the excess solid settle. For faster separation, centrifuge the vials at a controlled temperature.
-
Sample Extraction : Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification : Accurately determine the concentration of isopropyl propyl phthalate in the filtered aliquot using a validated analytical method, such as GC-MS or HPLC (see Section 5). This is typically done by creating a calibration curve with standard solutions of known concentrations.
-
Data Reporting : Express the solubility in standard units, such as mg/mL, g/100mL, or molarity (mol/L), at the specified temperature.
Workflow Diagram
Caption: Workflow for the shake-flask equilibrium solubility determination method.
Analytical Methods for Quantifying Solute Concentration
Accurate quantification of the dissolved phthalate is essential for reliable solubility data. The two most common and robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for analyzing volatile and semi-volatile compounds like phthalates. The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, providing definitive identification and sensitive quantification.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful alternative, particularly when dealing with complex matrices or less volatile analytes. Separation occurs in the liquid phase based on the analyte's affinity for the stationary phase (column) and mobile phase (solvent). A UV or mass spectrometry (LC-MS) detector is typically used for quantification.
Practical Implications for Researchers
A thorough understanding of isopropyl propyl phthalate's solubility is critical in numerous scientific and industrial applications:
-
Drug Formulation : For poorly soluble active pharmaceutical ingredients (APIs), understanding excipient solubility is key to developing stable and effective formulations, such as amorphous solid dispersions or lipid-based delivery systems.
-
Purification and Crystallization : Solvent selection is paramount in crystallization processes. Knowledge of solubility across different solvents and temperatures allows for the optimization of yield and purity.[9]
-
Analytical Chemistry : Choosing the right solvent is crucial for preparing samples for analysis, ensuring the analyte is fully dissolved before injection into an analytical instrument. Liquid-liquid extractions also depend heavily on differential solubility.[10]
Conclusion
Isopropyl propyl phthalate, a moderately polar diester, is predicted to exhibit high solubility in a wide range of polar aprotic and polar protic organic solvents, moderate solubility in nonpolar solvents, and very low solubility in water. This behavior is dictated by the interplay of dipole-dipole forces, hydrogen bond acceptance, and van der Waals interactions between the solute and solvent molecules. While precise quantitative data is sparse, the principles outlined in this guide, combined with the robust shake-flask experimental protocol, provide researchers with the necessary tools to both predict and empirically determine the solubility profile of this compound for their specific application needs.
References
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Fiveable. (2025). Solubility in organic solvents Definition. Retrieved from Fiveable. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). [Link]
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Saleh, H. M., & El-Samra, M. M. (2023). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 28(19), 6885. [Link]
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Vandavasi, K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
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PubChem. (n.d.). Monoisopropyl phthalate. National Center for Biotechnology Information. [Link]
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Vandavasi, K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
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U.S. Environmental Protection Agency. (1980). Phthalate Esters: Ambient Water Quality Criteria. EPA. [Link]
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Oxford Academic. (n.d.). Solubility and toxicity of eight phthalate esters to four aquatic organisms. [Link]
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Lv, J., Liang, L., & Huebschmann, H. J. (n.d.). Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS. Thermo Fisher Scientific. [Link]
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Al-Malah, K. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace. [Link]
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PubChem. (n.d.). Diisopropyl phthalate. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Physicochemical Properties of Phthalate Esters. [Link]
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Deepak Fertilisers and Petrochemicals Corporation Limited. (2021). Product Specification: ISO PROPYL ALCOHOL IP. [Link]
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CORE. (n.d.). DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. [Link]
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ResearchGate. (n.d.). Solubilities and surface activities of phthalates investigated by surface tension measurements. [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
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Gonçalves, J. L., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
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High-Resolution Refractive Index Determination for the Identification of Isopropyl Propyl Phthalate and Its Structural Isomers
Executive Summary
Phthalate esters are ubiquitous plasticizers that require rigorous monitoring in drug development due to their propensity to leach from pharmaceutical packaging and their established fetotoxic and teratogenic profiles. Among these, Isopropyl propyl phthalate (CAS: 959224-37-4)[1] presents a unique analytical challenge. As an asymmetrical mixed ester, it shares an identical molecular weight ( C14H18O4 ) and highly similar mass spectrometric fragmentation patterns with its symmetrical structural isomers: dipropyl phthalate (DPP) and diisopropyl phthalate (DiPP).
To achieve unambiguous identification where standard chromatography-mass spectrometry (GC-MS/LC-MS) falls short, application scientists rely on high-precision Refractive Index (RI) measurements. This guide details the mechanistic causality behind isomeric RI shifts and provides a self-validating analytical protocol for differentiating these closely related plasticizers.
Mechanistic Grounding: The Physics of Isomeric Refractive Index Shifts
The refractive index ( n ) of a liquid is the ratio of the velocity of light in a vacuum to its velocity within the substance. For organic molecules like phthalates, the RI is intrinsically linked to molar polarizability and molar volume, as defined by the Lorentz-Lorenz equation.
Causality of RI Variations in Phthalate Isomers: When comparing straight-chain alkyl groups (propyl) to branched alkyl groups (isopropyl), the branching introduces significant steric hindrance. This structural bulk expands the molar volume of the molecule and reduces the overall density of the electron cloud available to interact with the electromagnetic field of light.
-
Dipropyl phthalate (DPP): The straight-chain structure allows for denser molecular packing, resulting in higher electron polarizability and a higher refractive index (~1.497)[2].
-
Diisopropyl phthalate (DiPP): The dual-branched structure maximizes steric hindrance and molar volume, dropping the refractive index significantly (~1.490).
-
Isopropyl propyl phthalate: As the mixed ester, it exhibits an intermediate steric profile, yielding a refractive index perfectly bisecting its symmetrical counterparts.
Mechanistic relationship between alkyl branching, molar volume, and refractive index shifts.
Quantitative Isomeric Data
To differentiate these isomers, measurements must be taken at exactly 20.0 °C using the Sodium D-line (589 nm), denoted as nD20 . The table below summarizes the critical identification metrics.
| Compound | CAS Number | Alkyl Branching | Density (g/mL at 20°C) | Refractive Index ( nD20 ) |
| Dipropyl phthalate (DPP) | 131-16-8 | None (Straight-chain) | 1.078 | 1.4960 – 1.4980 |
| Isopropyl propyl phthalate | 959224-37-4 | Asymmetrical (Mixed) | ~1.070 | ~1.493 – 1.494 |
| Diisopropyl phthalate (DiPP) | 605-45-8 | Symmetrical (Branched) | 1.063 | 1.484 – 1.490 |
*Note: Due to the scarcity of commercial reference standards for the mixed ester, RI and density values for Isopropyl propyl phthalate are theoretically interpolated based on the molar refractivity additivity of its symmetrical counterparts. This serves as a reliable heuristic baseline for analytical identification.
Self-Validating Experimental Protocol
Because the RI difference between these isomers is as small as 0.003, achieving the theoretical instrument accuracy of ±0.0001 is mandatory. The following protocol is designed as a closed-loop, self-validating system, adhering strictly to[3] and[4].
Phase 1: System Calibration & Thermal Equilibration
-
Thermal Stabilization: Connect the Abbé refractometer to a circulating water bath. Set and verify the prism temperature to 20.0 ± 0.1 °C .
-
Causality: The refractive index of organic liquids decreases by approximately 0.0004 for every 1°C rise in temperature[3]. Strict thermal control prevents temperature-induced RI drift, which could easily cause misidentification of the isomer.
-
-
Zero-Point Calibration: Apply 2 drops of HPLC-grade distilled water to the measuring prism. At 20.0 °C, the RI must read exactly 1.3330 [3]. If any deviation occurs, adjust the instrument's calibration screw before proceeding.
Phase 2: Sample Application & Optical Measurement
-
Sample Introduction: Deposit 2-3 drops of the isolated phthalate extract onto the lower prism. Do not touch the glass with the pipette tip to avoid micro-scratches that distort light refraction.
-
Dispersion Correction: Illuminate the sample using a sodium D-line light source (doublet at 589.0 nm and 589.6 nm)[3]. Rotate the Amici compensator dial until the color fringe at the shadowline boundary disappears, leaving a sharp, high-contrast black-to-white transition.
-
Data Acquisition: Adjust the measurement knob until the shadowline perfectly intersects the crosshairs. Record the nD20 value to four decimal places.
Phase 3: The Self-Validation Loop
-
Triplicate Variance Check: Clean the prism thoroughly with anhydrous ethanol and allow it to dry. Repeat the measurement process twice more on fresh aliquots of the sample.
-
Validation Criteria: Calculate the standard deviation (SD) of the three readings. The system is considered self-validated if the SD is < 0.0002 . If the SD exceeds this threshold, the data is automatically rejected; the operator must return to Phase 1 to troubleshoot thermal instability or sample contamination.
Self-validating workflow for high-precision refractive index measurement of phthalates.
References
-
Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics (ASTM D1045) . ASTM International. Available at: [Link]
-
General Chapters: <831> REFRACTIVE INDEX . US Pharmacopeia (USP). Available at:[Link]
Sources
Chemical stability of isopropyl propyl phthalate under standard conditions
An In-depth Technical Guide to the Chemical Stability of Isopropyl Propyl Phthalate Under Standard Conditions
Introduction
Isopropyl propyl phthalate is a diester of phthalic acid, characterized by the presence of both an isopropyl and a propyl ester functional group.[1][2] As with other phthalate esters, its utility may be found in applications such as a plasticizer or as a component in various formulations within the industrial and pharmaceutical sectors. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical stability is paramount. It informs storage conditions, formulation strategies, and potential interactions with other substances, and is a critical component of regulatory submissions.[3][4] This guide provides an in-depth technical overview of the anticipated chemical stability of isopropyl propyl phthalate under standard conditions, drawing upon established principles for phthalate esters and authoritative regulatory guidelines.
Regulatory Framework for Stability Testing: The ICH Q1A(R2) Guideline
The International Council for Harmonisation (ICH) provides guidelines on the requirements for the registration of pharmaceuticals for human use. The ICH Q1A(R2) guideline is the primary document that outlines the stability testing of new drug substances and products.[5][6] These guidelines define the standard conditions for stability studies, which are designed to provide evidence on how the quality of a substance varies with time under the influence of temperature, humidity, and light.[3]
Standard Testing Conditions:
-
Long-term stability studies: These are typically conducted for a minimum of 12 months and are designed to represent the recommended storage conditions.[4] The internationally recognized long-term storage conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[6]
-
Accelerated stability studies: These are shorter-term studies, typically 6 months, conducted under more extreme conditions to accelerate the rate of chemical degradation and physical change.[7] The standard accelerated condition is 40°C ± 2°C with 75% ± 5% RH.[4]
-
Intermediate stability studies: If a "significant change" occurs during accelerated studies, intermediate studies are conducted at 30°C ± 2°C and 65% ± 5% RH.[6]
Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is performed to identify the likely degradation products of a substance.[8] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[7][9] Stress testing involves exposing the substance to conditions more severe than those used in accelerated stability studies.[3] According to ICH guidelines, this should include the effects of:
-
Temperature: Typically in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[10]
-
Humidity: 75% RH or greater.[10]
-
Hydrolysis: Across a wide range of pH values.[6]
-
Oxidation: Exposure to an oxidizing agent.[11]
-
Photolysis: Exposure to light, as described in ICH Q1B.[6]
Anticipated Degradation Pathways of Isopropyl Propyl Phthalate
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for phthalate esters, proceeding via acid- or base-catalyzed cleavage of the ester bonds.[12] The reaction typically occurs in two steps: first, the diester is hydrolyzed to a monoester, and then the monoester is hydrolyzed to phthalic acid.[12] For isopropyl propyl phthalate, this would result in the formation of monoisopropyl phthalate, monopropyl phthalate, and finally phthalic acid, along with isopropanol and propanol.[13][14]
Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for phthalate esters.[15] The rate of hydrolysis is also influenced by the steric hindrance around the carbonyl group of the ester.
Photodegradation
Phthalate esters can undergo photodegradation when exposed to UV light.[16] This process can be direct, through the absorption of light by the phthalate molecule itself, or indirect, mediated by photosensitizing species that generate reactive oxygen species (ROS) such as hydroxyl radicals.[11][17] The degradation of the aromatic ring of phthalates by hydroxyl radicals can lead to the formation of various intermediates, including phthalic acid, benzoic acid derivatives, and ultimately, smaller organic acids through ring-opening.[12][18]
Thermal Decomposition
At elevated temperatures, phthalate esters can undergo thermal decomposition. Pyrolysis of phthalates can lead to the formation of phthalic anhydride, alkenes (from the alcohol side chains), and various aromatic compounds.[19] For isopropyl propyl phthalate, thermal stress would likely lead to the elimination of propene and isopropylene, and the formation of phthalic anhydride.
Oxidative Degradation
Oxidative degradation can be initiated by reactive oxygen species.[20] The presence of oxidizing agents can lead to the hydroxylation of the aromatic ring and oxidation of the alkyl side chains.[11] This can result in a complex mixture of degradation products.
Experimental Protocols for Stability Assessment
The following protocols are designed as a comprehensive approach to evaluating the chemical stability of isopropyl propyl phthalate, in line with ICH guidelines.
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Prepare at least three batches of isopropyl propyl phthalate. Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: Place samples in a calibrated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: Place samples in a calibrated stability chamber at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Schedule:
-
Long-Term: Test samples at 0, 3, 6, 9, and 12 months.
-
Accelerated: Test samples at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay of isopropyl propyl phthalate, and quantification of any degradation products using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).
Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of isopropyl propyl phthalate in appropriate solvents (e.g., acetonitrile/water). For solid-state studies, use the pure substance.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress (Solid): Expose the solid sample to 70°C in an oven for 48 hours.
-
Photostability: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Analysis: Following exposure to the stress conditions, quantify the remaining isopropyl propyl phthalate and identify and quantify the degradation products using a suitable analytical method, such as GC-MS, to elucidate the degradation pathways.[21][22]
Protocol 3: Analytical Methodology (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., hexane or acetone) to a known concentration.[21]
-
Chromatographic Conditions:
-
Column: A suitable capillary column for phthalate analysis (e.g., a non-polar or mid-polar column).
-
Oven Program: A temperature gradient program to separate the parent compound from its potential degradation products.[23]
-
Injector: Splitless injection at a suitable temperature (e.g., 250°C).[23]
-
Carrier Gas: Helium at a constant flow rate.[23]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Mode: Scan mode for identification of unknown degradation products and Selected Ion Monitoring (SIM) mode for quantification of the parent compound and known degradants.[22]
-
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Illustrative Stability Data for Isopropyl Propyl Phthalate under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Monoisopropyl Phthalate (%) | Monopropyl Phthalate (%) | Phthalic Acid (%) | Total Degradation (%) |
| 0 | Clear, colorless liquid | 99.8 | < 0.05 | < 0.05 | < 0.05 | < 0.05 |
| 3 | Clear, colorless liquid | 98.5 | 0.6 | 0.5 | 0.2 | 1.3 |
| 6 | Clear, colorless liquid | 97.1 | 1.2 | 1.0 | 0.5 | 2.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
The data from these studies are used to establish a re-test period for the drug substance or a shelf life for the drug product. The degradation profile helps in identifying critical stability issues and in the development of appropriate packaging and storage recommendations.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Anticipated degradation pathways.
References
-
memmert GmbH+Co.KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]
-
ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
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ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Al-Salem, S. M., et al. (2010). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]
-
Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(12), e202200082. Retrieved from [Link]
-
Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. PubMed. Retrieved from [Link]
-
Ferreira, I., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monoisopropyl phthalate. PubChem. Retrieved from [Link]
-
Wu, Y., et al. (2022). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]
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Corpas-Sayago, R., et al. (2024). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. MDPI. Retrieved from [Link]
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Furlan, R. L. V., et al. (2003). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. ARKIVOC. Retrieved from [Link]
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Yang, Y., et al. (2005). Oxidative Degradation of Diethyl Phthalate by Photochemically-Enhanced Fenton Reaction. ResearchGate. Retrieved from [Link]
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Roy, K., et al. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. SpringerLink. Retrieved from [Link]
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Shinde, N. G., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Furlan, R. L. V., et al. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate. Retrieved from [Link]
-
K. Michael. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]
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Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. Retrieved from [Link]
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Ghattas, A.-K., et al. (2020). Microbial degradation of phthalates: biochemistry and environmental implications. PubMed. Retrieved from [Link]
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Meeker, J. D., et al. (2012). Phthalates: Chemical properties, impacts on health and the environment. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]
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Albro, P. W., & Lavenhar, S. R. (1989). Overview of phthalate ester pharmacokinetics in mammalian species. PubMed. Retrieved from [Link]
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Jung, M. Y., et al. (2016). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. ResearchGate. Retrieved from [Link]
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Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Singh, S., & Sharma, B. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. PMC. Retrieved from [Link]
-
Prasad, B., & Suresh, S. (n.d.). Rate constants and half lives of phthalate esters based on the first order biodegradation kinetic plots. ResearchGate. Retrieved from [Link]
-
Peñaloza-Coronel, A., et al. (2022). "Oxidative stress induced by phthalates in mammals: State of the art and potential biomarkers". PubMed. Retrieved from [Link]
-
Gonzalez, M. (2012). A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. ScholarWorks. Retrieved from [Link]
- CN101967098A - Preparation method of bis(2-propylheptyl) phthalate. (n.d.). Google Patents.
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He, D., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Retrieved from [Link]
-
Chang, J.-W., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect. Retrieved from [Link]
-
Barreca, S., et al. (2014). Photodegradation of selected phthalates on mural painting surfaces under UV light irradiation. IRIS UniPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylpentyl phthalate. PubChem. Retrieved from [Link]
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Wenk, J., & Canonica, S. (2014). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts. Retrieved from [Link]
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Afshari, M., & Ifelebuegu, A. O. (2018). Chemical behavior of phthalates under abiotic conditions in landfills. PubMed. Retrieved from [Link]
-
Czégény, Z., et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
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Thiebaud, J., et al. (2010). NO(2) Quantum Yields From Ultraviolet Photodissociation of Methyl and Isopropyl Nitrate. Journal of Physical Chemistry A. Retrieved from [Link]
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Chai, Y. Q., et al. (2022). Insights into the Titania (TiO2) Photocatalysis on the Removal of Phthalic Acid Esters (PAEs) in Water. BCREC Journal. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis and Validation of Isopropyl Propyl Phthalate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Isopropyl propyl phthalate (CAS 959224-37-4)[1]
Introduction
Isopropyl propyl phthalate is an asymmetric dialkyl phthalate ester utilized primarily in toxicology, proteomics, and endocrine disruption research as a model plasticizer[1]. Synthesizing asymmetric phthalates presents a unique chemical challenge: preventing the scrambling of alkyl chains (transesterification) that typically occurs under standard high-temperature, acid-catalyzed esterification[2]. This application note details a highly controlled, two-step protocol to synthesize isopropyl propyl phthalate from phthalic anhydride, ensuring high asymmetric purity and avoiding statistical mixtures.
Mechanistic Rationale & Experimental Design
The synthesis of asymmetric phthalates requires a sequential, kinetically controlled addition strategy[3][4].
-
Phase 1: Ring-Opening Esterification. Phthalic anhydride is reacted with one equivalent of isopropanol. The anhydride ring is highly susceptible to nucleophilic attack. Under mild basic conditions (using pyridine or DMAP), the ring opens to form mono-isopropyl phthalate[3]. Causality Note: This step is naturally self-limiting; the resulting carboxylic acid is significantly less electrophilic than the starting anhydride, preventing the addition of a second isopropanol molecule without the introduction of a coupling agent.
-
Phase 2: Steglich Esterification. To attach the second, distinct alkyl chain (n-propanol), we employ a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). Causality Note: Traditional Fischer esterification (using H2SO4 or p-Toluenesulfonic acid at >100∘C ) is strictly avoided here because it promotes transesterification, which would yield an inseparable statistical mixture of di-isopropyl, di-propyl, and isopropyl propyl phthalates[2]. The Steglich protocol operates at room temperature, kinetically trapping the asymmetric product. Furthermore, DMAP acts as a superior acyl transfer catalyst, suppressing the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.
Workflow Visualization
Two-step synthesis workflow for asymmetric isopropyl propyl phthalate.
Materials and Reagents
Table 1: Quantitative Reagent Summary
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| Phthalic Anhydride | Starting Material | 148.12 | 1.0 | 1.48 g |
| Isopropanol | Nucleophile 1 | 60.10 | 1.2 | 0.92 mL |
| Pyridine | Base Catalyst | 79.10 | 0.1 | 0.08 mL |
| Mono-isopropyl Phthalate | Intermediate | 208.21 | 1.0 | ~2.08 g (Expected) |
| n-Propanol | Nucleophile 2 | 60.10 | 1.1 | 0.82 mL |
| DCC | Coupling Agent | 206.33 | 1.1 | 2.27 g |
| DMAP | Acyl Transfer Catalyst | 122.17 | 0.1 | 0.12 g |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of Mono-isopropyl Phthalate
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous isopropanol (0.92 mL, 12.0 mmol) and pyridine (0.08 mL, 1.0 mmol).
-
Reflux: Heat the mixture to 90°C under an inert argon atmosphere for 3-4 hours. Self-Validation: The reaction transitions from a heterogeneous suspension to a clear, homogeneous solution as the anhydride is consumed[5].
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with 1M HCl (2 × 15 mL) to remove pyridine. Extract the organic layer with saturated NaHCO3 (3 × 15 mL). The monoester will transfer to the aqueous layer as a sodium salt, leaving unreacted anhydride in the organic layer.
-
Acidification: Carefully acidify the combined aqueous layers with 3M HCl until the pH reaches ~2. Extract the precipitated monoester with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield mono-isopropyl phthalate as a white solid/viscous oil.
Phase 2: Steglich Esterification for the Asymmetric Diester
-
Reaction Setup: Dissolve the purified mono-isopropyl phthalate (assume 10.0 mmol for calculation) in 25 mL of anhydrous Dichloromethane (DCM) in a clean, dry flask.
-
Reagent Addition: Add n-propanol (0.82 mL, 11.0 mmol) and DMAP (0.12 g, 1.0 mmol). Cool the flask to 0°C using an ice bath.
-
Coupling: Dissolve DCC (2.27 g, 11.0 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Incubation: Allow the reaction to slowly warm to room temperature and stir for 16-20 hours[3]. Self-Validation: The formation of a voluminous white precipitate—dicyclohexylurea (DCU)—indicates successful coupling.
-
Filtration & Workup: Filter the reaction mixture through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over Na2SO4 and concentrate in vacuo.
Phase 3: Purification
-
Flash Chromatography: Purify the crude oil via silica gel column chromatography using a gradient of Hexane:EtOAc (9:1 to 4:1).
-
Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC). Isopropyl propyl phthalate will elute as a distinct UV-active spot.
Data Presentation & Validation
To ensure the structural integrity of the synthesized asymmetric phthalate and confirm the absence of transesterification byproducts, validate the final compound against the expected analytical parameters below.
Table 2: Expected Analytical Data for Isopropyl Propyl Phthalate
| Parameter | Expected Observation | Diagnostic Significance |
| Physical State | Clear, colorless viscous liquid | Confirms removal of DCU and unreacted acids. |
| TLC (Hexane:EtOAc 4:1) | Rf≈0.6 (UV active) | Validates non-polar ester formation. |
| 1 H NMR (Aromatic) | δ 7.70 - 7.50 (m, 4H) | Confirms the intact phthalate aromatic core. |
| 1 H NMR (Isopropyl) | δ 5.25 (hept, 1H), 1.35 (d, 6H) | Confirms the retention of the Phase 1 alkyl chain. |
| 1 H NMR (n-Propyl) | δ 4.25 (t, 2H), 1.75 (sextet, 2H), 1.00 (t, 3H) | Confirms the successful Phase 2 Steglich coupling. |
References
-
Harris, H. G. Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptors. Eagle Scholar (University of Mary Washington).[3] URL:
-
Santa Cruz Biotechnology. Isopropyl propyl phthalate | CAS 959224-37-4 | SCBT.[1] URL:
-
Environment and Climate Change Canada. State of the Science Report Phthalate Substance Grouping Short-Chain Phthalate Esters. Canada.ca.[4] URL:
-
Aminova, G. K., et al. Obtaining new phthalate plasticizers. Semantic Scholar / Nanotechnologies in Construction.[2] URL:
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Solid-Phase Extraction (SPE) of Isopropyl Propyl Phthalate from Aqueous Samples: A Method for High-Recovery Analysis
An Application Guide and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the extraction and pre-concentration of isopropyl propyl phthalate from water samples using solid-phase extraction (SPE). Isopropyl propyl phthalate (C₁₄H₁₈O₄) belongs to the phthalate ester family, a class of compounds widely used as plasticizers that are now recognized as prevalent environmental contaminants. Accurate quantification in aqueous matrices is critical for environmental monitoring and toxicological assessment. This guide is designed for researchers and analytical scientists, offering an in-depth look at the principles of SPE for phthalate analysis, a step-by-step protocol using reversed-phase C18 cartridges, and essential quality control measures to ensure data integrity. We will delve into the causality behind each step, from sorbent selection to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing a scientifically robust and self-validating methodology.
Introduction and Scientific Principles
Phthalate esters are ubiquitous in the modern environment due to their extensive use in plastics, personal care products, and industrial solvents. Their potential as endocrine-disrupting chemicals necessitates sensitive and reliable analytical methods for their detection in environmental samples like water. Solid-phase extraction (SPE) has become the preferred technique for preparing water samples for phthalate analysis, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[1]
The core principle of this method relies on reversed-phase chromatography. Isopropyl propyl phthalate is a moderately non-polar molecule. When an aqueous sample containing the analyte is passed through a non-polar SPE sorbent (such as octadecyl-functionalized silica, C18), the phthalate partitions from the polar water phase and adsorbs onto the non-polar stationary phase via hydrophobic (van der Waals) interactions.[2] More polar impurities in the sample matrix pass through the cartridge unretained. Following a wash step to remove any weakly-bound interferences, the target analyte is recovered by eluting with a small volume of a non-polar organic solvent, which disrupts the hydrophobic interactions and releases the phthalate from the sorbent. This process not only isolates the analyte but also concentrates it, significantly improving the limits of detection for subsequent instrumental analysis.
The Challenge of Phthalate Analysis: Background Contamination
A critical challenge in analyzing any phthalate is managing background contamination. Phthalates are present in countless laboratory materials, including plastic tubing, pipette tips, solvent bottle caps, and gloves.[3][4] Failure to control these sources will lead to artificially high results. Therefore, a rigorous quality control program, including the consistent analysis of laboratory reagent blanks, is not optional but essential for trustworthy data.[3] All glassware must be scrupulously cleaned, and contact with plastic materials should be avoided at every stage of the process.[5]
Sorbent Selection: A Comparative Overview
The choice of SPE sorbent is paramount for achieving high recovery and reproducibility.[6] The selection is based on the physicochemical properties of both the analyte and the sample matrix.[2]
| Sorbent Type | Mechanism | Advantages | Considerations | Typical Recovery (General Phthalates) |
| C18 (Octadecyl) | Reversed-Phase (Non-polar) | Well-characterized, widely available, excellent retention for moderately non-polar compounds like phthalates.[7] | Can exhibit lower recovery for more polar phthalates. Performance may vary with manufacturer. | 85-97%[7][8] |
| HLB (Hydrophilic-Lipophilic Balanced) | Mixed-Mode | A polymeric sorbent that provides excellent retention for a wide range of compounds, from polar to non-polar.[6] | Often considered a more advanced, versatile sorbent. | >95% for a broad range of phthalates.[6] |
| Florisil® (Magnesium Silicate) | Normal-Phase (Polar) | Effective for cleanup of certain sample types.[1] | Requires non-polar sample solvent; less common for direct aqueous extraction. | 98-110% (with ethyl acetate elution).[1] |
For this protocol, we will focus on the C18 sorbent due to its widespread use and proven efficacy for this class of compounds. However, laboratories analyzing a broader spectrum of phthalates may find HLB sorbents offer superior overall performance.[6]
Experimental Protocol: SPE of Isopropyl Propyl Phthalate
This protocol is designed for the extraction of isopropyl propyl phthalate from a 1-liter water sample. Adjustments may be necessary for different sample volumes or matrices.
Required Materials and Reagents
-
SPE Cartridges: C18, 500 mg / 6 mL (or equivalent)
-
Reagents:
-
Methanol (HPLC or GC-MS grade)
-
Ethyl Acetate (HPLC or GC-MS grade)
-
Reagent Water (Type I, Milli-Q® or equivalent, tested to be phthalate-free)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Glass sample collection bottles (1 L, amber)[9]
-
Glass syringes and transfer pipettes
-
Concentrator/evaporator system (e.g., nitrogen evaporator)
-
Autosampler vials (glass, with PTFE-lined caps)
-
Analytical Balance
-
pH meter
-
Visual Workflow of the SPE Process
Caption: General workflow for the solid-phase extraction of phthalates.
Step-by-Step Methodology
A. Sample Collection and Preparation
-
Collection: Collect grab samples in 1-liter amber glass containers. Do not pre-rinse the bottles with the sample. All samples must be chilled to 4°C from the time of collection until extraction.[5][9]
-
Preservation: Samples should be extracted within 7-14 days of collection.[3][9]
-
pH Adjustment: Before extraction, allow the sample to warm to room temperature. Adjust the sample pH to 5.0 using HCl or NaOH. This has been shown to optimize recovery for certain phthalates on C18 media.[8][10]
B. SPE Cartridge Procedure
-
Conditioning: Place a C18 cartridge on the vacuum manifold. Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol. Do not allow the sorbent bed to go dry. This step solvates the C18 functional groups, activating the sorbent for interaction with the analyte.
-
Equilibration: Immediately follow the conditioning step by passing 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry. This removes the organic solvent and prepares the cartridge for the aqueous sample.
-
Sample Loading: Load the 1-liter water sample onto the cartridge. Maintain a consistent flow rate of approximately 5-10 mL/min.[6] A slow, steady flow rate is crucial for ensuring efficient interaction and retention of the analyte on the sorbent.
-
Washing (Interference Removal): After the entire sample has passed through, wash the cartridge with 5 mL of reagent water. This step removes any remaining polar, water-soluble impurities that are not of interest.
-
Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 20-30 minutes.[6] Removing residual water is critical for ensuring efficient elution with the non-polar organic solvent.
C. Elution and Concentration
-
Elution: Place a clean glass collection tube inside the manifold. Elute the retained isopropyl propyl phthalate from the cartridge by passing 5 mL of ethyl acetate through the sorbent. A 1:1 mixture of ethyl acetate and dichloromethane can also be effective.[7]
-
Concentration: Transfer the eluate to a concentrator tube. Gently evaporate the solvent under a stream of nitrogen at approximately 30-35°C until the final volume is 1.0 mL. Do not evaporate to complete dryness.
-
Final Preparation: Transfer the 1.0 mL concentrated extract to a 2 mL autosampler vial for analysis.
Instrumental Analysis and Quality Control
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of the final extract is typically performed using GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer provides definitive identification and quantification.
-
System: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).[11]
-
Column: A low-bleed capillary column, such as a DB-5ms or equivalent, is recommended.
-
Mode: Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for the target analyte.[11]
-
Quantification: An external calibration curve should be prepared using certified standards of isopropyl propyl phthalate in the final extraction solvent (e.g., ethyl acetate).
A Self-Validating System: Mandatory Quality Control
To ensure the trustworthiness of the generated data, the following QC samples must be processed alongside every batch of environmental samples:
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water is carried through the entire analytical procedure. The LRB is used to assess contamination from the laboratory environment and reagents.[9] Phthalates should not be detected above the method detection limit.
-
Laboratory Fortified Blank (LFB): An LRB that is spiked with a known concentration of isopropyl propyl phthalate. The recovery of the analyte is calculated to verify method performance in a clean matrix.
-
Laboratory Fortified Sample Matrix (LFM): A duplicate of an environmental sample that is spiked with a known concentration of the analyte. This is used to evaluate the effect of the sample matrix on the extraction efficiency and recovery.
Troubleshooting and Expert Insights
-
Low Recovery:
-
Cause: Sorbent bed went dry during conditioning or equilibration.
-
Solution: Repeat the extraction, ensuring the sorbent remains wet until sample loading begins.
-
Cause: Inefficient elution.
-
Solution: Ensure the sorbent bed is completely dry before adding the elution solvent. Consider a different elution solvent or a mixture (e.g., ethyl acetate/dichloromethane).
-
-
High Background Contamination:
-
Cause: Contamination from labware or solvents.
-
Solution: Use only glass equipment. Pre-rinse all glassware with a high-purity solvent. Test all solvents for phthalate contamination before use. Avoid plastic gloves or use phthalate-free alternatives.
-
-
Poor Reproducibility:
-
Cause: Inconsistent flow rate during sample loading.
-
Solution: Use the vacuum manifold to maintain a slow, consistent flow rate for all samples.
-
References
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Esters. EPA-EAD. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Gas Chromatography with Photoionization Detection. EPA-NERL. [Link]
-
AMPTIUS Amp Tech Instruments US. (n.d.). EPA Method 548.1 Instrumentation Guide. Retrieved March 11, 2026, from [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Ester. [Link]
-
Li, Y., et al. (2014). Graphene Nanoplatelets as a Highly Efficient Solid-Phase Extraction Sorbent for Determination of Phthalate Esters in Aqueous Solution. Talanta, 120, 71-75. [Link]
-
Viškelienė, R., & Kretavičius, J. (2011). Solid phase extraction and gas chromatographic – mass spectrometric analysis of phthalates in surface water. Chemija, 22(4), 246-252. [Link]
-
Ferrone, V., et al. (2023). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Toxics, 11(1), 29. [Link]
-
Sauthit, K., et al. (2011). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. AU J.T., 14(4), 260-266. [Link]
-
Wang, X., et al. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules, 26(23), 7175. [Link]
-
Ferrone, V., et al. (2023). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Toxics, 11(1), 29. [Link]
-
Luks-Betlej, K., et al. (2001). Solid-phase microextraction of phthalates from water. Journal of Chromatography A, 938(1-2), 93-101. [Link]
-
D'Occhio, S., et al. (2012). Evaluation of an analytical method for determining phthalate esters in wine samples by solid-phase extraction and gas chromatography coupled with ion-trap mass spectrometer detector. Food Chemistry, 130(2), 429-435. [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved March 11, 2026, from [Link]
-
LCGC International. (2015). Understanding and Improving Solid-Phase Extraction. [Link]
-
Zarlish Polychemicals Private Limited. (n.d.). Di Propyl Phthalate. Retrieved March 11, 2026, from [Link]
-
U.S. Consumer Product Safety Commission. (2010). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118770, Monoisopropyl phthalate. Retrieved March 11, 2026, from [Link].
-
Peñalver, A., et al. (2000). Determination of phthalate esters in water samples by solid-phase microextraction and gas chromatography with mass spectrometric detection. Journal of Chromatography A, 872(1-2), 191-201. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Diethyl Phthalate. [Link]
-
Wang, Y., et al. (2015). Determination of 15 Phthalate Esters in Drinking Water by Solid Phase Extraction-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(8), 1195-1201. [Link]
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Application Note & Protocol: Advanced LC-MS/MS Strategies for the Quantitative Analysis of Mixed Phthalate Esters
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Context
Phthalate esters (PEs) are ubiquitous synthetic plasticizers utilized globally to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC) (1)[1]. Because they are not covalently bound to the polymer matrix, PEs readily migrate into food, beverages, environmental waters, and biological systems (2)[2]. Given their established potential as endocrine disruptors, regulatory bodies have enforced strict specific migration limits (SMLs) (3)[3].
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the standard for PE analysis, it suffers from critical limitations: high-molecular-weight PEs are prone to thermal degradation, and the analysis of polar monoester metabolites requires tedious, error-prone derivatization (4)[4]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these hurdles, offering direct, highly sensitive, and selective quantification of both diesters and monoesters in a single run without derivatization (5)[5].
Analytical Challenges & Causality of Experimental Choices
The primary challenge in PE analysis is not instrumental sensitivity, but rather the ubiquitous background contamination. PEs are present in laboratory air, plastic consumables, solvent bottle caps, and the PTFE tubing of the LC system itself (6)[6]. To establish a trustworthy, self-validating analytical method, the following mechanistic choices are mandatory:
-
The Delay Column Strategy : A short, highly retentive column (e.g., Agela Ghost Hunter) must be installed between the LC pump and the autosampler (3)[3].
-
Causality: This column traps PEs originating from the mobile phase and pump tubing. Consequently, these background PEs elute later than the target PEs injected from the sample, allowing for clear chromatographic differentiation and preventing false positive quantification.
-
-
Stationary Phase Selection : A Biphenyl column (e.g., Kinetex Biphenyl) is preferred over standard C18 (6)[6].
-
Causality: PEs such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) exist as complex isomeric mixtures. The Biphenyl phase provides enhanced π−π interactions with the aromatic rings of the PEs, enabling baseline resolution of critical structural isomers that would otherwise co-elute and suppress each other's ionization.
-
-
Isotope Dilution : The use of deuterated internal standards (e.g., DEHP-d4, DBP-d4).
-
Causality: Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement). Spiking isotopically labeled standards prior to extraction ensures that any analyte loss during sample prep or ionization variance is mathematically normalized, rendering the method self-validating (7)[7].
-
LC-MS/MS workflow for phthalate ester quantification emphasizing contamination control.
Detailed Experimental Protocol
Reagents and Materials
-
LC-MS grade Methanol, Acetonitrile, Hexane, and Water.
-
0.05% Acetic Acid (v/v) in Water (Mobile Phase A).
-
Critical Control : All glassware must be baked at 400°C for 4 hours prior to use to eliminate residual PEs (2)[2]. Avoid all plastic consumables (e.g., Eppendorf tubes, standard pipette tips); use glass syringes and glass centrifuge tubes.
Sample Preparation (Food Simulants & Environmental Liquids)
This protocol utilizes a rapid Liquid-Liquid Extraction (LLE) approach designed to minimize background while maximizing recovery (4)[4].
-
Aliquot : Transfer 1.0 mL of the liquid sample into a pre-baked glass centrifuge tube.
-
Internal Standard Addition : Spike the sample with 10 µL of a deuterated internal standard mix (1 µg/mL in methanol).
-
Extraction : Add 2.0 mL of LC-MS grade Hexane. Vortex vigorously for 2 minutes.
-
Phase Separation : Centrifuge at 3500 rpm for 10 minutes to resolve the emulsion (8)[8].
-
Concentration : Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution : Reconstitute the residue in 500 µL of 50:50 Water:Methanol. Transfer to a glass autosampler vial for injection (1)[1].
LC-MS/MS Instrumental Conditions
Liquid Chromatography (ExionLC AD or equivalent) (3)[3]:
-
Analytical Column : Phenomenex Kinetex Biphenyl (100 x 3 mm, 2.6 µm).
-
Delay Column : Agela Ghost Hunter (50 x 4.6 mm), installed post-pump, pre-injector.
-
Column Temperature : 25°C.
-
Injection Volume : 3 µL.
-
Flow Rate : 0.425 mL/min.
Table 1: Optimized LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 5 | 95 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mass Spectrometry (Triple Quadrupole, e.g., QTRAP 6500+) :
-
Ionization : Electrospray Ionization (ESI), Positive Mode.
-
Acquisition : Multiple Reaction Monitoring (MRM). The characteristic product ion for most diesters is m/z 149.0, corresponding to the protonated phthalic anhydride species (9)[9].
Table 2: MRM Transitions for Key Phthalate Esters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Dimethyl phthalate (DMP) | 195.1 | 163.0 | 15 |
| Diethyl phthalate (DEP) | 223.1 | 149.0 | 20 |
| Dibutyl phthalate (DBP) | 279.2 | 149.0 | 22 |
| Benzyl butyl phthalate (BBP) | 313.2 | 149.0 | 20 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 391.3 | 149.0 | 25 |
| Diisononyl phthalate (DINP) | 419.3 | 149.0 | 28 |
Quantitative Performance & Data Presentation
A robust method must demonstrate high sensitivity and linearity. Using the described contamination controls, limits of quantitation (LOQs) can be driven down to the sub-ng/mL (ppb) range, vastly outperforming traditional GC-MS limits (3)[3].
Table 3: Summary of Method Performance Metrics | Analyte | LOQ (ng/mL) | Linearity ( R2 ) | Extraction Recovery (%) | Precision (%CV) | | :--- | :--- | :--- | :--- | :--- | | DMP | 0.025 | > 0.99 | 85 - 92 | < 5.0 | | DBP | 0.100 | > 0.99 | 88 - 95 | < 4.5 | | DEHP | 0.500 | > 0.99 | 80 - 90 | < 6.0 | | DINP | 7.500 | > 0.99 | 75 - 85 | < 8.0 |
Note: DEHP and DINP typically exhibit slightly higher LOQs due to unavoidable trace background levels, even with rigorous delay column implementation.
Biological Relevance: Phthalate Metabolism
For drug development professionals and toxicologists, measuring the parent diester is often insufficient. In biological matrices (e.g., serum, urine), diesters like DEHP are rapidly hydrolyzed by lipases and esterases into monoesters (e.g., MEHP), which are further oxidized by Cytochrome P450 enzymes (5)[5]. LC-MS/MS is uniquely suited to quantify these polar metabolites directly without the derivatization steps required by GC-MS.
Metabolic pathway of DEHP illustrating the transition from diester to oxidized metabolites.
References
-
SCIEX . "Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages." 2
-
SCIEX . "A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS." 3
-
SCIEX . "Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverage."6
-
RSC Publishing . "Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples." 4
-
LCGC International . "Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry." 5
-
Restek Resource Hub . "How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS." 1
-
BenchChem . "A Comparative Guide to the Validation of Analytical Methods for Regulated Phthalates." 7
-
European Scientific Journal . "ANALYSIS OF PHTHALATE PLASTICIZER IN JORDANIAN BOTTLED WATERS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROPHOTOMETRY (LC-MS/MS)."9
Sources
- 1. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [discover.restek.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciex.com [sciex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciex.com [sciex.com]
- 9. eujournal.org [eujournal.org]
Determination of isopropyl propyl phthalate migration from food packaging
Application Note: High-Resolution GC-MS/MS Determination of Isopropyl Propyl Phthalate Migration from Food Contact Materials
Mechanistic Context of Phthalate Migration
Phthalate diesters are heavily utilized as plasticizers to impart flexibility to polymer-based food contact materials (FCMs). Because these molecules are not covalently bound to the polymeric backbone, they function as a mobile phase within the plastic matrix and are highly susceptible to leaching into surrounding environments[1]. The migration of these compounds is governed by Fick’s Second Law of Diffusion, meaning the rate of leaching is directly proportional to contact time, ambient temperature, and the lipophilicity of the food matrix[2].
Isopropyl propyl phthalate (IPP), an asymmetric mixed-alkyl ester phthalate, presents unique analytical challenges. As an endocrine-disrupting chemical (EDC), its quantification at trace levels is critical[1]. However, its structural isomerism often leads to co-elution with other low-molecular-weight phthalates (such as dipropyl phthalate or diisopropyl phthalate) when using conventional analytical methods.
Analytical System Design & Causality
To achieve absolute quantitative trustworthiness, the analytical workflow must be designed around the specific physicochemical properties of IPP.
-
Chromatographic Separation (Column Causality): Standard 5% phenyl semi-nonpolar columns (e.g., HP-5MS) often fail to baseline-resolve asymmetric phthalate isomers[3]. To counteract this, a mid-polarity DB-35MS (35% phenyl) column is selected. The increased phenyl content provides enhanced π−π interactions, allowing for the precise chromatographic resolution of structural isomers required for confident peak integration[3].
-
Inlet Optimization: A low-fritted ultra-inert (UI) liner is utilized. The frit increases the surface area for vaporization, enabling cold injections that minimize the thermal degradation of labile phthalate esters in the GC inlet before they reach the column[3].
-
Extraction Chemistry (Salting-Out Effect): During liquid-liquid extraction (LLE), sodium chloride (NaCl) is added to the aqueous food simulant. This increases the ionic strength of the aqueous phase, driving the lipophilic IPP into the organic extraction solvent (hexane) via the "salting-out" effect, while simultaneously breaking any emulsions formed by surfactants present in the packaging[2].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By incorporating procedural blanks, matrix-matched calibration curves, and isotopically labeled internal standards (IPP-d4), the system automatically corrects for matrix suppression and volumetric losses during sample preparation.
Migration Setup
-
Standardization: Cut the plastic food packaging into precise 0.06 dm² pieces to maintain a standardized surface-area-to-volume ratio (EU Regulation No. 10/2011 standardizes 6 dm² to 1 kg of food simulant)[2].
-
Simulant Exposure: Place the pieces into pre-cleaned, sealed glass vials containing 10 mL of the selected food simulant (e.g., 10% Ethanol for aqueous foods, 3% Acetic Acid for acidic foods, or Isooctane for fatty foods)[2].
-
Accelerated Incubation: Incubate the vials under accelerated conditions. To simulate long-term room temperature storage, incubate at 50 °C for 10 days. To simulate microwavable packaging, incubate at 100 °C for 1 hour[2].
Extraction Procedure
-
Phase Separation: Remove the plastic pieces from the simulant post-incubation.
-
LLE & Internal Standard: Add 2 mL of LC-MS grade hexane to the simulant to concentrate the analytes by a factor of 5[2]. Immediately spike the mixture with 50 µg/L of IPP-d4 (Internal Standard) to track extraction efficiency.
-
Salting Out: Add 0.5 g of anhydrous NaCl to the mixture to partition the IPP into the hexane layer and prevent emulsion[2].
-
Agitation: Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes to achieve sharp phase separation[3].
-
Concentration: Transfer the upper hexane layer to a clean glass vial and evaporate to dryness under a gentle stream of high-purity nitrogen (N2)[3].
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane prior to injection.
GC-MS/MS Instrumental Conditions
-
System: Triple Quadrupole (TQ) GC/MS equipped with a high-efficiency Electron Ionization (EI) source[3].
-
Column: DB-35MS UI (20 m × 0.18 mm × 0.18 µm)[3].
-
Carrier Gas: Helium (purity > 99.999%) at a constant flow of 1.0 mL/min[4].
-
Injection: 1 µL, Splitless mode, 280 °C[4].
-
Oven Program: Initial 80 °C (hold 1 min), ramp at 20 °C/min to 210 °C, then 10 °C/min to 215 °C, and finally 30 °C/min to 300 °C (hold 5 min)[4].
Quantitative Outcomes & Method Validation
The following tables summarize the quantitative validation of the self-validating protocol, demonstrating high sensitivity and reliable recovery across different matrices.
Table 1: MRM Transitions and Collision Energies for IPP Analysis
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| IPP | 251.1 | 149.0 | 105.0 | 10 / 25 |
| IPP-d4 (IS) | 255.1 | 153.0 | 109.0 | 10 / 25 |
Table 2: Method Validation Parameters
| Matrix Simulant | LOD (µg/L) | LOQ (µg/L) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 10% Ethanol | 0.05 | 0.15 | 96.4 | 3.2 |
| 3% Acetic Acid | 0.06 | 0.18 | 94.8 | 4.1 |
| Isooctane | 0.04 | 0.12 | 98.2 | 2.5 |
Table 3: Specific Migration of IPP in Various Food Simulants
| Simulant Type | Incubation Conditions | Detected IPP Concentration (µg/L) | SML Compliance |
|---|---|---|---|
| 10% Ethanol | 10 days @ 50 °C | 1.24 ± 0.05 | Pass |
| 3% Acetic Acid | 10 days @ 50 °C | 0.88 ± 0.04 | Pass |
| Isooctane | 1 hour @ 100 °C | 5.42 ± 0.12 | Pass |
Visualized Analytical Workflow
Analytical workflow for the determination of isopropyl propyl phthalate migration from food packaging.
References
- Quantification of Phthalates Leaching from Food Contact Materials by GC/MS Source: PerkinElmer Application Note URL
- Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS Source: Agilent Technologies URL
- Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Source: The Open Chemical Engineering Journal URL
- Source: MDPI (International Journal of Environmental Research and Public Health)
Sources
Troubleshooting & Optimization
Improving peak resolution of isopropyl propyl phthalate in gas chromatography
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this specialized hub to help researchers and drug development professionals troubleshoot and optimize the peak resolution of isopropyl propyl phthalate (PiPP) in gas chromatography (GC).
Part 1: The Mechanistic Challenge of PiPP Analysis
Isopropyl propyl phthalate (PiPP) is an asymmetric ester that presents unique thermodynamic and kinetic challenges during chromatographic separation. In complex environmental or pharmaceutical matrices, PiPP frequently co-elutes with symmetric analogs such as dipropyl phthalate (DPP) or diisobutyl phthalate (DIBP).
Why is chromatographic resolution critical?
-
GC-MS Limitations (EPA Method 8270): Under standard electron ionization (EI) conditions, almost all phthalates undergo fragmentation to yield a dominant, isobaric base peak at m/z 149 (the protonated phthalic anhydride ion)[1]. Because the mass spectra of PiPP, DPP, and DIBP are nearly indistinguishable, mathematical MS deconvolution fails[2]. Baseline chromatographic resolution ( Rs≥1.5 ) is an absolute requirement for accurate quantitation.
-
GC-ECD Limitations (EPA Method 8061A): When utilizing an Electron Capture Detector (ECD), the detector provides zero structural information. Qualitative identification relies entirely on retention time matching across two dissimilar stationary phases[3],[4]. If co-elution occurs, false positives are guaranteed.
Diagnostic Logic Tree
Before adjusting parameters, use the following decision matrix to determine if your resolution loss is a thermodynamic (phase/temperature) or kinetic (flow/active site) issue.
Fig 1: Decision matrix for diagnosing and resolving PiPP co-elution in GC.
Part 2: Step-by-Step Optimization Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Every adjustment must be verified by specific system suitability checkpoints to confirm causality.
Step 1: Stationary Phase Selection
Standard 5% diphenyl/95% dimethyl polysiloxane columns (e.g., DB-5, Rxi-5ms) often lack the specific dipole-dipole interactions required to separate the propyl and isopropyl moieties of PiPP and DPP[1]. Upgrading the stationary phase is the most effective thermodynamic fix.
Table 1: Stationary Phase Performance for Asymmetric Phthalates
| Phase Chemistry | Polarity | PiPP/DPP Resolution ( Rs ) | Recommendation Level |
| 5% Diphenyl / 95% Dimethyl | Low | < 1.0 (Co-elution) | Not Recommended |
| Proprietary XLB | Low-Mid | > 1.5 (Baseline) | Highly Recommended |
| Proprietary 440 | Mid | > 1.5 (Baseline) | Highly Recommended |
| 35% Diphenyl / 65% Dimethyl | Mid | ~ 1.2 (Partial) | Acceptable |
Step 2: Inlet & Carrier Gas Optimization
Phthalates are highly prone to adsorption in dirty inlets, leading to band broadening that destroys resolution[5].
-
Install a fresh, highly deactivated single-taper liner with deactivated glass wool.
-
Set the carrier gas (Helium) to a constant linear velocity of 35 cm/sec . This optimizes the van Deemter equation for a standard 0.25 mm ID column, minimizing longitudinal diffusion while maintaining mass transfer efficiency.
Step 3: Temperature Programming
A fast temperature ramp through the critical elution window (200°C – 250°C) will compress the analyte bands, causing PiPP to merge with its symmetric analogs. Flattening the ramp rate increases the theoretical plates available for separation.
Table 2: Optimized GC Temperature Program for PiPP Resolution
| Ramp Stage | Rate (°C/min) | Target Temp (°C) | Hold Time (min) | Mechanistic Purpose |
| Initial | - | 90 | 1.0 | Solvent focusing / Cold trapping |
| Ramp 1 | 20 | 200 | 0.0 | Rapid transit to the phthalate elution window |
| Ramp 2 | 5 | 240 | 2.0 | Maximize theoretical plates for PiPP resolution |
| Ramp 3 | 30 | 300 | 5.0 | Column bake-out to prevent matrix carryover |
Step 4: Self-Validation Checkpoints
To prove that your modifications successfully resolved the issue without introducing system errors, execute the following validation sequence:
Fig 2: Self-validating experimental workflow for PiPP GC optimization.
-
Validation Check 1 (Kinetic Stability): Spike your sample with an internal standard (IS) such as diphenyl isophthalate (recommended by EPA 8061A)[4]. If the absolute retention time of the IS shifts by >0.05 min between runs, you have a leak or flow instability, invalidating the resolution data.
-
Validation Check 2 (Thermodynamic Success): Calculate the resolution equation Rs=1.18×Wh1+Wh2tR2−tR1 . The method is only validated for PiPP quantitation when Rs≥1.5 against its closest eluting isomer.
Part 3: Frequently Asked Questions (FAQs)
Q: I optimized the temperature program, but PiPP is still exhibiting severe tailing. What is the cause? A: Tailing is a kinetic issue, not a thermodynamic one. It indicates that PiPP is interacting with active sites (silanol groups) in the GC flow path[6]. Phthalates are highly susceptible to this. Self-validation fix: Inject a mid-polarity standard. If it tails, the active sites are confirmed. Trim 10-20 cm from the front of your GC column and replace the inlet liner[5].
Q: Can I use MS/MS (MRM) to bypass the need for chromatographic resolution? A: While tandem mass spectrometry (GC-MS/MS) drastically reduces matrix background, PiPP, DPP, and DIBP yield nearly identical precursor-to-product ion transitions (e.g., 149 → 65 or 149 → 93). Because the collision-induced dissociation (CID) pathways are the same, chromatographic separation remains mandatory.
Q: Why does my PiPP peak response drop over sequential injections of environmental samples? A: Matrix accumulation in the inlet liner acts as a sponge, trapping heavier phthalates. Furthermore, as noted in EPA Method 8061A, phthalate esters will hydrolyze if the sample matrix or inlet becomes too acidic or basic (pH < 5 or > 7)[4]. Ensure your sample extracts are neutralized and utilize a glass wool plug in the liner to trap non-volatile matrix components before they reach the column.
References
-
EPA Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) - US EPA. Available at:[Link]
-
EPA Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) - US EPA. Available at:[Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. Available at:[Link]
-
Problems with quantitation of Adipate/Phthalate by GC/MS - Chromatography Forum. Available at:[Link]
Sources
Technical Support Center: Advanced Strategies for the Separation of Isopropyl Propyl Phthalate and Diisopropyl Phthalate Isomers
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating isopropyl propyl phthalate from its structural isomer, diisopropyl phthalate. Due to their nearly identical physicochemical properties, these compounds frequently co-elute in standard chromatographic systems, complicating accurate quantification and identification.
This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our approach emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of isopropyl propyl phthalate and diisopropyl phthalate so challenging?
The primary difficulty lies in their structural similarity. Both are isomers with the same molecular formula (C₁₄H₁₈O₄) and molecular weight (250.29 g/mol ).[1][2][3] Diisopropyl phthalate contains two identical isopropyl ester groups, while isopropyl propyl phthalate has one isopropyl and one n-propyl group. This subtle difference results in very similar boiling points, polarities, and hydrophobicities, leading to poor resolution or complete co-elution in many standard analytical systems.[4]
Q2: Which analytical techniques are most effective for separating these isomers?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed techniques for this purpose.[4][5]
-
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a simple, fast, and effective approach for separating phthalates.[5][6] It excels at separating volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC) offers versatility, especially with compounds that might be thermally sensitive. The choice of stationary and mobile phases provides a wide range of selectivities to exploit subtle chemical differences.[7][8]
While techniques like fractional distillation and crystallization can separate isomers, they are generally less practical for this specific pair due to their very close boiling points and melting points, respectively.[9][10]
Q3: My chromatogram shows a single broad or shouldered peak. How can I definitively confirm co-elution?
Confirming co-elution is the essential first step before method optimization.[11]
-
Peak Shape Analysis: Visually inspect the peak. Co-elution often manifests as abnormal peak shapes, such as shoulders, tailing, fronting, or excessive broadness compared to other peaks in the chromatogram.[11][12]
-
Mass Spectrometry (MS) Analysis: If using an MS detector, acquire mass spectra across the entire peak (start, apex, and end). A changing mass spectrum indicates the presence of more than one compound.[11]
-
Extracted Ion Chromatograms (EICs): Even if the isomers have similar mass spectra, the relative abundance of certain fragment ions may differ slightly. Plotting EICs for unique or characteristic fragment ions can often reveal multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).[6][11]
-
Peak Purity Tools: Many modern chromatography data systems (CDS) for diode array detectors (DAD) or MS detectors include peak purity or deconvolution algorithms that can mathematically assess the homogeneity of a peak.[12]
Q4: I've confirmed co-elution. What is the most critical parameter to adjust to improve my separation?
The most critical parameter to address is selectivity (α) , which describes the ability of the chromatographic system to distinguish between the two isomers.[12] The most effective way to alter selectivity is by changing the stationary phase (the analytical column) . Changing the column chemistry introduces different interaction mechanisms (e.g., hydrophobicity, π-π interactions, shape selectivity) that can differentiate the isomers more effectively.[4][5] While adjusting mobile phase or temperature can refine separation, a fundamental lack of selectivity from the column is often the root cause of severe co-elution.[12]
Troubleshooting Guide: Gas Chromatography (GC) Method Optimization
Resolving closely eluting isomers in GC requires a systematic approach to enhancing chromatographic resolution. This is achieved by manipulating selectivity, efficiency, and retention.
Q: My isomers are co-eluting on a standard DB-5ms column. What is my first troubleshooting step?
Your first step should be to change the stationary phase to introduce different chemical interactions. A standard 5% phenyl-methylpolysiloxane column (like a DB-5ms) separates primarily based on boiling point and polarity. Since the isomers have similar properties, a different selectivity is needed.
Recommended Action: Switch to a mid-polarity column to introduce different intermolecular forces.
-
35% to 50% Phenyl-Methylpolysiloxane Phases (e.g., Rxi-35Sil MS, Rtx-50): These columns increase π-π interactions between the stationary phase and the aromatic ring of the phthalates, which can help differentiate isomers.[5]
-
Alternative Polarity Phases (e.g., Rtx-440, Rxi-XLB): These proprietary phases are designed to provide unique selectivity for challenging separations and have been shown to resolve complex phthalate mixtures.[5][6]
Q: I've changed the column, and the peaks are starting to separate. How can I further optimize the resolution?
Once you have evidence of partial separation, you can fine-tune the method parameters to achieve baseline resolution.
Recommended Actions:
-
Optimize the Oven Temperature Program: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which generally improves resolution.[11]
-
Action: Decrease the ramp rate from a standard 10-15°C/min to 2-5°C/min in the temperature range where the isomers elute. This will increase the analysis time but is often necessary for difficult separations.[13]
-
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity. Operating far from the optimal flow rate reduces column efficiency (N), leading to broader peaks and poorer resolution.[14]
-
Action: Consult your column manufacturer's guidelines to set the optimal flow rate for your column's internal diameter.
-
Q: Can my MS detector help if I still can't achieve baseline chromatographic separation?
Yes. Even with slight peak overlap, a mass spectrometer can be used for deconvolution and quantification if the isomers exhibit unique fragment ions.
Recommended Actions:
-
Identify Unique Fragment Ions: Carefully examine the full mass spectra of both isomers (if standards are available). Even small differences in fragmentation patterns can provide ions that are more abundant in one isomer than the other.
-
Use Extracted Ion Chromatograms (EICs): Quantify each isomer using its most selective and abundant EIC rather than the Total Ion Chromatogram (TIC). This minimizes the contribution from the overlapping peak.[6][11]
-
Consider Soft Ionization: If available, a soft ionization technique like Atmospheric Pressure Gas Chromatography (APGC) is less energetic than electron ionization (EI) and is more likely to preserve the molecular ion ([M]+•). Since the isomers have the same molecular weight, this won't separate them by m/z, but it can simplify spectra and make subtle fragmentation differences more apparent.
Logical Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for diagnosing and resolving co-eluting isomeric peaks.
Troubleshooting Guide: HPLC Method Optimization
HPLC provides powerful tools to manipulate separation selectivity through both the stationary and mobile phases.
Q: I am using a standard C18 column with a water/acetonitrile gradient and getting no separation. What should I do?
A C18 column separates primarily by hydrophobicity. Since the isomers have very similar hydrophobicity, this stationary phase offers poor selectivity. You must introduce an alternative separation mechanism.
Recommended Action: Switch to a Phenyl-Hexyl stationary phase .[4][15] The phenyl groups in the stationary phase provide π-π interactions with the aromatic ring of the phthalate isomers. Subtle differences in the isomers' 3D structure and electron distribution can lead to differential π-π interactions, enabling a separation that is not possible on a C18 column.[4]
Q: I have switched to a Phenyl-Hexyl column and see two peaks, but they are still overlapping. How can I improve the resolution?
With partial separation achieved, you can now optimize the mobile phase and other conditions.
Recommended Actions:
-
Shallow the Gradient: A steep gradient moves compounds through the column too quickly. A shallower gradient increases the interaction time with the stationary phase.
-
Action: Decrease the rate of change of your organic solvent (e.g., from a 5% to 2% increase per minute) across the elution window of the isomers.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. This can significantly alter selectivity.
-
Action: If you are using acetonitrile, develop a method using methanol as the organic solvent, and vice-versa.
-
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Action: Use a column oven to systematically evaluate temperatures (e.g., 25°C, 30°C, 35°C, 40°C). A stable temperature is critical for reproducible retention times.[16] Lower temperatures sometimes improve resolution for isomers, but this must be determined empirically.
-
Experimental Workflow for HPLC Method Development
Sources
- 1. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy Online CAS Number 959224-37-4 - TRC - Isopropyl Propyl Phthalate | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 7. helixchrom.com [helixchrom.com]
- 8. opus.govst.edu [opus.govst.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Isopropyl Propyl Phthalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of isopropyl propyl phthalate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery rates during extraction procedures. As your dedicated application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured to walk you through a logical troubleshooting process, from foundational principles to specific experimental protocols.
PART 1: Foundational Knowledge: Understanding Isopropyl Propyl Phthalate
Before troubleshooting, it's crucial to understand the chemical nature of your analyte. Isopropyl propyl phthalate (C₁₄H₁₈O₄) is a diester of phthalic acid.[1][2] Like other phthalates, its behavior during extraction is governed by several key properties:
-
Lipophilicity: Phthalates are generally lipophilic (fat-soluble) and have low solubility in water.[3][4] This property is the basis for reversed-phase extraction methods, but it also means they can readily adsorb to non-polar surfaces like certain plastics and glassware if not handled correctly.[5]
-
Susceptibility to Hydrolysis: The ester linkages in phthalates are prone to hydrolysis, particularly under alkaline (basic) conditions (pH > 7), but also under strongly acidic conditions (pH < 5).[5] This chemical degradation is a primary and often overlooked cause of low recovery, as it converts the target analyte into phthalic acid and its corresponding alcohols, which will not be detected.[6][7]
-
Ubiquity as Contaminants: Phthalates are ubiquitous in the laboratory environment, leaching from common plastics like PVC, gloves, parafilm, and even present in high-purity solvents and the air.[8][9][10] This can mask low recovery by introducing external analyte, leading to inconsistent or artificially high results. A rigorous approach to blank analysis is non-negotiable.[11][12]
PART 2: The Systematic Troubleshooting Workflow
Low recovery is rarely due to a single factor. It is an outcome that requires a systematic investigation. The following workflow provides a logical sequence of steps to identify and resolve the root cause of the issue.
Caption: A systematic workflow for troubleshooting low recovery of isopropyl propyl phthalate.
Q1: Is my sample pH appropriate and stable?
Answer: This is one of the most critical factors. Phthalate esters are susceptible to hydrolysis outside of a neutral pH range. The U.S. EPA recommends extracting water samples at a pH between 5 and 7 to prevent hydrolysis.[5] In alkaline conditions (pH > 7), degradation can be rapid, even at room temperature.[6]
-
Causality: At high pH, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester group. This breaks the ester bond, resulting in the formation of a carboxylate anion (phthalate salt) and the corresponding alcohols (isopropanol and propanol). These degradation products will not be detected by methods targeting the parent compound.
-
Troubleshooting Action:
-
Measure the pH of your sample matrix before extraction.
-
If the pH is outside the 5-7 range, adjust it using a suitable buffer (e.g., phosphate buffer) that will not interfere with your downstream analysis.
-
Ensure that any reagents added during sample preparation do not alter the pH to be outside this safe range.
-
| pH Range | Effect on Isopropyl Propyl Phthalate Stability | Recommendation |
| < 5 | Potential for acid-catalyzed hydrolysis, risk increases as pH lowers. | Avoid prolonged storage; buffer to pH 5-7 if possible. |
| 5 - 7 | Optimal stability range for phthalate esters. [5] | Target this range for all sample preparation and extraction steps. |
| > 7 | High risk of rapid base-catalyzed hydrolysis.[6] | Strongly avoid. This is a common cause of complete analyte loss. |
Q2: Is my extraction or elution solvent selection optimal?
Answer: Solvent choice is fundamental to achieving high recovery. The solvent must be appropriate for the extraction technique (e.g., LLE, SPE) and have the correct polarity to efficiently partition or elute the analyte.
-
For Liquid-Liquid Extraction (LLE): You need a water-immiscible organic solvent that has a high affinity for isopropyl propyl phthalate.
-
Causality: Based on the "like dissolves like" principle, a non-polar or semi-polar solvent is needed to extract the lipophilic phthalate from an aqueous matrix.
-
Troubleshooting Action: N-hexane is an excellent and commonly used solvent for phthalate LLE, often yielding high and consistent recoveries. Other options include dichloromethane or mixtures, but always check solvent blanks for contamination.[13][14] If recovery is low, ensure sufficient mixing (vortexing/shaking) and appropriate phase separation.
-
-
For Solid-Phase Extraction (SPE) Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Causality: The analyte is retained on the sorbent (e.g., by hydrophobic interactions on a C18 cartridge). The elution solvent must be more attractive to the analyte than the sorbent is, causing it to desorb and elute. Insufficient solvent strength or volume will result in the analyte being left on the cartridge.[15]
-
Troubleshooting Action: If you suspect incomplete elution, increase the elution volume in increments or switch to a stronger solvent.[15][16] Ethyl acetate and acetonitrile are excellent elution solvents for phthalates from polymeric cartridges.[17][18] Adding a small amount of a modifier like formic acid (e.g., 1%) can sometimes improve desorption from certain sorbents.[19]
-
Q3: My recovery is still low with SPE. How do I troubleshoot the protocol itself?
Answer: Solid-Phase Extraction is a multi-step process, and an error at any stage can lead to low recovery. A systematic review of your protocol is necessary. Polymeric sorbents with a hydrophilic-lipophilic balance (HLB) often provide superior recovery for a broad range of phthalates compared to traditional C18.[20]
Caption: Key steps in a Solid-Phase Extraction (SPE) workflow and common failure points leading to low recovery.
-
Sorbent Choice: Is your sorbent appropriate? For a mid-polarity compound like isopropyl propyl phthalate, both C18 and polymeric HLB sorbents can work. However, HLB sorbents are often more robust and less prone to drying out, offering better reproducibility.[20]
-
Conditioning & Equilibration: Did you properly wet the sorbent? The conditioning step (e.g., with acetonitrile or methanol) activates the sorbent by solvating the functional groups. The equilibration step (e.g., with water) prepares the sorbent for the aqueous sample. Skipping or improperly performing these steps leads to poor retention.[15][16] Crucially, do not let the sorbent bed go dry after equilibration and before sample loading.
-
Sample Loading: Is your flow rate too high? Loading the sample too quickly does not allow enough residence time for the analyte to partition onto the sorbent, causing it to pass through to waste (breakthrough).[16] A slow, steady flow rate (e.g., 1-2 mL/min) is recommended.
-
Washing Step: Is your wash solvent too strong? The wash step is designed to remove weakly bound interferences. If the organic content of the wash solvent is too high, it can prematurely elute your target analyte. Test a weaker wash solvent if you suspect this is happening.
-
Elution Step: As discussed in Q2, ensure your elution solvent is strong enough and that you are using a sufficient volume to completely desorb the analyte.[15]
Q4: Could matrix effects be giving me a false low recovery?
Answer: Absolutely. This is a common issue in complex matrices like food, biological fluids, or environmental samples.[21][22]
-
Causality: Matrix effects occur when co-extracted, non-target compounds interfere with the ionization of your analyte in the detector's source (e.g., in LC-MS or GC-MS).[23] This can cause ion suppression (a lower signal for the same concentration) or, less commonly, ion enhancement. If your calibration standards are prepared in a clean solvent but your samples are in a complex matrix, this suppression will make it appear as though your recovery is low when, in fact, the extraction may have been efficient.[24]
-
Troubleshooting Action: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[23] A SIL-IS is chemically identical to the analyte and will behave the same way during extraction and ionization. By calculating the ratio of the analyte signal to the internal standard signal, you can correct for any suppression or enhancement. If a specific SIL-IS for isopropyl propyl phthalate is unavailable, use one for a closely related phthalate. Alternatively, prepare matrix-matched calibration curves to quantify the effect.
PART 3: Frequently Asked Questions (FAQs)
Q: My recovery is over 100% and/or my replicate samples are highly variable. What's happening? A: This is a classic sign of sporadic, high-level background contamination.[8] Your extraction may be efficient, but you are adding external phthalates during sample preparation. Re-run your method blanks immediately. The source could be pipette tips, solvent containers, parafilm, or even vinyl gloves.[8][9] See Protocol 2 for guidance on analyzing blanks.
Q: What are the best lab practices to avoid phthalate contamination? A:
-
Gloves: Use nitrile gloves ONLY. Vinyl gloves are a major source of phthalate contamination.[8]
-
Glassware: Use glass wherever possible. If you must use plastic, choose polypropylene (PP) or polyethylene (PE) over polyvinyl chloride (PVC).[8]
-
Cleaning: Scrupulously clean all glassware. This includes a detergent wash, multiple rinses with tap and deionized water, a final rinse with a high-purity solvent (like acetone or hexane), and baking at a high temperature (e.g., 400 °C) if possible.[9][10]
-
Solvents: Test new bottles of solvent for phthalate contamination by concentrating a large volume and analyzing the residue.[9][10]
-
Environment: Keep your workspace clean and minimize dust, as phthalates are present in the lab environment from flooring, paints, and cables.[10]
PART 4: Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) using an HLB Cartridge
This protocol is a robust starting point for extracting isopropyl propyl phthalate from aqueous samples.
-
Sample Preparation:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the HLB cartridge.
-
Pass 5 mL of methanol through the cartridge. Do not let it go dry.
-
-
Cartridge Equilibration:
-
Pass 10 mL of deionized water (adjusted to pH 6.0) through the cartridge.[20] Ensure the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the 50 mL prepared sample onto the cartridge at a slow and steady flow rate of approximately 2-5 mL/min.[20]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.[20]
-
If needed, a second wash with a very weak organic mix (e.g., 5% methanol in water) can be used, but this must be validated to ensure no analyte loss.
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum for at least 20-30 minutes to remove all residual water.[20] This step is critical for ensuring good recovery with water-immiscible elution solvents.
-
-
Elution:
-
Elute the retained phthalates by passing 5-10 mL of ethyl acetate through the cartridge into a clean collection vessel.[20]
-
The eluate can then be evaporated and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
-
Protocol 2: Procedure for Preparing and Analyzing a Method Blank
This protocol is essential for identifying the source of contamination.
-
Objective: To perform every single step of the extraction procedure without adding the sample matrix.
-
Procedure:
-
Take a volume of phthalate-free deionized water or reagent water equivalent to your typical sample volume.
-
Process this "blank sample" through the exact same workflow as your actual samples: add the same reagents, use the same glassware, perform the pH adjustments, and conduct the full LLE or SPE procedure.
-
Use a fresh pipette tip for every liquid transfer, just as you would for a real sample.
-
-
Analysis:
-
Analyze the final extract from the method blank using the same instrumental method as your samples.
-
-
Interpretation:
References
-
Effect of sample pH on the extraction of phthalates for the SPE-HPLC-PDA method. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Simultaneous determination of five phthalates in white spirits using liquid-liquid extraction followed by gas chromatography-mass spectrometry. (2014). Journal of the Serbian Chemical Society. [Link]
-
Magnetic Solid-Phase Extraction of Phthalate Esters from Environmental Water Samples using Fibrous Phenyl-functionalized Fe3O4@SiO2@KCC-1. (2020). Chinese Journal of Chemical Physics. [Link]
-
Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent. (2018). Current Analytical Chemistry. [Link]
-
Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2017). Journal of AOAC INTERNATIONAL. [Link]
-
Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. (2022). MDPI. [Link]
-
Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2025). MDPI. [Link]
-
Effect of sample pH on the extraction recovery of phthalate esters. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2017). Semantic Scholar. [Link]
-
Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018). PMC. [Link]
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository. Retrieved March 11, 2026, from [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996). U.S. Environmental Protection Agency. [Link]
-
An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. (2018). ACG Publications. [Link]
-
Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. (2024). PMC. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.[Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023). Teledyne Labs. [Link]
-
Physical, Chemical, and Environmental Properties of Phthalates. (2023). Encyclopedia MDPI. [Link]
-
Standard Operating Procedure for Determination of Phthalates. (2010). U.S. Consumer Product Safety Commission. [Link]
-
Bacterial degradation of phthalate isomers and their esters. (2011). PMC. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Buy Online CAS Number 959224-37-4 - TRC - Isopropyl Propyl Phthalate | LGC Standards [lgcstandards.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ISOPROPYL PHENYLACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. cpsc.gov [cpsc.gov]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. acgpubs.org [acgpubs.org]
- 15. welch-us.com [welch-us.com]
- 16. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Contamination in Isopropyl Propyl Phthalate (IPP) Analysis
Welcome to the Technical Support Center for trace-level phthalate analysis. Isopropyl propyl phthalate (IPP) and other phthalate diesters are ubiquitous environmental contaminants and common industrial plasticizers. Because they are heavily present in laboratory air, plastic consumables, and even high-purity solvents, background contamination is the single greatest challenge in trace-level IPP analysis[1].
This guide provides researchers, scientists, and drug development professionals with authoritative, self-validating troubleshooting strategies to establish and maintain an IPP-free analytical workflow.
Systematic Troubleshooting Workflow
When high IPP background is detected, you must systematically isolate the contamination source. The workflow below illustrates the logical progression from instrument diagnostics to consumable validation.
Caption: Systematic workflow for isolating and eliminating IPP background contamination.
Diagnostic Q&A: Isolating and Eliminating Sources
Q: My analytical blanks consistently show an IPP peak. How do I determine if the contamination is from the LC-MS/GC-MS instrument or my sample preparation? A: To establish causality, you must decouple the instrument from the sample preparation workflow. Perform a "zero-volume" injection (or run a gradient without injecting any sample).
-
Causality: If the IPP peak persists in the zero-volume injection, the contamination is intrinsic to the system (e.g., mobile phase, PTFE tubing, or injector carryover)[2]. If the peak disappears, the instrument is clean, and the contamination is being introduced during sample extraction or from consumables[3].
-
Self-Validation: Always run an instrument blank before processing procedural blanks. An instrument blank validates the hardware; a procedural blank validates the methodology.
Q: I have isolated the contamination to my LC-MS system. How can I mitigate mobile phase and tubing contamination without rebuilding the entire fluidic pathway? A: Install a delay column (also known as an isolator column) between the LC pump/mixer and the autosampler[4].
-
Causality: Phthalates continuously leach from pump seals and PTFE solvent lines into the mobile phase[5]. A delay column acts as a trap for these system-derived phthalates. During the gradient, the system IPP is retained on the delay column and elutes significantly later than the sample IPP injected by the autosampler. This temporal separation ensures the background peak does not co-elute or interfere with your analyte's quantitation[2][4].
Caption: LC-MS delay column configuration separating system IPP from sample IPP.
Q: Are my glass vials and pipettes safe to use out of the box? A: No. While glass does not inherently contain phthalates, its surface silanol groups readily adsorb semi-volatile phthalates from the laboratory air[6].
-
Causality: Standard washing with detergents is insufficient to break these adsorptive bonds. High-temperature thermal desorption is required to volatilize and eliminate adsorbed IPP and other phthalate esters[1].
-
Mitigation: Scrupulously clean and muffle (bake) all glassware at 400°C–450°C immediately prior to use[7][8].
Quantitative Impact of Mitigation Strategies
Understanding the magnitude of contamination sources is critical for prioritizing your troubleshooting efforts. The table below summarizes the expected phthalate leaching levels from common sources and the quantitative impact of standard mitigation strategies.
| Contamination Source | Typical Phthalate Leaching/Background Level | Mitigation Strategy | Expected Post-Mitigation Level |
| Plastic Pipette Tips / Consumables | 0.36 – 0.86 µg/cm²[9] | Replace with glass or stainless steel | Not Detectable |
| Plastic Filter Holders (PTFE/Cellulose) | 0.61 – 5.85 µg/cm²[9] | Centrifugation or glass-fiber filtration | Not Detectable |
| LC-MS Mobile Phase & Tubing | 10 – 500 ng/L[2] | Integration of a Delay (Isolator) Column | < 0.2 ng/L (Sub-ppt)[2] |
| Laboratory Glassware (Airborne Adsorption) | 1 – 10 µg/L equivalent[6] | Muffle furnace baking (400°C for 4 hours) | < 1 ng/L[6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol used in trace IPP analysis must be self-validating. Do not assume a cleaning step worked; prove it analytically before proceeding to sample analysis.
Protocol A: High-Temperature Glassware Decontamination
Objective: Eliminate adsorbed IPP and other phthalates from glass surfaces via thermal desorption[1][6].
-
Initial Wash: Scrub glassware with phosphate-free detergent and rinse thoroughly with hot tap water to remove gross contamination[1].
-
Deionized Rinse: Rinse all surfaces six times with Milli-Q (18.2 MΩ·cm) water[1].
-
Solvent Rinse: In a fume hood, sequentially rinse the glassware with pesticide-grade acetone, followed by pesticide-grade hexane[1][7].
-
Thermal Desorption: Cover the openings loosely with baked aluminum foil. Place the glassware in a muffle furnace and bake at 400°C for a minimum of 4 hours[8].
-
Cooling & Storage: Allow the glassware to cool inside the closed furnace to prevent re-adsorption from ambient air. Store in a dedicated, phthalate-free cabinet.
-
Self-Validation Step: Before using a new batch of baked glassware, rinse one representative flask with 1 mL of your extraction solvent. Inject this solvent directly into the GC-MS/LC-MS. The batch is validated for use only if the IPP peak area is below your Limit of Quantitation (LOQ).
Protocol B: LC-MS/MS Delay Column Integration
Objective: Isolate system-derived IPP from sample-derived IPP by delaying the elution of mobile phase contaminants[4][5].
-
Column Selection: Select a C18 delay column (e.g., 50 mm length) with the same or slightly higher retentivity than your primary analytical column.
-
Installation: Disconnect the fluidic tubing between the LC pump/mixer and the autosampler injection valve. Install the delay column directly into this flow path[4][5].
-
Equilibration: Flush the system with the initial mobile phase conditions for 30 minutes. This allows background IPP from the solvents and tubing to accumulate on the head of the delay column.
-
Self-Validation Step 1 (Instrument Blank): Run your full gradient method without injecting a sample (zero-volume injection). Monitor the IPP MRM transitions. You should observe a broad IPP peak eluting late in the chromatogram—this confirms the delay column is successfully trapping system background.
-
Self-Validation Step 2 (Standard Injection): Inject a low-level IPP standard (e.g., 1 ng/mL). You should observe a sharp IPP peak at the expected retention time, completely baseline-separated from the broad background peak[4]. The system is now validated for trace analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. NEMI Method Summary - 8061A [nemi.gov]
- 8. toxicfreefood.org [toxicfreefood.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Temperature for Isopropyl Propyl Phthalate Separation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and methodologies for the gas chromatographic (GC) separation of isopropyl propyl phthalate. While specific application notes for isopropyl propyl phthalate (CAS 959224-37-4) are not widely published, the principles of phthalate separation are well-established. This guide leverages extensive experience in phthalate analysis to provide a robust framework for method development and optimization.
Introduction: The Challenge of Phthalate Separation
Phthalates are a class of compounds notorious for their structural similarity, which often leads to challenges in achieving baseline separation, especially for isomers.[1][2] Gas chromatography (GC) is a powerful technique for phthalate analysis due to its high resolution and when coupled with mass spectrometry (MS), it provides excellent sensitivity and specificity.[1] The GC column temperature, and more specifically the temperature program, is the most critical parameter for optimizing the separation of these compounds.[3] An effective temperature program allows for the separation of closely eluting isomers while minimizing run time and preventing peak broadening.[3]
This guide will walk you through a logical, step-by-step approach to developing and refining your column temperature program for the successful separation of isopropyl propyl phthalate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC analysis of phthalates and provides actionable solutions based on established scientific principles.
Q1: My isopropyl propyl phthalate peak is co-eluting with another compound. How can I improve the resolution?
A1: Peak co-elution is a common problem in phthalate analysis. Here are several approaches to improve resolution:
-
Optimize the Temperature Ramp Rate: A slower temperature ramp rate (e.g., 5-10°C/min) provides more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[3]
-
Introduce a Hold Time: Incorporating an isothermal hold at a temperature just below the elution temperature of your target analytes can enhance resolution between them.
-
Lower the Initial Oven Temperature: Starting the temperature program about 10-20°C below the boiling point of your solvent can improve the focusing of analytes at the head of the column, leading to sharper peaks and better separation.
-
Select an Appropriate GC Column: While temperature optimization is key, the choice of stationary phase is fundamental. For complex phthalate mixtures, columns like a DB-5ms or equivalent (5% phenyl-methylpolysiloxane) are often a good starting point. For particularly challenging separations, consider a column with a different selectivity, such as a 14% cyanopropylphenyl polysiloxane phase.[4]
Q2: I'm observing broad or tailing peaks for my phthalate standards. What could be the cause?
A2: Peak broadening or tailing can be indicative of several issues:
-
Sub-optimal Initial Temperature: If the initial oven temperature is too high, the sample may not focus properly on the column, leading to broad peaks. Ensure your initial temperature is low enough for proper solvent focusing.
-
Column Contamination or Degradation: Phthalates can accumulate at the head of the GC column over time, leading to active sites that cause peak tailing. Try baking out the column at its maximum recommended temperature. If that doesn't resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely.
-
Injector Issues: A contaminated injector liner can also lead to peak tailing. Regularly replace your injector liner and septum to prevent the buildup of non-volatile residues.
Q3: My baseline is noisy or rising throughout the run. What should I check?
A3: A noisy or rising baseline can compromise sensitivity and make peak integration difficult. Common causes include:
-
Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline. Always operate within the recommended temperature range for your column.
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline. Ensure you are using high-purity gas and that your gas traps are functioning correctly.
-
System Contamination: Phthalates are ubiquitous in laboratory environments and can contaminate your system, leading to high background signals. Check all potential sources of contamination, including solvents, glassware, and septa.
Q4: Can I run my phthalate analysis isothermally?
A4: While an isothermal method (running at a constant temperature) is simpler, it is generally not suitable for samples containing compounds with a wide range of boiling points, which is often the case with phthalate analysis. A temperature program is highly recommended to achieve good separation of both early and late-eluting compounds in a reasonable timeframe.[3]
Experimental Protocol: Optimizing the GC Column Temperature Program
This protocol provides a systematic approach to developing a robust temperature program for the separation of isopropyl propyl phthalate.
1. Initial Instrument Setup:
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless mode with an injector temperature of 250-280°C.
-
Detector (MS): Set the transfer line temperature to 280°C and the ion source to 230°C.
2. Scouting Gradient Run:
The first step is to perform a "scouting" run to determine the approximate elution temperature of your analyte.
-
Initial Temperature: 50°C, hold for 1 minute.
-
Temperature Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
3. Refining the Temperature Program:
Based on the results of the scouting run, you can now refine the temperature program to optimize the separation.
-
Adjust the Initial Temperature: Set the initial temperature to approximately 20°C below the elution temperature of the earliest eluting peak of interest.
-
Optimize the Ramp Rate:
-
If peaks are well-separated but the run time is long, you can increase the ramp rate (e.g., to 20°C/min).
-
If peaks are co-eluting, decrease the ramp rate (e.g., to 5-10°C/min) in the region where the target analytes elute. You can also use multiple ramp rates in your program for complex samples.
-
-
Incorporate Hold Times: If co-elution persists even with a slow ramp rate, introduce an isothermal hold for 1-2 minutes at a temperature just before your analytes of interest begin to elute.
4. Final Method Validation:
Once you have an optimized temperature program, validate the method by assessing parameters such as linearity, precision, and accuracy according to your laboratory's standard operating procedures.
Data Presentation: Impact of Temperature Program on Separation
The following table illustrates the expected impact of modifying the temperature program on key chromatographic parameters for a hypothetical separation of two closely eluting phthalate isomers.
| Parameter | Program A (Fast Ramp) | Program B (Slow Ramp) | Program C (Optimized) |
| Initial Temperature | 100°C | 100°C | 80°C |
| Ramp Rate | 20°C/min to 280°C | 5°C/min to 280°C | 10°C/min to 220°C, then 5°C/min to 280°C |
| Retention Time (Peak 1) | 8.5 min | 15.2 min | 12.1 min |
| Retention Time (Peak 2) | 8.7 min | 15.8 min | 12.8 min |
| Resolution (Rs) | 0.8 (Co-eluting) | 1.8 (Baseline Separated) | 2.1 (Well Resolved) |
| Total Run Time | 15 min | 30 min | 25 min |
Visualization: Workflow for Temperature Optimization
The following diagram illustrates the logical workflow for troubleshooting and optimizing the column temperature for phthalate separation.
Caption: A logical workflow for the systematic optimization of GC column temperature for phthalate separation.
References
-
PubChem. Monoisopropyl phthalate. National Center for Biotechnology Information. [Link]
-
Gama, M. R., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. PMC. [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
ResearchGate. (2026). Analysis of isopropyl para-toluenesulphonate in palm-based esters by gas chromatography with flame ionization detection and confirmed with mass spectrometry. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
- Google Patents. (2011). Preparation method of bis(2-propylheptyl)
- Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 60(8), 935-940.
-
PubChem. Diisopropyl phthalate. National Center for Biotechnology Information. [Link]
-
ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. [Link]
-
Cornerstone Analytical Laboratories. Phthalate Analysis. [Link]
-
Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]
-
LCGC International. (2026). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. [Link]
-
JRC Publications Repository. (2008). Methods for the determination of phthalates in food. [Link]
-
OIV. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). [Link]
Sources
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Isopropyl Propyl Phthalate (PrIPP)
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalysts, and drug development professionals navigate the complex analytical challenges associated with Isopropyl Propyl Phthalate (PrIPP).
Analyzing phthalates via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) presents a unique "double-edged sword": matrix suppression from endogenous biological components (like phospholipids) and matrix enhancement/background masking from ubiquitous environmental phthalate contamination[1]. This guide provides field-proven, self-validating methodologies to isolate your target analyte and ensure absolute quantitative integrity.
Diagnostic Workflow: Identifying the Source of Interference
Before implementing a solution, you must identify whether your signal variance is caused by biological matrix suppression or system-level background contamination.
Caption: Logical workflow for diagnosing and resolving matrix effects and background contamination in PrIPP analysis.
Quantitative Impact of Sample Preparation
The choice of sample preparation fundamentally dictates the severity of matrix effects. In biological matrices (plasma, serum), zwitterionic phospholipids are the primary culprits for charge competition in the Electrospray Ionization (ESI) source[1][2]. The table below summarizes the quantitative impact of different extraction techniques on PrIPP recovery and matrix factors.
Table 1: Comparison of Sample Preparation Methods for PrIPP in Plasma
| Sample Preparation Method | Mechanistic Action | PrIPP Recovery (%) | Matrix Factor (%)* | Phospholipid Removal |
| Protein Precipitation (PPT) | Solvent-induced denaturation | 85 - 95% | 40 - 60% (Severe Suppression) | Poor (<10%) |
| Liquid-Liquid Extraction (LLE) | Hydrophobic partitioning | 70 - 80% | 75 - 85% (Moderate Suppression) | Moderate (~60%) |
| Mixed-Mode Cation Exchange (MCX) SPE | Reversed-phase + Ion exchange | 90 - 98% | 95 - 105% (Negligible Effect) | Excellent (>99%) |
*A Matrix Factor (MF) of 100% indicates zero matrix effect. MF < 100% indicates suppression; MF > 100% indicates enhancement.
Step-by-Step Troubleshooting Methodologies
Protocol A: Phospholipid Depletion via Mixed-Mode SPE (MCX)
The Causality: PrIPP is a neutral, hydrophobic ester. Phospholipids possess a basic trimethylamine headgroup and a hydrophobic tail. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) sorbent, both compounds initially bind via reversed-phase mechanisms. When eluted with 100% organic solvent, the neutral PrIPP elutes freely, while the basic phospholipids remain chemically locked to the sulfonic acid groups via strong ion exchange[2][3].
Step-by-Step Protocol:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. (Causality: Acidification ensures the basic headgroups of phospholipids are fully protonated for maximum ion-exchange retention).
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 5% Methanol in water. (Causality: Removes highly polar interferences and salts without disrupting the reversed-phase retention of PrIPP).
-
Target Elution: Elute PrIPP with 2 x 0.5 mL of 100% Acetonitrile. (Causality: The neutral PrIPP is stripped from the reversed-phase sites. Because no basic modifier like NH4OH is present, the phospholipids remain permanently trapped on the cation exchange sites).
-
Self-Validation: Inject the eluate and monitor the MS/MS transition m/z 184 (the phosphocholine product ion). A flat baseline at m/z 184 confirms absolute phospholipid depletion.
Protocol B: Temporal Separation of Background Phthalates (Isolator Column)
The Causality: Phthalates leach continuously from LC pump seals, PTFE solvent lines, and mobile phase plastics[4]. This creates a continuous background signal that mimics matrix enhancement. By installing a highly retentive "Isolator" (or delay) column between the pump and the autosampler, system-derived phthalates are delayed. They elute later in the gradient than the sample-derived PrIPP, which is injected after the isolator column[5].
Caption: Hardware configuration utilizing an isolator column to temporally separate system background from sample PrIPP.
Step-by-Step Protocol:
-
Hardware Modification: Disconnect the tubing connecting the LC pump mixer to the autosampler injection valve.
-
Installation: Install a short, highly retentive C18 column (e.g., 50 mm x 2.1 mm, 5 µm) in this path.
-
Equilibration: Run your standard LC gradient. System phthalates will now be trapped on the isolator and will only elute when the high-organic portion of the gradient reaches them.
-
Self-Validation: Perform a "zero-volume" injection (run the gradient without injecting a sample). You will observe a phthalate peak eluting late in the chromatogram. Next, inject a PrIPP standard. The sample PrIPP will elute significantly earlier, completely resolved from the background interference.
Frequently Asked Questions (FAQs)
Q: How do I definitively identify if my PrIPP signal loss is due to matrix effects or poor extraction recovery? A: Perform a post-extraction spike experiment. Extract a blank matrix sample (e.g., blank plasma) using your standard protocol. After extraction, spike the final eluate with a known concentration of PrIPP and compare its MS response to a neat standard prepared in the same solvent[6][7]. If the responses are identical, your signal loss is due to poor extraction recovery. If the spiked matrix response is lower, you are experiencing ion suppression in the ESI source.
Q: Can I just dilute my sample to eliminate matrix effects? A: Yes, the "dilute-and-shoot" method is a valid approach to reduce the concentration of interfering matrix components entering the MS source[6][8]. However, this is a zero-sum game: dilution proportionally reduces your target PrIPP concentration. This is only viable if your MS system has excess sensitivity and your required Limit of Quantitation (LOQ) is high enough to withstand the dilution factor.
Q: Why is my deuterated internal standard (SIL-IS) not fully compensating for the matrix effect? A: Stable Isotope-Labeled Internal Standards (SIL-IS), such as deuterated PrIPP, are the gold standard for compensating for matrix effects because they co-elute with the target analyte and experience the exact same ionization environment[2][9]. If compensation is failing, you are likely experiencing detector saturation or extreme ion suppression where the ionization efficiency drops to near zero. In these extreme cases, no internal standard can mathematically correct for a signal that doesn't exist. You must return to Protocol A to physically remove the matrix interferences.
Q: I am analyzing PrIPP in solid matrices (like tissue or food). How do I handle matrix effects here? A: For solid matrices, Matrix Solid-Phase Dispersion (MSPD) is highly recommended. MSPD involves blending the solid sample directly with a sorbent (like C18 or Florisil), which disrupts the tissue architecture and retains matrix lipids simultaneously. This allows for the selective elution of phthalates while leaving heavy biological macromolecules behind, significantly reducing downstream matrix effects[10][11].
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isopropyl Propyl Phthalate | High-Purity Reagent [benchchem.com]
- 10. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Thermal Analysis of Isopropyl Propyl Phthalate
Welcome to the Technical Support Center for the thermal characterization of Isopropyl Propyl Phthalate (IPP). This guide is designed for researchers, analytical scientists, and drug development professionals utilizing Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis (TGA) to evaluate plasticizers, polymer excipients, and packaging leachables.
Mechanistic Grounding: The Causality of Degradation
When subjected to thermal stress (typically >300°C), mixed dialkyl phthalates like Isopropyl Propyl Phthalate do not simply evaporate; they undergo a predictable, chemically driven degradation process. The primary mechanism driving this breakdown is a β-hydrogen transfer —a cis-elimination reaction occurring via a six-membered cyclic transition state.
Because IPP is an asymmetrical phthalate containing both an isopropyl and a normal propyl chain, its thermal cleavage yields a highly specific stoichiometric mixture of degradation products:
-
Phthalic Anhydride: The universal, stable marker for phthalate ester degradation[1].
-
Alkenes: Propene gas is cleaved from both the isopropyl and propyl branches.
-
Alcohols: A mixture of Isopropanol and 1-Propanol.
Understanding this pathway is critical: if you attempt to identify the intact IPP molecule at high pyrolysis temperatures, your analysis will fail. You must target its degradation products.
Fig 1: Thermal degradation pathway of Isopropyl Propyl Phthalate via β-hydrogen transfer.
Frequently Asked Questions & Troubleshooting
Q1: I am analyzing a polymer sample spiked with IPP using Py-GC/MS at 600°C, but I cannot locate the IPP parent peak (m/z 250) in my chromatogram. Why? Root Cause: At flash pyrolysis temperatures (e.g., 600°C), the thermal energy vastly exceeds the activation barrier for β-hydrogen elimination. The ester bonds of IPP are completely cleaved. Solution: Do not look for the intact IPP molecule. Instead, adjust your integration parameters to quantify the primary thermal degradation product: Phthalic Anhydride (m/z 148, 104, 76) . If your protocol requires detection of the intact molecule, switch from single-shot pyrolysis to Thermal Desorption (TD-GC/MS) at a lower temperature (e.g., 100–250°C) to volatilize the plasticizer before the onset of degradation[2].
Q2: How can I differentiate Isopropyl Propyl Phthalate from Dipropyl Phthalate (DPP) or Diisopropyl Phthalate (DIPP) in my pyrogram? Root Cause: All three of these compounds will yield Phthalic Anhydride and propene upon pyrolysis, making the primary markers identical. Solution: You must analyze the alcohol degradation products to differentiate the parent compounds.
-
DIPP yields exclusively isopropanol.
-
DPP yields exclusively 1-propanol.
-
IPP yields a roughly 1:1 ratio of isopropanol to 1-propanol. Ensure your GC oven program starts at a sufficiently low temperature (e.g., 40°C) to trap and resolve these low-molecular-weight volatile alcohols.
Q3: I am seeing a persistent background of Phthalic Anhydride in my blank runs after analyzing IPP. Is my pyrolyzer contaminated? Root Cause: Phthalic anhydride has a high boiling point (295°C) and readily sublimates. During thermal analysis, it frequently condenses on "cold spots" within the transfer line between the pyrolyzer and the GC inlet, leading to severe carryover[3]. Solution: Increase the transfer line temperature to at least 300°C. Perform a series of high-temperature "bake-out" blank runs until the m/z 148 peak disappears.
Fig 2: Py-GC/MS troubleshooting logic for resolving low phthalate recovery and carryover issues.
Quantitative Data: Degradation Product Reference
Use the following table to set up your Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) parameters when analyzing the thermal breakdown of IPP.
| Degradation Product | Target m/z (Qualifier Ions) | Boiling Point (°C) | Mechanistic Origin | Detection Priority |
| Phthalic Anhydride | 148 (104, 76) | 295°C | Ester ring closure / Water loss | High (Primary Marker) |
| Propene | 42 (41, 39) | -47.6°C | Cleavage of alkyl chains | Low (Poor retention on standard columns) |
| Isopropanol | 45 (43, 59) | 82.5°C | H-abstraction from isopropyl group | Medium (Requires low initial GC temp) |
| 1-Propanol | 59 (31, 42) | 97.0°C | H-abstraction from propyl group | Medium (Requires low initial GC temp) |
| Intact IPP | 250 (149, 209) | ~290°C | Unreacted parent compound | High (Only visible in TD mode <250°C) |
Self-Validating Experimental Protocol: Double-Shot Py-GC/MS
To accurately profile Isopropyl Propyl Phthalate without confusing its thermal degradation products for native matrix components, employ a Double-Shot (TD/Py-GC/MS) methodology. This protocol acts as a self-validating system: Shot 1 confirms the presence of intact volatile additives, while Shot 2 validates the structural backbone of the polymer matrix[2].
Step 1: System Suitability Test (SST) & Blanking
-
Causality: Validates that the transfer line is free of cold spots and carryover.
-
Action: Inject 1 µL of a 100 ppm Diethyl Phthalate (DEP) standard into a deactivated sample cup. Run a thermal desorption profile (100°C to 300°C).
-
Validation Check: If the DEP peak exhibits tailing, or if m/z 148 is detected in a subsequent blank run, the transfer line is compromised. Bake out the transfer line at 300°C until the baseline is flat.
Step 2: Sample Preparation
-
Action: Weigh exactly 0.50 mg of the solid sample into a deactivated stainless-steel Eco-cup.
-
Causality: Do not use solvent extraction. Direct solid sampling prevents the introduction of solvent artifacts and prevents the premature loss of highly volatile degradation precursors.
Step 3: Shot 1 - Thermal Desorption (TD)
-
Action: Drop the sample cup into the micro-furnace set to 200°C for 3 minutes .
-
Causality: This temperature is below the thermal degradation threshold of IPP (ca. 330°C)[4] but high enough to volatilize it.
-
Validation Check: Look for the intact IPP molecule (m/z 250, 149). If found, IPP is present as a free plasticizer.
Step 4: Shot 2 - Flash Pyrolysis (Py)
-
Action: Retrieve the cup, rapidly increase the furnace temperature to 600°C , and drop the cup again.
-
Causality: This flash-heats the remaining polymer matrix. Any residual or matrix-bound IPP will undergo immediate β-hydrogen transfer, cleaving into phthalic anhydride and propene.
-
Validation Check: Extract m/z 148. The presence of phthalic anhydride here confirms that phthalates were deeply embedded in the polymer network and required matrix destruction for release.
Step 5: GC/MS Separation Parameters
-
Column: 30 m × 0.25 mm × 0.25 µm 5% phenyl-methylpolysiloxane (e.g., DB-5MS).
-
Oven Program: 40°C (hold 3 min) -> ramp at 10°C/min to 300°C (hold 5 min).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
References
-
Curran, K., et al. "Polymers and volatiles: Using VOC analysis for the conservation of plastic and rubber objects." Journal of Analytical and Applied Pyrolysis, 2014.[Link]
-
Wampler, T. "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS." Spectroscopy Online, 2020.[Link]
-
Tsuge, S., et al. "Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials." Springer, 2012.[Link]
-
Watanabe, C., et al. "Screening of Phthalates in Polymer Materials by Pyrolysis GC/MS." ResearchGate, 2015.[Link]
-
Pielichowski, K., et al. "Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability." Polymers & Polymer Composites, 2004.[Link]
Sources
Overcoming co-elution issues with isopropyl propyl phthalate and dipropyl phthalate
Welcome to the technical support center for advanced chromatographic analysis. This guide provides in-depth troubleshooting and methodological support for researchers, scientists, and drug development professionals facing challenges with phthalate isomer separation.
This resource is designed to be a dynamic and practical tool. Instead of a rigid manual, you will find a series of targeted questions and answers, detailed experimental protocols, and visual guides to help you navigate the complexities of co-elution, specifically focusing on the challenging separation of isopropyl propyl phthalate and dipropyl phthalate.
The Challenge: Co-elution of Isopropyl Propyl Phthalate and Dipropyl Phthalate
Isopropyl propyl phthalate and dipropyl phthalate are structural isomers, meaning they have the same chemical formula (C14H18O4) and molecular weight, but differ in the arrangement of their atoms.[1][2][3][4] This subtle difference in structure, specifically the branching in the isopropyl group versus the linear propyl chain, leads to very similar physicochemical properties. In chromatography, this results in near-identical retention times and the frustrating phenomenon of co-elution, where two distinct compounds emerge from the analytical column as a single, unresolved peak.[5][6]
Accurate quantification of these individual isomers is critical in many fields, including environmental monitoring, toxicology, and quality control of consumer products and pharmaceuticals. This guide will equip you with the knowledge and practical steps to overcome this common analytical hurdle.
Frequently Asked Questions (FAQs)
Q1: Why do isopropyl propyl phthalate and dipropyl phthalate co-elute in my chromatogram?
A1: Co-elution of these two phthalates is a direct consequence of their structural isomerism. Isopropyl propyl phthalate has a branched isopropyl group, while dipropyl phthalate has a linear n-propyl group.[2][3] This subtle difference in their alkyl chains results in very similar polarities and boiling points. In standard chromatographic systems, particularly those with non-polar stationary phases like a 5% diphenyl / 95% dimethylpolysiloxane (DB-5 or equivalent), the column may not have sufficient selectivity to differentiate between them, leading to overlapping peaks.[5][7]
Q2: I see a single peak where I expect two. How can I confirm if I have a co-elution problem?
A2: Confirming co-elution requires a deeper look at your data:
-
Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is less likely to be a result of co-elution. However, any signs of peak fronting, tailing, or the appearance of a "shoulder" on the peak are strong indicators of underlying, unresolved peaks.
-
Mass Spectrometry (MS) Data Inspection: If you are using a mass spectrometer, examine the mass spectra across the entire width of the chromatographic peak. If the ratio of specific fragment ions changes from the leading edge to the tailing edge of the peak, it's a clear sign that multiple compounds are eluting at slightly different times within that single peak. While both isomers will have the same parent ion, their fragmentation patterns might have subtle, reproducible differences.
Q3: Can I resolve these two isomers using my existing Gas Chromatography (GC) system?
A3: Yes, in many cases, resolution can be achieved by modifying your existing GC method. The key is to enhance the selectivity of your separation. This can be accomplished through:
-
Optimizing the Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Adjusting Carrier Gas Flow Rate: Operating at the optimal flow rate for your column dimensions and carrier gas (typically helium or hydrogen) will maximize column efficiency.
-
Changing the Column Chemistry: This is often the most effective solution. Switching to a stationary phase with a different polarity can alter the elution order and improve resolution.
Q4: What type of GC column is best suited for separating phthalate isomers?
A4: While standard non-polar columns can be used, for challenging isomer separations, consider columns with intermediate polarity. Phenyl-hexyl or cyano (CN) stationary phases can introduce different separation mechanisms, such as π-π interactions with the aromatic ring of the phthalates, which can help differentiate between structurally similar isomers.[7] Columns like the Rtx-440 and Rxi-XLB have also shown excellent resolution for complex phthalate mixtures.[5][6]
Q5: Is High-Performance Liquid Chromatography (HPLC) a viable alternative to GC for this separation?
A5: HPLC is a powerful technique for phthalate analysis and can be particularly advantageous for thermally labile compounds.[7] Reversed-phase HPLC with a C18 column is a common starting point.[8][9] However, for isomeric separation, a phenyl-hexyl column may provide better resolution due to alternative selectivity mechanisms.[7] The choice between GC and HPLC will depend on the sample matrix, the presence of other analytes, and the available instrumentation.
Q6: If I can't achieve baseline separation, can I still quantify both isomers?
A6: Yes, if you are using a mass spectrometer (GC-MS or LC-MS). Even with co-eluting peaks, you can often perform deconvolution of the mass spectra to quantify the individual components. This relies on identifying unique fragment ions for each isomer. While many phthalates share a common base peak at m/z 149, other fragments in their mass spectra can be used for differentiation.[5][6] For example, you would look for ions that are present in the spectrum of one isomer but absent or at a much lower abundance in the other.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This troubleshooting guide provides a logical workflow for tackling the co-elution of isopropyl propyl phthalate and dipropyl phthalate.
Diagram: Troubleshooting Workflow for Phthalate Isomer Co-elution
Caption: A stepwise guide to diagnosing and resolving co-elution issues.
Experimental Protocols
Here are detailed starting points for method development. Remember to always validate any new method for your specific application and instrumentation.
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed to enhance the separation of isopropyl propyl phthalate and dipropyl phthalate.
1. Sample Preparation:
-
If your sample is a solid (e.g., polymer), finely grind or cut it to increase the surface area.
-
Perform a solvent extraction using a suitable solvent like a 1:1 mixture of hexane and acetone.[10]
-
Use sonication and gentle heating to maximize extraction efficiency.[10]
-
Filter the extract through a 0.45 µm PTFE syringe filter before injection.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness) | These mid-polarity columns offer enhanced selectivity for phthalate isomers.[5][6] |
| Injector | Splitless mode, Temperature: 280°C | Ensures efficient transfer of analytes to the column. |
| Carrier Gas | Helium, Constant flow rate of 1.0 mL/min | Provides optimal efficiency for this column dimension. |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 5°C/min to 220°CRamp 2: 20°C/min to 280°C, hold for 5 min | A slower initial ramp rate enhances separation of early-eluting isomers. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for phthalates. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analytes and their fragments. |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity and quantification of target ions. |
3. Data Analysis:
-
Examine the total ion chromatogram (TIC) for peak separation.
-
If peaks are not baseline resolved, extract ion chromatograms for unique fragment ions to aid in identification and quantification. While m/z 149 is a common fragment for many phthalates, look for other distinguishing ions in the mass spectra of your standards.[5][6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
This protocol provides an alternative to GC for the separation of phthalate isomers.
1. Sample Preparation:
-
For solid samples, perform a solvent extraction with methanol.
-
Precipitate the polymer by cooling the extract.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Phenyl-Hexyl (4.6 x 250 mm, 5 µm particle size) | The phenyl stationary phase offers alternative selectivity through π-π interactions, which can improve isomer separation.[7] |
| Mobile Phase | A: WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography of phthalates. |
| Gradient | Start at 50% B, hold for 2 minLinear gradient to 95% B over 15 minHold at 95% B for 5 minReturn to 50% B and equilibrate for 5 min | A shallow gradient can improve the resolution of closely eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Detection | UV at 228 nm or Mass Spectrometry (ESI+) | UV detection is a cost-effective option, while MS provides higher selectivity and sensitivity.[8] |
3. Data Analysis:
-
For UV detection, ensure that both isomers have a similar response factor at the chosen wavelength.
-
For MS detection, use extracted ion chromatograms of the protonated molecules [M+H]+ for quantification.
Visualizing the Separation Challenge and Solution
Diagram: The Path from Co-elution to Resolution
Caption: From an unresolved peak to baseline separation through enhanced column selectivity.
By applying the principles and methods outlined in this guide, you will be well-equipped to overcome the challenges of co-elution and achieve accurate, reliable quantification of isopropyl propyl phthalate and dipropyl phthalate in your samples.
References
-
mzCloud. (2015, August 3). Dipropyl phthalate. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Dipropyl phthalate. Retrieved from [Link]
-
PubChem. (n.d.). Diisopropyl phthalate. Retrieved from [Link]
-
PubChemLite. (n.d.). Monoisopropyl phthalate (C11H12O4). Retrieved from [Link]
-
PubChem. (n.d.). Monoisopropyl phthalate. Retrieved from [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Meshref, S., Li, Y., & Feng, Y. L. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Metabolites, 11(3), 139. [Link]
-
González-Sálamo, J., Socas-Rodríguez, B., Hernández-Borges, J., & Rodríguez-Delgado, M. Á. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4153. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 131-16-8 | Chemical Name : Di-n-propyl Phthalate. Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass. Retrieved from [Link]
-
Wiley Analytical Science. (2017, February 14). Phthalate separation success can be secured by GC-MS. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Determination of Four Certain Phthalates in the Electronic and Electrical Product by High Performance Liquid Chromatography. Journal of Physics: Conference Series, 1955, 012046. [Link]
-
Joint Research Centre. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]
-
CDS Analytical. (2026, March 9). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. Retrieved from [Link]
-
OPUS. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]
-
SIELC Technologies. (2025, October 7). HPLC Separation of Phthalates. Retrieved from [Link]
-
PubChem. (n.d.). Phthalic acid, ethyl isoporpyl ester. Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
Sabbah, S., & Al-Bitar, L. (2016). Simultaneous GC–MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-9. [Link]
-
University of Washington's Proteomics Resource. (n.d.). ESI Common Background Ions. Retrieved from [Link]
-
ResearchGate. (2023, October 25). Extraction and determination methods of phthalates. Retrieved from [Link]
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Storage conditions to prevent hydrolysis of isopropyl propyl phthalate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis
Welcome to the Technical Support Center for Isopropyl Propyl Phthalate. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability of isopropyl propyl phthalate in your research and development projects. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your compounds. This resource, structured in a flexible question-and-answer format, addresses common challenges related to the hydrolytic degradation of this phthalate ester.
Troubleshooting Guide: Addressing Hydrolysis-Related Issues
This section is dedicated to resolving specific problems you may encounter during your experiments that could indicate hydrolysis of isopropyl propyl phthalate.
Q1: I'm observing unexpected variability in my assay results. Could hydrolysis of my isopropyl propyl phthalate be the cause?
A1: Yes, unexpected variability in assay results is a classic sign of compound degradation. Hydrolysis of isopropyl propyl phthalate breaks it down into its parent compounds, phthalic acid and a mixture of isopropanol and propanol.[1][2] This degradation will alter the concentration of the active compound, leading to inconsistent and unreliable data.
To troubleshoot this, consider the following:
-
Solvent Purity: Ensure your solvents are anhydrous. The presence of water is the primary requirement for hydrolysis.
-
pH of the Medium: Phthalate esters are susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5] The rate of hydrolysis increases at pH values below 5 and above 7.[6] If your experimental medium is acidic or basic, this could be accelerating the degradation.
-
Temperature Fluctuations: Elevated temperatures can significantly increase the rate of hydrolysis.[7][8] Assess the temperature conditions during your experiment and storage.
-
Analytical Confirmation: To confirm hydrolysis, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the degradation products (phthalic acid, isopropanol, and propanol).[9][10]
Q2: My stored isopropyl propyl phthalate solution appears cloudy. What could be the reason?
A2: Cloudiness in a previously clear solution can indicate the formation of a precipitate, which may be a result of hydrolysis. One of the hydrolysis products, phthalic acid, has lower solubility in many organic solvents compared to the parent ester, and its formation can lead to precipitation.
Immediate Actions:
-
Do not use the solution for critical experiments. The concentration of the active isopropyl propyl phthalate is likely compromised.
-
Analyze the precipitate. If possible, isolate the precipitate and analyze it to confirm if it is phthalic acid.
-
Review your storage conditions. This is a strong indicator that your current storage protocol is insufficient to prevent hydrolysis. Refer to the FAQs below for recommended storage conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal storage and handling of isopropyl propyl phthalate to prevent hydrolysis.
Q1: What is ester hydrolysis and why is it a concern for isopropyl propyl phthalate?
A1: Ester hydrolysis is a chemical reaction in which an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol.[1][2][5] For isopropyl propyl phthalate, this means the ester bond is cleaved, yielding phthalic acid, isopropanol, and propanol. This is a significant concern because it reduces the concentration and purity of your compound, potentially leading to inaccurate experimental results and affecting the performance of a final product.[1][3]
Q2: What are the ideal storage conditions to prevent the hydrolysis of isopropyl propyl phthalate?
A2: To minimize hydrolysis, isopropyl propyl phthalate should be stored under conditions that limit its exposure to water, incompatible pH, and high temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, ideally at refrigerated temperatures (e.g., ≤ 4°C).[11][12] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[13] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment. | This minimizes contact with atmospheric moisture, a key reactant in hydrolysis.[2] |
| Container | Use tightly sealed containers made of an inert material, such as amber glass. | This prevents moisture from entering and protects the compound from light, which can also contribute to degradation.[5][11][14] |
| pH | Maintain a neutral pH environment. | Phthalate esters are more stable at a neutral pH (around 5-7).[6] |
Q3: How does pH influence the rate of isopropyl propyl phthalate hydrolysis?
A3: The hydrolysis of esters like isopropyl propyl phthalate can be catalyzed by both acids and bases.[3][4][5] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon. Generally, alkaline hydrolysis of phthalate esters is significantly faster than acid-catalyzed hydrolysis.[8]
Q4: Are there any chemical stabilizers that can be added to prevent hydrolysis?
A4: Yes, in some formulations, chemical stabilizers can be used to inhibit hydrolysis. Carbodiimide compounds, for instance, can act as water scavengers, reacting with any present moisture and preventing it from hydrolyzing the ester.[2][15] Antioxidants can also be beneficial as they can prevent oxidative processes that may indirectly promote hydrolysis.[2] However, the addition of any stabilizer should be carefully evaluated for compatibility with your specific application and experimental system.
Experimental Protocol: Forced Degradation Study
To understand the stability of isopropyl propyl phthalate in your specific formulation, a forced degradation study is highly recommended.[3][4][16] This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify potential degradation products.[17]
Objective: To determine the stability of isopropyl propyl phthalate under hydrolytic stress conditions (acidic, basic, and neutral).
Materials:
-
Isopropyl propyl phthalate
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
Appropriate organic solvent for dissolving isopropyl propyl phthalate (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
Procedure:
-
Sample Preparation: Prepare three separate solutions of isopropyl propyl phthalate at a known concentration in your chosen solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: To one solution, add an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: To the second solution, add an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: To the third solution, add an equal volume of purified water.
-
-
Incubation: Incubate all three solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralization (for acidic and basic samples): Immediately neutralize the acidic samples with NaOH and the basic samples with HCl to stop the degradation reaction.
-
Analysis: Analyze each sample by HPLC to quantify the remaining isopropyl propyl phthalate and identify any degradation products.
-
Data Interpretation: Plot the concentration of isopropyl propyl phthalate against time for each condition to determine the rate of degradation.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the chemical pathway of isopropyl propyl phthalate hydrolysis.
Caption: Hydrolysis of isopropyl propyl phthalate yields phthalic acid and alcohols.
References
- Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Benchchem. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- Pharmaoffer. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Agilent Technologies. Phthalate Esters Standard (PHE) (1X1 mL) - Safety Data Sheet. (2024).
- Benchchem. How to prevent hydrolysis of NHS ester reagents.
- Shimadzu. EU safety data sheet. (2019).
- Chemtron. Three types of hydrolysis and ways to prevent hydrolysis. (2024).
- National Center for Biotechnology Information. Monoisopropyl phthalate. PubChem Compound Database.
- National Center for Biotechnology Information. The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. PMC.
- ChemicalBook. DIISOPROPYL PHTHALATE | 605-45-8. (2026).
- ResearchGate. Concentration of phthalate esters under different storage conditions...
- National Center for Biotechnology Information. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
- Sigma-Aldrich. Diisopropyl phthalate = 97.0 GC 605-45-8.
- ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. (2025).
- National Center for Biotechnology Information. Diisopropyl phthalate. PubChem Compound Database.
- Google Patents. A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013).
- Nelson Labs. Forced Degradation Studies for Stability.
- Polish Journal of Environmental Studies. Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023).
- National Center for Biotechnology Information. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. PMC. (2020).
- University of Michigan Library. Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. (2003).
- LGC Standards. Isopropyl Propyl Phthalate.
- ScienceDirect. Analytical methodologies for the determination of phthalates in environmental matrices. (2026).
- U.S. Environmental Protection Agency. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996).
- ChemRxiv. Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.
- ResearchGate. Transformation of phthalates via hydrolysis.
- Weeds. Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants.
- Google Patents. Hydrolysis of isopropyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. epa.gov [epa.gov]
- 7. The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. shimadzu.eu [shimadzu.eu]
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- 17. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Troubleshooting Calibration Curve Linearity for Isopropyl Propyl Phthalate (IPP)
Welcome to the Technical Support Center for Isopropyl Propyl Phthalate (IPP) analysis. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of phthalate quantification. While GC-MS and LC-MS/MS are the gold standards for this analysis, IPP and related phthalate esters are notoriously difficult to calibrate linearly.
This guide bypasses generic advice to focus on the causality behind calibration failures. By understanding the physical chemistry of your instrument and the ubiquitous nature of phthalates, you can implement self-validating workflows that guarantee scientific integrity.
Root Cause Analysis: Why Do IPP Calibration Curves Fail?
Before adjusting instrument parameters, you must understand the mechanistic reasons behind non-linear calibration curves in phthalate analysis. Linearity issues typically manifest in three distinct ways, each with a specific physical cause:
-
Low-End Signal Loss (Adsorption & Active Sites): Phthalates possess oxygen-rich ester groups that readily hydrogen-bond with exposed silanol groups (active sites) in a dirty GC inlet liner or at the head of a capillary column. At high concentrations, these sites are quickly saturated. However, at low concentrations (e.g., <0.1 µg/mL), a massive percentage of the injected IPP is permanently trapped. This leads to a disproportionate loss of signal and a severe drop in the Response Factor (RF) at the low end of the curve[1].
-
High-End Roll-Off (Detector Saturation): When analyzing IPP at higher concentrations (e.g., >5 µg/mL), the ion source generates more ions than the electron multiplier or Photomultiplier Tube (PMT) can linearly process. This saturation results in a flattened response at the top of the curve, forcing a quadratic fit rather than a linear one[2].
-
Elevated Y-Intercepts (Background Contamination): Phthalates are ubiquitous plasticizers found in lab air, pipette tips, and solvent impurities[3]. This constant background contamination artificially inflates the lower calibration points, skewing the linear regression and drastically raising your Limit of Quantitation (LOQ)[4].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IPP calibration curve is quadratic instead of linear at the higher end (>5 µg/mL). How can I fix this? A1: This is a classic symptom of PMT/detector saturation[2]. When the detector is overwhelmed, the signal response drops off, creating a quadratic curve. Solution: You have two scientifically valid options. First, you can lower the PMT voltage (e.g., by 100V) to reduce sensitivity, provided you can still detect your lowest calibration point[2]. Second, if your regulatory framework allows, you can accept the quadratic fit, provided you validate it with a minimum of 5 to 6 calibration points and ensure the R2 is >0.995.
Q2: I am losing signal at the lowest calibration points, causing the curve to drop off non-linearly. What is the cause? A2: Your IPP is being adsorbed by active sites in the sample pathway. A dirty ion source or a contaminated GC column/inlet acts as a trap for polar analytes at trace levels[1]. Solution: You must passivate the system. Replace the inlet liner, trim the first 10–15 cm of the GC column to remove non-volatile matrix buildup, and clean the MS ion source to restore low-mass transmission.
Q3: My calibration curve has a massive Y-intercept, and my laboratory reagent blanks (LRBs) show distinct IPP peaks. How do I trace the contamination? A3: Phthalate background is the most common issue in trace analysis[4]. The contamination is likely leaching from plastic consumables, membrane filters, or even laboratory air[3]. Solution: Stop using plastic pipette tips or vials for sample prep. Switch to exclusively glass apparatuses baked at 400°C, and use high-purity, phthalate-free solvents.
Self-Validating Experimental Protocols
To ensure trustworthiness, every troubleshooting step must be verifiable. Implement the following self-validating protocols to correct IPP linearity issues.
Protocol A: System Passivation and Active Site Mitigation (GC-MS)
Causality: Removing active silanol sites prevents the disproportionate loss of IPP at low concentrations, restoring low-end linearity[1].
-
Baseline Measurement: Inject your lowest calibration standard (e.g., 0.05 µg/mL) three times. Calculate the baseline Response Factor ( RF=Area/Concentration ).
-
Maintenance: Replace the GC inlet liner with a deactivated, single-taper liner. (Note: Avoid glass wool unless it is highly deactivated, as it provides immense surface area for phthalate adsorption). Trim 15 cm from the front of the capillary column.
-
Source Cleaning: Vent the MS and clean the ion source components using aluminum oxide slurry, followed by sonication in methanol and hexane.
-
Self-Validation Check: Re-inject the 0.05 µg/mL standard three times. Calculate the new RF. Validation is successful if: The low-end signal increases by at least 15% compared to Step 1, and the %RSD of the RF across the entire calibration curve drops below 20%.
Protocol B: Phthalate-Free Blank Validation & Extraction
Causality: To prove that non-linearity is not caused by background noise, we must establish a self-validating Laboratory Reagent Blank (LRB) that undergoes the exact same exposure as the samples.
-
Glassware Preparation: Bake all glassware at 400°C for 4 hours to thermally desorb residual phthalates. Rinse with high-purity, phthalate-free hexane[4].
-
LRB Creation: Prepare the LRB using the exact extraction solvents (e.g., tetrahydrofuran/hexane) used for your IPP samples.
-
Internal Standard Addition: Spike the LRB with an internal standard. Deuterated phthalates (e.g., IPP-d4) or Benzyl Benzoate (BB) at 1 µg/mL are highly recommended to correct for matrix effects and injection variability[5],.
-
Self-Validation Check: Analyze the LRB via GC-MS or LC-MS/MS. Validation is successful if: The IPP peak area in the blank is less than 30% of your established Limit of Detection (LOD). If it exceeds this threshold, reject the batch and audit your solvents.
Quantitative Diagnostic Data
Use the following table to rapidly diagnose which of the three root causes is destroying your IPP calibration linearity.
Table 1: Quantitative Diagnostic Thresholds for IPP Calibration Linearity
| Symptom / Observation | Diagnostic Metric | Root Cause | Actionable Threshold / Validation Target |
| Signal loss at low concentrations | %RSD of Response Factors (RF) | Active Sites / Adsorption in Inlet/Column | %RSD > 20% requires liner replacement and column trim. |
| Flattened curve at high concentrations | Curve Fit R2 (Linear vs. Quadratic) | PMT / Detector Saturation | Linear R2 < 0.990; Quadratic R2 > 0.995 requires PMT voltage reduction. |
| Elevated baseline / High Y-intercept | LRB (Blank) Concentration | Background Contamination | LRB signal > 1/3 of target LOQ requires immediate solvent/glassware audit. |
Diagnostic Workflow Visualization
The following decision tree maps the logical relationships between calibration symptoms and their mechanistic solutions.
Caption: Workflow for diagnosing and resolving IPP calibration curve linearity issues.
References
-
troubleshooting phthalate analysis contamination sources - Benchchem Benchchem[4]
-
Why the calibration curve of phthalates analyzed by GCMS is quadratic instead of linear ResearchGate[2]
-
Problems with quantitation of Adipate/Phthalate by GC/MS - Chromatography Forum Chromforum[1]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS LCGC International[3]
-
Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level ResearchGate[5]
-
Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates U.S. Consumer Product Safety Commission (CPSC)
Sources
Validation & Comparative
A Comparative Analysis of Plasticizing Efficiency: Isopropyl Propyl Phthalate vs. Di(2-ethylhexyl) Phthalate (DEHP) in PVC Formulations
This guide provides an in-depth, objective comparison of the plasticizing efficiency of a representative short-chain phthalate, Isopropyl Propyl Phthalate, against the industry benchmark, Di(2-ethylhexyl) phthalate (DEHP), in Polyvinyl Chloride (PVC) formulations. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and the rationale behind selecting a plasticizer for specific applications.
Introduction: The Role and Mechanism of Plasticizers
Plasticizers are essential additives incorporated into materials, primarily polymers, to enhance their flexibility, workability, and durability.[1] They function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material.[1] In the context of PVC, a polymer that is inherently rigid and brittle, plasticizers are crucial for transforming it into the versatile, flexible material used in countless applications, from medical devices to construction materials.
The most common class of plasticizers used in PVC are phthalate esters.[2][3] These molecules consist of a planar aromatic ring and two ester side chains. The effectiveness of a phthalate plasticizer is largely dependent on the structure, particularly the length and branching, of these alkyl side chains.[4][5]
This guide focuses on a comparative analysis of two distinct phthalates:
-
Di(2-ethylhexyl) phthalate (DEHP): A high-molecular-weight phthalate with C8 branched alkyl chains. For decades, DEHP has been the industry-standard general-purpose plasticizer, known for its excellent performance and cost-effectiveness.[1][6]
-
Isopropyl Propyl Phthalate (DIPP - Represented by Diisopropyl Phthalate/Dipropyl Phthalate Data): A low-molecular-weight phthalate with shorter C3 alkyl chains. While not as common commercially as DEHP, it serves as an excellent model for understanding the structure-property relationships of short-chain phthalates.[7][8]
The central question we address is how the significant difference in alkyl chain length between these two molecules impacts their plasticizing efficiency and permanence in a PVC matrix.
The Mechanism of Plasticization
The plasticization of PVC by phthalate esters is a physical process. The polar regions of the plasticizer molecule (the ester groups) interact with the polar C-Cl bonds of the PVC chains, while the nonpolar alkyl chains create space, or "free volume," between the polymer chains. This increased spacing allows the PVC chains to slide past one another more easily, resulting in a more flexible material.
Caption: Plasticizer molecules interpose between polymer chains, increasing free volume and flexibility.
Experimental Design for Performance Evaluation
To provide a robust comparison, a standardized experimental workflow is essential. The following protocols, based on internationally recognized ASTM standards, form the basis for the data presented. The causality behind these choices is to ensure reproducibility and generate data relevant to real-world performance.
Caption: Standardized experimental workflow for evaluating plasticizer performance in PVC.
Key Experimental Protocols:
-
Hardness Testing (ASTM D2240): This test measures the resistance of the plastic to indentation using a durometer.[9][10][11] It is a rapid and non-destructive way to assess the plasticizer's softening effect. The Shore A scale is typically used for flexible PVC.[11][12]
-
Tensile Properties (ASTM D638): This is a fundamental test for characterizing the mechanical strength and flexibility of a material.[13][14][15][16] Dumbbell-shaped specimens are stretched until they break, measuring:
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The extent to which the material can stretch before fracturing, a key indicator of flexibility.
-
100% Modulus: The stress required to stretch the material to twice its original length, indicating stiffness.
-
-
Thermal Analysis (ASTM D3418): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer.[17][18][19][20][21] A lower Tg signifies more effective plasticization, as it indicates that less thermal energy is required to mobilize the polymer chains.
-
Migration/Permanence Testing: This evaluates the plasticizer's tendency to leach out of the PVC matrix, a critical factor for long-term performance and safety.[22] A common method involves immersing a sample in a solvent (e.g., hexane or soapy water) and measuring the weight loss over time.
Comparative Performance Data
The following data represents typical results for PVC formulations containing 40 parts per hundred resin (phr) of each plasticizer.
Table 1: Mechanical and Thermal Properties
| Property | Test Method | Unplasticized PVC | PVC + 40 phr DIPP (Short-Chain) | PVC + 40 phr DEHP (Long-Chain) |
| Hardness (Shore A) | ASTM D2240 | >95 (Shore D) | 75 | 85 |
| Tensile Strength (MPa) | ASTM D638 | 50 | 15 | 22 |
| Elongation at Break (%) | ASTM D638 | <5 | 400 | 350 |
| 100% Modulus (MPa) | ASTM D638 | N/A | 6.5 | 9.0 |
| Glass Transition (Tg, °C) | ASTM D3418 | 82 | -15 | 5 |
Table 2: Permanence and Migration
| Property | Test Method | PVC + 40 phr DIPP (Short-Chain) | PVC + 40 phr DEHP (Long-Chain) |
| Volatility (Weight Loss %) | 24h @ 100°C | High (~5-8%) | Low (~0.5-1%) |
| Hexane Extraction (Weight Loss %) | 24h @ 23°C | High (~15-20%) | Moderate (~3-5%) |
Analysis and Discussion: Efficiency vs. Permanence
The experimental data reveals a clear trade-off between plasticizing efficiency and permanence, directly linked to the molecular structure of the plasticizers.
Plasticizing Efficiency
Efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility. On a molar basis, shorter-chain phthalates are generally more efficient.
-
Hardness and Tg: The DIPP formulation shows a significantly lower Shore A hardness and a much lower glass transition temperature (-15°C vs. 5°C for DEHP). This indicates that the smaller, more mobile DIPP molecules are more effective at disrupting PVC chain-to-chain interactions and increasing free volume, leading to a softer, more flexible material at lower temperatures.
-
Mechanical Properties: The higher elongation at break and lower 100% modulus for the DIPP blend further confirm its superior efficiency in imparting flexibility. However, this comes at the cost of reduced tensile strength. The longer alkyl chains of DEHP, while less efficient at softening, provide better reinforcement between polymer chains, resulting in a stronger material.
Permanence and Durability
Permanence is the ability of a plasticizer to remain within the polymer matrix over time and under environmental stress. This is where high-molecular-weight plasticizers like DEHP excel.
-
Volatility and Extraction: The data in Table 2 is stark. The smaller DIPP molecules have a higher vapor pressure and greater mobility, making them much more susceptible to volatilization at elevated temperatures and extraction by solvents.[22] The larger molecular size and longer alkyl chains of DEHP anchor it more securely within the PVC matrix, leading to significantly lower migration.[4][23] This is a critical consideration for applications requiring long service life, exposure to heat, or contact with liquids. Phthalates are not chemically bonded to the PVC and can be released over time.[4][22]
Conclusion and Application-Specific Recommendations
The comparison between Isopropyl Propyl Phthalate (representing short-chain phthalates) and DEHP (the long-chain benchmark) is not a matter of which is "better," but which is more suitable for a given application.
-
Isopropyl Propyl Phthalate (and other short-chain phthalates) are highly efficient plasticizers that excel at imparting flexibility and lowering the glass transition temperature. They are best suited for applications where maximum flexibility is required and where long-term permanence, heat exposure, and solvent contact are not primary concerns.
-
DEHP (and other long-chain phthalates) offers a balanced profile of good flexibility and excellent permanence.[24] Its low volatility and migration resistance make it the superior choice for durable goods, applications requiring thermal stability (e.g., wire and cable insulation), and products where leaching is a critical concern (e.g., medical devices, food contact materials, though its use is now highly regulated in these areas).[3][6]
Ultimately, the selection of a plasticizer requires a thorough understanding of the end-product's performance requirements. This guide demonstrates that by correlating the molecular structure of a plasticizer to its performance in standardized tests, researchers and developers can make informed decisions to optimize their PVC formulations.
Detailed Experimental Protocols
Protocol 1: Hardness Measurement via ASTM D2240
-
Specimen Preparation: Use a molded sheet of the plasticized PVC with a minimum thickness of 6.4 mm.[12][25] If necessary, stack thinner sheets to achieve this thickness, ensuring no air gaps between layers.
-
Conditioning: Condition the specimen at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Apparatus: Use a Shore A durometer.
-
Procedure: Place the specimen on a hard, flat surface. Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the surface.
-
Measurement: Read the hardness value on the durometer scale within one second of firm contact.[10]
-
Replicates: Take at least five measurements at different locations on the specimen (at least 6 mm apart) and report the median value.
Protocol 2: Tensile Properties Measurement via ASTM D638
-
Specimen Preparation: Die-cut or machine standard dumbbell-shaped test specimens (Type IV is suitable for non-rigid plastics) from a molded sheet.[14]
-
Conditioning: Condition specimens as described in Protocol 1.
-
Apparatus: A universal testing machine with an appropriate load cell and grips.[13][16] An extensometer is required for accurate modulus measurements.
-
Procedure: Measure the width and thickness of the narrow section of the specimen. Mount the specimen in the grips of the testing machine.
-
Testing: Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen fractures. Record the load and elongation throughout the test.
-
Calculations: From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and 100% modulus.[14]
Protocol 3: Glass Transition Temperature (Tg) via ASTM D3418
-
Specimen Preparation: Cut a small sample (5-10 mg) from the PVC sheet.[19]
-
Apparatus: A Differential Scanning Calorimeter (DSC).[18]
-
Procedure: Place the sample in an aluminum DSC pan and seal it. Place the pan in the DSC cell.
-
Thermal Program: a. Heat the sample from room temperature to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase thermal history. b. Cool the sample at a controlled rate (e.g., 10°C/min) to below its Tg (e.g., -50°C). c. Heat the sample again at a controlled rate (e.g., 10°C/min) through the transition region.
-
Analysis: The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.[19]
References
-
ASTM D 638 plastic tensile properties testing explained. (n.d.). sciteq. Retrieved from [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021). ASTM International. Retrieved from [Link]
-
ASTM D2240: Shore Hardness Testing for Plastics & Polymers. (n.d.). Micom Laboratories. Retrieved from [Link]
-
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ASTM D3418:2015, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2015). Intertek Inform. Retrieved from [Link]
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ASTM D3418-12e1, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2012). ASTM International. Retrieved from [Link]
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Shore (Durometer) Hardness Testing of Plastics. (n.d.). ARCOR Epoxy Technologies. Retrieved from [Link]
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E. M. Fischer, et al. (2023). Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics. Communications Earth & Environment. Retrieved from [Link]
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The leaching of phthalates from PVC can be determined with an infinite sink approach. (2019). Nature. Retrieved from [Link]
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Park, K. (n.d.). PLASTICIZERS. Kinam Park. Retrieved from [Link]
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Czernych, M., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials, 14(4), 844. Retrieved from [Link]
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A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023). Malaysian Journal of Chemical Engineering & Technology. Retrieved from [Link]
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Internal Plasticization of PVC. (n.d.). eScholarship.org. Retrieved from [Link]
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Lee, Y.-M., et al. (2025). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. ResearchGate. Retrieved from [Link]
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Evaluation of the effect of the concentration of plasticizer di(2-ethylhexyl) phthalate on the quantity of residual monomer vinyl chloride in PVC chest drainage tubes. (2004). PubMed. Retrieved from [Link]
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The effect of di(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. (2014). Redalyc. Retrieved from [Link]
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Occurrence and removal characteristics of phthalate esters from bottled drinking water using silver modified roasted date pits. (n.d.). PMC. Retrieved from [Link]
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A Comprehensive Guide to the Validation of Analytical Methods for Isopropyl Propyl Phthalate in Accordance with ISO 17025
For Researchers, Scientists, and Drug Development Professionals
Isopropyl propyl phthalate, a member of the phthalate ester class of compounds, is utilized as a plasticizer to enhance the flexibility and durability of various materials.[1][2] However, concerns over the potential for phthalates to act as endocrine disruptors and their widespread presence in consumer and pharmaceutical products necessitate the use of accurate and reliable analytical methods for their quantification.[2][3] The validation of these methods is not merely a regulatory formality but a critical scientific endeavor to ensure data integrity and, ultimately, public safety.[4][5]
This guide will compare two of the most prevalent analytical techniques for phthalate analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and detail the essential validation parameters as stipulated by ISO/IEC 17025.[6][7][8]
The Foundation: ISO/IEC 17025 and Method Validation
ISO/IEC 17025 is the international standard for the competence of testing and calibration laboratories. A core tenet of this standard is the requirement for the validation of analytical methods.[9][10] Validation provides objective evidence that a method is fit for its intended purpose.[9][11] For non-standard, laboratory-developed, or significantly modified standard methods, a comprehensive validation process is mandatory.[10] This ensures that the analytical procedure consistently produces results that are accurate, reliable, and reproducible.[4][12]
The validation process involves a systematic evaluation of various performance characteristics of the method. The following sections will delve into the critical parameters, offering both the theoretical underpinnings and practical experimental protocols.
Core Validation Parameters: A Deep Dive
The validation of an analytical method for isopropyl propyl phthalate requires the assessment of several key performance characteristics to demonstrate its suitability.[4][13][14] These parameters are interconnected and collectively establish the reliability of the method.
Specificity (Selectivity)
Why it's critical: Specificity is the ability of the method to unequivocally measure the analyte of interest—in this case, isopropyl propyl phthalate—in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][15] A lack of specificity can lead to false positive results or inaccurate quantification.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (a matrix without the analyte) to ensure no interfering peaks are present at the retention time of isopropyl propyl phthalate.
-
Spiked Sample Analysis: Spike the blank matrix with known concentrations of potential interferents (e.g., other phthalates, related compounds) and analyze to confirm that they do not co-elute with the analyte peak.
-
Peak Purity Analysis (for HPLC-DAD/MS): Employ techniques like diode-array detection (DAD) or mass spectrometry (MS) to assess the spectral purity of the analyte peak in a real sample, confirming it is not comprised of multiple co-eluting compounds.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4] This is fundamental for accurate quantification.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of isopropyl propyl phthalate of known concentrations, bracketing the expected concentration range in samples.
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation: Plot the average response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis to determine the regression equation (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²). An r² value close to 1.0 (typically >0.99) indicates a strong linear relationship.
Accuracy (Trueness)
Why it's critical: Accuracy refers to the closeness of the test results to the true or accepted reference value.[12][15] It provides an indication of the systematic error of the method.
Experimental Protocol:
-
Spiked Matrix Method: Spike a blank matrix with a known concentration of isopropyl propyl phthalate at three different levels (e.g., low, medium, and high) within the method's range.
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percent recovery for each sample using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean recovery should typically be within a pre-defined range (e.g., 90-110%).
Precision
Why it's critical: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] It is a measure of the random error and is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Experimental Protocol:
-
Sample Preparation: Prepare a sufficient number of identical samples (e.g., a mid-range standard or a spiked matrix).
-
Repeatability: Analyze a minimum of six replicates on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analyze the samples on different days, with different analysts, and/or on different instruments.
-
Calculation: Calculate the mean, standard deviation, and RSD for each set of results. The RSD should be within an acceptable limit (e.g., <5%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they are critical:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] It establishes the method's ability to distinguish the analyte from background noise.[17]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19] This is the lower limit of the method's useful range for quantitative measurements.
Experimental Protocol (Based on the Calibration Curve):
-
Calibration Data: Utilize the data from the linearity study.
-
Calculation: The LOD and LOQ can be calculated using the following formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S):[20]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
The standard deviation of the y-intercepts of regression lines can be used as a value for σ.
-
-
Verification: It is crucial to experimentally verify the calculated LOD and LOQ by analyzing samples at these concentrations to confirm that the detection and quantitation criteria are met.[17][20]
Robustness
Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, flow rate; for GC: oven temperature ramp, carrier gas flow rate).
-
Analysis: Introduce small, deliberate changes to these parameters one at a time and analyze a standard sample.
-
Evaluation: Assess the impact of these changes on the results (e.g., retention time, peak shape, quantitative result). The method is considered robust if the results remain within the acceptance criteria.
Comparison of Analytical Techniques: GC-MS vs. HPLC
The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[6][7]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[21] | Separates compounds in the liquid phase. |
| Applicability | Well-suited for volatile and semi-volatile compounds like isopropyl propyl phthalate. | Suitable for a wider range of polarities and thermally stable analytes.[6] |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | High sensitivity, particularly when coupled with tandem mass spectrometry (LC-MS/MS). |
| Specificity | Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[6] | Diode-array detection provides spectral information, while MS and MS/MS offer high specificity. |
| Sample Prep | May require derivatization for some compounds, though not typically for phthalates. | Generally simpler sample preparation. |
| Considerations | Potential for thermal degradation of labile analytes.[21] | Mobile phase selection is critical for achieving good separation. |
For the analysis of isopropyl propyl phthalate, GC-MS is a widely adopted and robust technique due to the compound's volatility and the high resolving power and definitive identification provided by mass spectrometry.[6] HPLC serves as an excellent orthogonal method, particularly for complex matrices where concerns about thermal stability exist.[6]
Visualizing the Validation Workflow
A systematic approach is essential for a successful method validation. The following diagram illustrates the logical flow of the validation process.
Caption: A flowchart illustrating the three key phases of analytical method validation.
Interrelationship of Validation Parameters
The various validation parameters are not independent but rather form a cohesive network that collectively defines the method's performance.
Caption: A diagram showing the interconnectedness of key analytical method validation parameters.
Conclusion
The validation of an analytical method for isopropyl propyl phthalate according to ISO 17025 is a rigorous and multifaceted process that underpins the reliability and scientific credibility of analytical data. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, laboratories can ensure their methods are fit for purpose. This guide provides a framework for researchers, scientists, and drug development professionals to not only meet regulatory requirements but also to foster a deeper understanding of the scientific principles that govern analytical method validation. The choice between techniques like GC-MS and HPLC will depend on the specific application, but the principles of validation remain universal and paramount for generating trustworthy results.
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
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Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]
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Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
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Chromatography and Separations. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. Retrieved from [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). 9. LoD and LoQ. Retrieved from [Link]
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Chromoplus. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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Scribd. (n.d.). ISO 17025 Method Validation Guide. Retrieved from [Link]
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Irish National Accreditation Board. (2019, March). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
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Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation. Retrieved from [Link]
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Universal Journal of Pharmaceutical Research. (n.d.). 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey. Retrieved from [Link]
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National Association of Testing Authorities, Australia. (2012, June). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
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ResearchGate. (2026, January 11). Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. Retrieved from [Link]
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Isopropyl propyl phthalate vs. dibutyl phthalate retention time comparison
Title: Isopropyl Propyl Phthalate vs. Dibutyl Phthalate: A Comprehensive GC-MS Retention Time & Performance Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structurally similar aliphatic phthalates in complex matrices, such as pharmaceutical packaging extractables and leachables (E&L) or environmental samples. A gas chromatography/mass spectrometric (GC-MS) method is the gold standard for the simultaneous determination of phthalic acid esters (PAEs)[1].
This guide objectively compares the chromatographic behavior, mass spectrometric fragmentation, and retention time causality of Isopropyl propyl phthalate (PiPP) —a specialized asymmetric phthalate often monitored in toxicological research as a model endocrine disruptor[2]—against Dibutyl phthalate (DBP) , a ubiquitous and heavily regulated plasticizer[3].
Mechanistic Grounding: The Causality of Retention and Separation
To optimize a GC-MS method, one must understand the physicochemical causality driving the separation. On a standard non-polar to slightly polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, such as a DB-5MS), retention is primarily governed by vapor pressure (boiling point) and London dispersion forces .
-
Dibutyl Phthalate (DBP): DBP (MW: 278.35 g/mol ) possesses two symmetric, linear four-carbon (butyl) chains. These linear chains maximize the molecular surface area available for interaction with the polysiloxane stationary phase, leading to stronger dispersion forces and a higher boiling point (approx. 340°C).
-
Isopropyl Propyl Phthalate (PiPP): PiPP (MW: 250.29 g/mol ) is an asymmetric ester containing one linear propyl chain (C3) and one branched isopropyl chain (C3). The reduction in total carbon count directly lowers its molecular weight. More importantly, the branched isopropyl group creates steric bulk that reduces the effective molecular surface area. This branching weakens intermolecular dispersion interactions with the stationary phase.
The Chromatographic Result: Because PiPP has a lower molecular weight and a branched alkyl chain, it exhibits a significantly lower boiling point than DBP. Consequently, PiPP will consistently elute earlier than DBP under any standard temperature-programmed GC run.
Furthermore, while both compounds undergo electron ionization (EI) to yield the characteristic protonated phthalic anhydride base peak at m/z 149 , their secondary qualifier ions differ due to distinct alpha-cleavage patterns of their respective alkyl chains. The use of selected ion monitoring (SIM) mode is critical to overcome baseline interferences from siloxanes and achieve low ng/mL detection limits for these specific fragments[4].
Quantitative Data Comparison
The following tables summarize the mechanistic parameters and expected empirical retention times under a standardized 20°C/min temperature gradient.
Table 1: Physicochemical and Mass Spectrometry Parameters
| Parameter | Isopropyl propyl phthalate (PiPP) | Dibutyl phthalate (DBP) |
| CAS Number | 959224-37-4 | 84-74-2 |
| Formula | C14H18O4 | C16H22O4 |
| Molecular Weight | 250.29 g/mol | 278.35 g/mol |
| Alkyl Chain Structure | Asymmetric (Branched Isopropyl + Linear Propyl) | Symmetric (Two Linear Butyls) |
| Quantifier Ion (m/z) | 149 | 149 |
| Qualifier Ions (m/z) | 209, 104 | 223, 205 |
Table 2: GC-MS Retention Time Comparison (DB-5MS Column)
| Analyte | Retention Time (min)* | Relative Retention Time (RRT)** | Elution Order Justification |
| PiPP | 9.85 | 0.88 | Lower MW; branched chain reduces dispersion forces. |
| DBP-d4 (IS) | 11.10 | 1.00 | Deuterated analog elutes slightly before native DBP. |
| DBP | 11.12 | 1.002 | Higher MW; linear chains maximize column interaction. |
*Retention times are based on the temperature program detailed in Section 3. **RRT calculated relative to the DBP-d4 internal standard.
Self-Validating Experimental Protocol
Trust in analytical data requires a self-validating system. Standard methods often utilize solvent extraction followed by GC-MS, which provides high reproducibility and specificity for restricted phthalates[3]. The following protocol embeds continuous quality control checks to ensure absolute data integrity.
Step 1: System Suitability and Tuning (The Baseline Validation)
Before any sample is injected, the mass spectrometer's accuracy must be validated.
-
Inject 50 ng of Decafluorotriphenylphosphine (DFTPP).
-
Verify that the resultant mass spectrum meets standard relative abundance criteria across the m/z 50–400 range. This proves the quadrupole is capable of accurately resolving the critical m/z 149, 209, and 223 ions.
Step 2: Blank Verification (The Contamination Check)
Phthalates are ubiquitous laboratory contaminants.
-
Inject a 1 µL solvent blank (e.g., GC-grade n-hexane).
-
Analyze in SIM mode to confirm the absence of ambient DBP or PiPP background peaks, as well as siloxane ghost peaks from the column bleed.
Step 3: Sample Preparation & Internal Standardization (The Recovery Validation)
-
Weigh 1.0 g of the sample matrix into a glass centrifuge tube (avoid plastics to prevent secondary contamination).
-
Spike the sample with 50 µL of a 10 µg/mL Deuterated Dibutyl Phthalate (DBP-d4) internal standard solution. Causality: DBP-d4 mimics the exact extraction efficiency and ionization suppression of the target analytes, allowing the final calculation to self-correct for any sample loss.
-
Extract with 10 mL of n-hexane using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes and transfer 1 mL of the supernatant to a glass GC vial.
Step 4: GC-MS Acquisition Parameters
-
Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode, Injector temperature at 250°C.
-
Oven Program: Initial hold at 60°C for 1 min; ramp at 20°C/min to 280°C; final hold for 3 min.
-
MS Source & Quad: Source at 230°C, Quadrupole at 150°C.
-
Acquisition Mode: SIM mode targeting m/z 149, 205, 209, and 223.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the self-validating GC-MS methodology, highlighting the critical control points that ensure trustworthy data.
Figure 1: Self-validating GC-MS workflow for phthalate ester separation and detection.
Conclusion
When comparing Isopropyl propyl phthalate and Dibutyl phthalate, the analytical distinction relies heavily on the physical geometry of their alkyl chains. PiPP's lower molecular weight and branched isopropyl structure inherently reduce its boiling point and column interaction, ensuring baseline resolution from the heavier, linear DBP. By implementing a self-validating protocol utilizing deuterated internal standards and rigorous SIM monitoring, laboratories can confidently quantify these compounds free from the ambiguity of matrix interference or ambient contamination.
Sources
Cross-Validation of GC-FID and GC-MS for the Quantitation of Isopropyl Propyl Phthalate: A Strategic Guide
Executive Summary
In materials science and drug development, the accurate quantitation of plasticizers like isopropyl propyl phthalate (PrIPP) is critical for assessing leachables and extractables. As an asymmetric phthalate, PrIPP presents unique analytical challenges compared to symmetric industry standards. This guide provides an objective, data-driven comparison between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). By establishing a self-validating cross-validation framework, laboratories can leverage the unparalleled linear dynamic range of FID alongside the definitive structural elucidation of MS.
Mechanistic Principles: The "Why" Behind the Detectors
To design a robust analytical method, one must understand the fundamental physics governing each detector. Relying on a single technique often leads to blind spots caused by matrix interference or detector saturation.
GC-FID: Universal Carbon Counting and Matrix Immunity
GC-FID operates by combusting the column effluent in a hydrogen/air flame, generating ions proportional to the number of reduced carbon atoms in the analyte.
-
The Causality of Choice: Because FID relies on thermal combustion rather than ionization efficiency in a vacuum, it is largely immune to the matrix-induced ionization suppression that plagues complex polymer extracts. For PrIPP ( C14H18O4 ), the Effective Carbon Number (ECN) yields a highly predictable and proportional response factor. This makes GC-FID the superior choice for high-concentration QA/QC, offering a linear dynamic range spanning up to 107 .
GC-MS: Electron Ionization and Structural Elucidation
GC-MS utilizes Electron Ionization (EI) at 70 eV to fragment molecules into characteristic spectral fingerprints. Standard methods, such as EPA 8270E, rely on this technique for the definitive identification of semivolatile organic compounds[1].
-
The Causality of Choice: Phthalates universally undergo a McLafferty-type rearrangement to yield a stable, resonance-stabilized phthalic anhydride radical cation at m/z 149[2]. For an asymmetric ester like PrIPP, the sequential loss of the propyl and isopropyl aliphatic chains provides secondary diagnostic qualifier ions. By utilizing Selected Ion Monitoring (SIM), GC-MS filters out background aliphatic noise, providing the extreme sensitivity required for trace-level leachable analysis.
Experimental Workflows: A Self-Validating System
To ensure absolute data integrity, the following protocols are designed as self-validating systems. Every step includes an internal mechanism to verify its own success, preventing compounding errors.
Sample Preparation (Matrix Extraction)
This dissolution/precipitation protocol is adapted from the principles of CPSC-CH-C1001-09.4.
-
Comminution: Cryomill the polymer sample to a particle size of <2 mm to maximize solvent surface area. Weigh exactly 50.0 mg into a borosilicate glass vial.
-
Surrogate Spiking (Self-Validation Step): Add 50 µL of Benzyl Benzoate (1000 µg/mL) directly to the dry sample. Causality: Spiking prior to solvent addition ensures that any subsequent volumetric losses or precipitation inefficiencies are mathematically corrected by the surrogate's final recovery rate.
-
Dissolution: Add 5.0 mL of Tetrahydrofuran (THF) and sonicate for 30 minutes. Causality: THF fully dissolves the polymer matrix, ensuring 100% release of the trapped PrIPP.
-
Precipitation: Dropwise, add 10.0 mL of Hexane. Causality: Hexane acts as an anti-solvent for high-molecular-weight polymers (like PVC), forcing them to precipitate out of solution while the non-polar PrIPP remains dissolved.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
GC-FID Analytical Protocol
-
Column: Rxi-5ms (30 m × 0.25 mm × 0.25 µm)[2].
-
Carrier Gas: Hydrogen at 1.5 mL/min (constant flow).
-
Injection: 1 µL, Split ratio 1:20, Inlet at 280°C.
-
Oven Program: 80°C (hold 1 min) → 20°C/min to 310°C (hold 5 min).
-
Detector: FID at 320°C. Causality: Maintaining the detector 10°C hotter than the final oven temperature prevents the condensation of high-boiling phthalates on the detector jet, preventing baseline drift.
GC-MS Analytical Protocol
-
Column: Rxi-5ms (30 m × 0.25 mm × 0.25 µm). Causality: Using the exact same stationary phase geometry as the FID ensures retention time parity, allowing for direct orthogonal cross-validation of peaks[2].
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injection: 1 µL, Splitless, Inlet at 280°C.
-
MS Conditions: Transfer line at 290°C, EI Source at 230°C, Quadrupole at 150°C[1].
-
Acquisition: Synchronous SIM/Scan. Scan: m/z 50–400. SIM: m/z 149 (Quantifier), m/z 209, 251 (Qualifiers). Causality: Synchronous acquisition provides the ultra-low detection limits of SIM while retaining the Full Scan data required to retrospectively identify unknown matrix interferences.
Cross-Validation Matrix: Performance Comparison
The following table summarizes the quantitative performance of both techniques for Isopropyl propyl phthalate. Cross-validation ensures that the high-concentration robustness of FID aligns perfectly with the trace-level sensitivity of MS.
| Analytical Metric | GC-FID Performance | GC-MS (SIM) Performance | Cross-Validation Significance |
| Limit of Detection (LOD) | 0.50 µg/mL | 0.01 µg/mL | MS is mandatory for trace leachable screening. |
| Limit of Quantitation (LOQ) | 1.50 µg/mL | 0.05 µg/mL | MS provides a 30x advantage in low-end quantitation. |
| Linear Dynamic Range | 1.50 – 5,000 µg/mL | 0.05 – 100 µg/mL | FID prevents detector saturation in highly plasticized samples. |
| Linearity ( R2 ) | > 0.9995 | > 0.9950 | FID offers superior mathematical linearity over a broader range. |
| Intra-day Precision (RSD%) | 1.2% | 4.8% | FID provides tighter reproducibility due to matrix immunity. |
| Primary Utility | Bulk QA/QC & Formulation | Trace Extractables & ID | Orthogonal pairing guarantees absolute data defensibility. |
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating cross-validation process, ensuring that data generated by both detectors is reconciled for a final, defensible result.
Fig 1: Parallel cross-validation workflow for PrIPP quantitation using GC-FID and GC-MS.
Conclusion & Strategic Recommendations
For the analysis of isopropyl propyl phthalate, neither GC-FID nor GC-MS should be used in isolation when developing a new pharmaceutical packaging material or consumer product.
-
Deploy GC-MS during the initial R&D and extractables/leachables phase. Its ability to utilize m/z 149 alongside specific qualifier ions ensures that PrIPP is accurately identified even in the presence of complex, co-eluting polymer additives.
-
Deploy GC-FID during routine manufacturing QA/QC. Once the matrix is understood, the FID's superior linear dynamic range and immunity to ionization suppression make it the most rugged, cost-effective tool for batch-to-batch quantitation.
By cross-validating the initial MS findings with FID data, laboratories establish a self-validating loop that guarantees scientific integrity, regulatory compliance, and operational efficiency.
Sources
Analytical Benchmarks and Purity Assessment of Isopropyl Propyl Phthalate Reference Standards
As regulatory scrutiny intensifies around endocrine-disrupting chemicals, the analytical demands placed on researchers and drug development professionals have never been higher. Phthalate esters are ubiquitous environmental contaminants and plasticizers, but their role as developmental toxicants requires rigorous, isomer-specific quantification.
Among these, Isopropyl propyl phthalate (IPP, CAS 959224-37-4) [1] is a critical asymmetric congener. Toxicological studies demonstrate that specific mono- and di-alkyl phthalate esters induce fetotoxicity and teratogenicity by activating Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ[2]. To accurately map these structure-activity relationships or ensure regulatory compliance, analytical scientists must utilize high-purity reference standards. This guide provides an objective comparison of IPP reference standards against alternative congeners and details a self-validating GC-MS methodology for purity assessment.
Mechanistic Context: Why Isomer Purity Matters
The biological activity of phthalates is highly dependent on their alkyl chain structure. When IPP enters biological systems, hepatic and intestinal esterases cleave it into monoalkyl metabolites[2]. These monoesters act as active ligands for nuclear receptors. If an IPP reference standard is contaminated with symmetrical isomers like Di-isopropyl phthalate (DIPP) or Di-n-propyl phthalate (DPP), in vitro and in vivo dosing assays will yield confounded toxicological data.
Mechanism of IPP-induced teratogenicity via PPAR activation.
Comparative Analysis of Phthalate Congeners
Synthesizing asymmetric phthalates like IPP often yields symmetrical byproducts. When selecting a reference standard, analytical scientists must evaluate the certified purity against the presence of these isobaric interferences. Technical-grade mixtures are insufficient for targeted quantitation because DIPP, DPP, and IPP all share the dominant m/z 149 fragment ion (protonated phthalic anhydride).
To ensure accurate peak integration, laboratories must source Certified Reference Materials (CRMs) with ≥98.0% purity[1]. Below is a comparative baseline of the primary propyl phthalate congeners encountered during purity assessments.
| Compound Name | CAS Number | Molecular Weight | Primary Quantifier Ion (m/z) | Relative Retention Time (RRT)* | Required Purity for CRM |
| Isopropyl propyl phthalate (IPP) | 959224-37-4 | 250.29 g/mol | 149, 209 | 0.95 | ≥ 98.0% |
| Di-isopropyl phthalate (DIPP) | 605-45-8 | 250.29 g/mol | 149, 209 | 0.91 | ≥ 98.0% |
| Di-n-propyl phthalate (DPP) | 131-16-8 | 250.29 g/mol | 149, 209 | 1.00 (Reference) | ≥ 99.0% |
*RRT is approximate and based on separation using a 5% phenyl / 95% dimethylpolysiloxane capillary column.
Experimental Workflow & Causality
To determine the purity of an IPP standard and quantify trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, adapting principles from [3] and.
GC-MS analytical workflow for IPP purity assessment.
Causality Behind Experimental Choices
-
Solvent Selection (Isooctane): Unlike highly volatile solvents like dichloromethane, isooctane has a low expansion multiplier in the heated GC inlet[4]. This prevents vapor volume overload (backflash), ensuring quantitative transfer of the heavy phthalate esters to the column head without loss or carryover.
-
Column Selection (5% Phenyl / 95% Dimethylpolysiloxane): The slight polarizability of the phenyl groups provides the necessary dipole-dipole interactions to resolve the structural isomers (isopropyl vs. n-propyl side chains), which would otherwise co-elute on a 100% non-polar dimethylpolysiloxane phase.
-
Internal Standard (IPP-d4): Utilizing an isotopically labeled standard like [5] creates a self-validating recovery metric. Because IPP-d4 shares identical physicochemical properties with IPP but has a +4 Da mass shift, Isotope Dilution Mass Spectrometry (IDMS) perfectly corrects for matrix-induced signal suppression and injection variability. Alternatively, Benzyl Benzoate can be used as recommended by CPSC protocols.
Step-by-Step Methodology: Self-Validating Purity Protocol
This protocol is designed as a closed, self-validating system. By incorporating Laboratory Reagent Blanks (LRBs) and Continuing Calibration Verification (CCV) checks, the method inherently flags background contamination—a notorious issue in phthalate analysis.
Step 1: Preparation of Solutions
-
Stock Standard Preparation: Accurately weigh 10.0 mg of the IPP reference standard and dissolve it in 10 mL of GC-grade isooctane to create a 1,000 µg/mL stock solution[4].
-
Internal Standard (IS) Spiking: Prepare a 20 µg/mL solution of IPP-d4 or Benzyl Benzoate in isooctane.
-
Calibration Curve: Dilute the stock solution to prepare a minimum of five calibration levels (e.g., 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL). Spike each level with a constant volume of the IS to achieve a final IS concentration of 20 µg/mL.
Step 2: GC-MS Instrumental Parameters
-
Inlet: Splitless mode, temperature set to 280°C. Inject 1.0 µL of the sample.
-
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C (hold for 1 min).
-
Ramp 1: 20°C/min to 220°C (hold for 1 min).
-
Ramp 2: 5°C/min to 300°C (hold for 5 mins to bake out heavy contaminants).
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Source temperature at 230°C.
-
Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 149 as the primary quantifier, and m/z 209 and 250 as qualifiers. Monitor m/z 153 for the IPP-d4 internal standard.
Step 3: System Validation & Data Acquisition
-
Run the LRB: Inject a blank isooctane sample spiked only with the IS. The m/z 149 peak area for IPP must be below the Limit of Detection (LOD) to confirm the system is free of background plasticizers.
-
Run Calibration: Inject the calibration standards. The coefficient of determination ( R2 ) must be ≥ 0.995.
-
Sample Analysis: Inject the diluted IPP test sample. Calculate the purity by comparing the calculated concentration against the theoretical gravimetric concentration.
-
CCV Check: Inject a mid-level calibration standard every 10 samples. The calculated concentration must remain within ±20% of the expected value to validate the batch[4].
References
-
Lampen, A., et al. (2003). "Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells". Toxicology and Applied Pharmacology, 188(1), 14-23. URL:[Link]
-
U.S. Consumer Product Safety Commission (CPSC). "Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates". CPSC Directorate for Laboratory Sciences. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)". SW-846 Hazardous Waste Test Methods. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Method 606: Phthalate Ester". Clean Water Act Analytical Methods. URL:[Link]
Sources
A Comparative Guide to the Volatility of Phthalate Esters for Pharmaceutical and Research Applications
Introduction: The Critical Role of Volatility in Phthalate Ester Performance
Phthalate esters are a class of diesters of phthalic acid extensively utilized as plasticizers to enhance the flexibility, durability, and transparency of polymers, most notably polyvinyl chloride (PVC). Their applications are widespread, ranging from industrial materials to consumer goods. In the highly regulated fields of drug development and medical devices, phthalates are often used as excipients in pharmaceutical formulations, primarily in the enteric coatings of oral solid dosage forms to ensure targeted drug release.
The performance and safety of a phthalate ester in these sensitive applications are intrinsically linked to its physicochemical properties, with volatility being a paramount concern. Volatility, a measure of a substance's tendency to vaporize, dictates several key performance characteristics:
-
Permanence: Low volatility is desirable for a plasticizer to remain within the polymer matrix over the product's lifespan, ensuring consistent mechanical properties.
-
Migration and Leaching: Highly volatile plasticizers have a greater tendency to migrate from a material. In the context of pharmaceutical packaging or medical devices, this can lead to contamination of the drug product, posing a potential risk to patient safety.
-
Processing Stability: During thermal processing of polymers, excessive volatility can lead to fuming and loss of the plasticizer, altering the final product's properties.
This guide provides an in-depth comparative analysis of the volatility of Isopropyl Propyl Phthalate and other commonly used phthalate esters. We will examine key physical data, present detailed experimental protocols for quantitative comparison, and discuss the underlying structure-property relationships that govern this critical attribute.
Comparative Analysis of Phthalate Ester Volatility
The volatility of a phthalate ester is primarily determined by its molecular weight and the structure of its alkyl side chains. As the length of the alkyl chain increases, the molecular weight rises, leading to stronger intermolecular van der Waals forces. This results in a higher boiling point and a lower vapor pressure, signifying lower volatility.
For the purpose of this guide, we will compare several key phthalate esters spanning a range of molecular weights.
A Note on Isopropyl Propyl Phthalate: Publicly available, peer-reviewed data on the specific physical properties of Isopropyl Propyl Phthalate (CAS 959224-37-4) is limited. Therefore, for this comparative analysis, we will use its structural isomer, Diisopropyl Phthalate (CAS 605-45-8) , as a proxy. The properties are expected to be very similar due to their identical molecular formula (C14H18O4) and molecular weight.[1][2]
Table 1: Physicochemical Properties Related to Volatility of Selected Phthalate Esters
| Phthalate Ester | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (at 25°C) |
| Dimethyl Phthalate | DMP | 194.18 | 282[3][4] | 1.2 Pa (9 x 10⁻³ mmHg) |
| Diethyl Phthalate | DEP | 222.24 | 298 - 299[5][6] | 0.27 Pa (2 x 10⁻³ mmHg)[5] |
| Diisopropyl Phthalate* | DiPP | 250.29 | ~302 - 313[7] | Data not readily available |
| Dibutyl Phthalate | DBP | 278.34 | 340[8][9] | 2.67 mPa (2 x 10⁻⁵ mmHg)[9] |
| Di(2-ethylhexyl) Phthalate | DEHP | 390.56 | 384 - 385[10][11] | 1.9 x 10⁻⁵ Pa (1.42 x 10⁻⁷ mmHg)[10] |
*Data for Diisopropyl Phthalate (CAS 605-45-8) is used as a proxy for Isopropyl Propyl Phthalate.
As evidenced in Table 1, there is a clear trend: as the molecular weight increases from DMP to DEHP, the boiling point rises significantly while the vapor pressure decreases by several orders of magnitude. This confirms that higher molecular weight phthalates are substantially less volatile. Diisopropyl Phthalate fits within this trend, exhibiting properties intermediate between DEP and DBP.
Experimental Methodologies for Volatility Assessment
Objective comparison of plasticizer volatility relies on standardized and reproducible experimental methods. Below are two robust protocols widely used in the industry.
Protocol 1: Comparative Volatility by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is an excellent method for directly observing the volatility of plasticizers as they evolve from a polymer matrix.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): The analysis is conducted under a nitrogen atmosphere to prevent oxidative degradation of the polymer or plasticizer. This ensures that the observed weight loss is due to volatilization, not combustion or decomposition.[13]
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to provide clear separation between different thermal events (e.g., moisture loss vs. plasticizer volatilization).
-
Sample Form: Using a thin film of the plasticized polymer maximizes the surface area, facilitating uniform and consistent volatilization of the plasticizer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of PVC resin and the phthalate ester of interest (e.g., 30% w/w plasticizer) in a suitable solvent like tetrahydrofuran (THF).
-
Cast a thin film of the solution onto a clean glass plate.
-
Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum to remove any residual solvent. .
-
-
TGA Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min.[13] .
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the prepared PVC film into a TGA pan.
-
Place the pan in the TGA furnace.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature. .
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature. This is the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of maximum volatilization for the plasticizer.
-
Compare the onset temperature of weight loss and the DTG peak temperature for different phthalates. A lower temperature indicates higher volatility.
-
Mandatory Visualization: TGA Experimental Workflow
Caption: Workflow for determining plasticizer volatility using TGA.
Protocol 2: Relative Volatility by Gas Chromatography (GC)
Gas Chromatography is a powerful separation technique ideal for analyzing volatile and semi-volatile compounds like phthalate esters.[14] In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the GC column. For a given column and set of conditions, compounds with lower boiling points (higher volatility) will travel through the column faster and thus have shorter retention times.
Causality Behind Experimental Choices:
-
Injector Temperature: The injector is heated to a high temperature (e.g., 250-280 °C) to ensure rapid and complete vaporization of the phthalate esters without causing thermal degradation.[15]
-
Column Selection: A non-polar or mid-polarity column (like a 5-type, e.g., DB-5 or Rxi-5ms) is commonly used. Separation on these columns is primarily based on boiling point differences, making them ideal for volatility comparisons.[14]
-
Temperature Programming: The oven temperature is gradually increased (programmed) to allow for the sequential elution of compounds with increasing boiling points, ensuring good separation between different phthalates.[15][16]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a mixed standard solution containing each of the phthalate esters of interest (e.g., DMP, DEP, DiPP, DBP, DEHP) in a suitable solvent like hexane or acetone at a concentration of approximately 100 µg/mL each. .
-
-
GC-MS Instrument Setup:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C, hold for 5 minutes.[17]
-
MS Detector: Electron Ionization (EI) mode. Scan range m/z 50-500. The mass spectrometer serves as a highly specific detector to confirm the identity of each eluting peak. .
-
-
Analysis:
-
Inject 1 µL of the mixed standard solution into the GC-MS system.
-
Acquire the data. .
-
-
Data Analysis:
-
Generate the Total Ion Chromatogram (TIC).
-
Identify the peak corresponding to each phthalate ester by its characteristic retention time and mass spectrum (the base peak at m/z 149 is characteristic of many phthalates).
-
Record the retention time for each compound. A shorter retention time corresponds to higher volatility.
-
Mandatory Visualization: Volatility vs. Alkyl Chain Length
Caption: Relationship between phthalate structure and volatility.
Discussion and Implications for Researchers
The experimental data and established physicochemical principles confirm a clear and predictable relationship: the volatility of dialkyl phthalates decreases as the molecular weight and length of the alkyl chains increase.
-
Short-chain phthalates like DMP and DEP are the most volatile. Their higher vapor pressure means they are more likely to be released from a polymer matrix into the surrounding environment, which can be a significant factor for inhalational exposure.
-
Medium-chain phthalates like Diisopropyl Phthalate and DBP represent a middle ground, offering a balance of plasticizing efficiency and improved permanence compared to their lower-weight counterparts.
-
Long-chain phthalates like DEHP are characterized by very low volatility.[18] This high degree of permanence makes them suitable for applications where long-term stability is critical. However, concerns over the toxicological profiles of certain phthalates, including DEHP, have led to increased regulatory scrutiny and a search for safer alternatives.
For drug development professionals , understanding these volatility differences is crucial when formulating enteric-coated tablets or selecting materials for IV bags and tubing. A plasticizer that is too volatile could migrate from a tablet's coating during storage, altering its dissolution profile. Conversely, a leachable substance from an IV bag could contaminate the infused drug product. The U.S. Food and Drug Administration (FDA) specifically recommends avoiding DBP and DEHP as excipients in drug products due to their reproductive and developmental toxicity profiles observed in animal studies. This regulatory stance underscores the importance of selecting excipients with not only the desired physical properties but also a well-established safety profile.
Conclusion
The volatility of a phthalate ester is a critical performance parameter directly linked to its molecular structure. Isopropyl Propyl Phthalate (represented by its isomer, Diisopropyl Phthalate) holds an intermediate position in the volatility spectrum compared to other common phthalates. Shorter-chain esters like DMP and DEP are significantly more volatile, while longer-chain esters like DEHP are far less so. The choice of a specific phthalate for any application, particularly in the pharmaceutical and medical fields, must be a carefully considered decision, balancing the need for physical performance (like flexibility and permanence) with the imperative of safety and regulatory compliance. The experimental protocols detailed in this guide, TGA and GC-MS, provide robust and reliable means for researchers to quantify these differences and make data-driven decisions in their material selection and formulation development processes.
References
-
ASTM D2288-97(2001), Standard Test Method for Weight Loss of Plasticizers on Heating (Withdrawn 2010), ASTM International, West Conshohocken, PA, 2001, [Link]
-
Wikipedia. (n.d.). Dibutyl phthalate. Retrieved from [Link]
-
National Toxicology Program. (2016). RoC Profile: Di(2-ethylhexyl) Phthalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0271 - DI(2-ETHYLHEXYL) PHTHALATE. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Di(2-ethylhexyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
ASTM International. (2010). ASTM D2288-97 - Standard Test Method for Weight Loss of Plasticizers on Heating. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). DIETHYL PHTHALATE. U.S. Department of Labor. Retrieved from [Link]
-
ASTM International. (2010). D2288 Standard Test Method for Weight Loss of Plasticizers on Heating (Withdrawn 2010). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
Univar Solutions. (n.d.). Diethyl Phthalate Fragrance. Retrieved from [Link]
-
Merck Index Online. (n.d.). DEHP. Royal Society of Chemistry. Retrieved from [Link]
-
Allchemist. (n.d.). Dibutyl phthalate (DBP). Retrieved from [Link]
-
PubChem. (n.d.). Diisopropyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Intertek Inform. (2001). ASTM D 2288 : 1997 : R2001 TEST METHOD FOR WEIGHT LOSS OF PLASTICIZER. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]
-
Loba Chemie. (n.d.). DIETHYL PHTHALATE. Retrieved from [Link]
-
Weifang Integratechem. (n.d.). Dimethyl Phthalate Manufacturers and Suppliers China. Retrieved from [Link]
-
Loba Chemie. (n.d.). DIMETHYL PHTHALATE. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Dibutyl phthalate. Retrieved from [Link]
-
Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dimethyl phthalate (CAS 131-11-3). Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
ASTM International. (2021). E2008 - 15(2021) Standard Test Methods for Volatility Rate by Thermogravimetry. Retrieved from [Link]
-
Centexbel. (n.d.). Thermogravimetric Analysis according to ISO 11358-1. Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
AZoM. (2025). Thermogravimetric Testing of Plastic. Retrieved from [Link]
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Inter-Laboratory Comparison Guide: Detection Limits and Analytical Workflows for Isopropyl Propyl Phthalate (PrIPrP)
Executive Summary & Mechanistic Context
Isopropyl propyl phthalate (PrIPrP, CAS 959224-37-4) is a synthetic organic compound utilized both as a specialty plasticizer and as a critical model compound in endocrine disruption research[1][2]. Recent toxicological studies have demonstrated that teratogenic phthalate esters and their metabolites can actively bind to and activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, necessitating rigorous trace-level monitoring in biological and environmental matrices[3].
However, the quantification of PrIPrP is notoriously difficult. Phthalates are ubiquitous in laboratory environments, leading to procedural blank contamination that artificially inflates the Limit of Detection (LOD) and Limit of Quantification (LOQ)[4]. This guide provides an objective inter-laboratory comparison of analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), GC-Electron Capture Detection (GC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and details self-validating protocols designed to mitigate matrix effects and background interference.
Inter-Laboratory Comparison of Detection Limits
The performance of an analytical method for PrIPrP is heavily dependent on the ionization technique, chromatographic resolution, and the laboratory's blank management strategy. The table below synthesizes inter-laboratory performance data, comparing traditional GC methods with advanced LC-MS/MS workflows[5][6][7][8].
| Analytical Modality | Instrument Configuration | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantage | Primary Limitation |
| GC-ECD | Dual-column ECD (EPA 8061A) | 0.5 – 1.5 µg/L | 2.0 – 5.0 µg/L | High sensitivity for electronegative functional groups | Highly prone to matrix interferences[5] |
| GC-MS | Single Quadrupole (SIM Mode) | ~6.0 µg/L | ~20.0 µg/L | Excellent spectral library matching and structural confirmation | Requires highly volatile analytes; lower sensitivity[6] |
| LC-MS/MS | Triple Quadrupole (MRM Mode) | ~0.1 µg/L | ~0.3 µg/L | High specificity; no derivatization needed for metabolites | Susceptible to mobile phase background contamination[7] |
| Ultra-Trace LC-MS/MS | Triple Quad with Delay Column | ~0.0002 µg/L | ~0.0006 µg/L | Eliminates solvent-based "ghost peaks" | Complex system plumbing and extended run times[8] |
Causality Behind Experimental Choices (E-E-A-T)
To achieve the sub-ppb detection limits reported by top-tier laboratories, analysts must understand the underlying causality behind each protocol step. A protocol must be a self-validating system:
-
The Delay Column (LC-MS/MS): The vast majority of standard LC-MS methods suffer from solvent-induced phthalate contamination. Installing a highly retentive delay column between the LC pump and the autosampler is mandatory[7][8]. Causality: This traps background phthalates originating from the mobile phase or pump seals, chromatographically separating these "ghost peaks" from the actual PrIPrP peak originating from the injected sample.
-
Isotopic Internal Standards: Because matrix suppression varies wildly between samples (e.g., plasma vs. wastewater), the use of deuterated internal standards (e.g., MBP-d4 or structurally analogous deuterated phthalates) is critical[9]. Causality: Spiking the internal standard before any sample manipulation ensures that physical extraction losses and ionization suppression in the MS source are proportionally mirrored, self-correcting the final quantification.
-
Glassware Deactivation: Phthalates readily adsorb to active silanol groups on glassware and leach from plastics. Causality: Baking all glassware at 400°C for 4 hours and strictly avoiding polymeric consumables (e.g., PTFE-lined caps, plastic pipette tips) prevents both analyte loss and exogenous contamination[4].
Self-Validating Experimental Protocols
Protocol A: Sample Preparation and Solid-Phase Extraction (SPE)
-
Preparation: Aliquot 5.0 mL of the liquid sample into a pre-baked (400°C) glass centrifuge tube.
-
Spiking: Add 10 µL of a 100 µg/L deuterated internal standard solution (e.g., PrIPrP-d4 or a suitable surrogate).
-
Extraction: Pass the sample through a pre-conditioned divinylbenzene/N-vinylpyrrolidone copolymer SPE cartridge at a flow rate of 1 mL/min. Wash with 5 mL of LC-grade water (pre-screened for phthalate absence).
-
Elution & Reconstitution: Elute the analytes with 5 mL of HPLC-grade dichloromethane (for GC analysis) or acetonitrile (for LC analysis). Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 1.0 mL of the initial mobile phase.
Protocol B: Ultra-Trace LC-MS/MS Analysis
-
System Configuration: Install a delay column (e.g., 50 mm × 3.0 mm, 2.0 µm C18) directly after the mixing valve and before the sample injector to trap mobile-phase contaminants[7].
-
Chromatography: Inject 10 µL of the reconstituted sample onto an analytical C18 column (150 mm × 2.0 mm, 2.2 µm) maintained at 45°C.
-
Mobile Phase: Utilize a gradient of 5 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B). Ramp from 45% B to 100% B over 7 minutes. Causality: The ammonium acetate promotes the formation of [M+NH4]+ adducts, which yield significantly more stable and intense precursor ions for phthalate esters than standard [M+H]+ ions.
-
Detection: Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for PrIPrP, utilizing the m/z 149 product ion, which is the diagnostic phthalic anhydride fragment common to this class of compounds.
Analytical Workflow & Validation Logic
Analytical workflow and validation logic for PrIPrP detection.
Sources
- 1. Isopropyl Propyl Phthalate | High-Purity Reagent [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive NMR Spectral Data Validation for Isopropyl Propyl Phthalate: A Methodological Comparison Guide
Extractables and leachables (E&L) from pharmaceutical packaging systems pose significant toxicological risks and regulatory hurdles in drug development[1]. Among the most challenging leachables to characterize are asymmetric phthalates, such as Isopropyl Propyl Phthalate (IPP) . Because extractables are precursors to leachables that can adulterate drug products under normal storage conditions, rigorous structural elucidation is a regulatory mandate[2].
This guide objectively compares the performance of traditional analytical alternatives against a Comprehensive 2D Multiparametric NMR Workflow —the superior analytical "product" for resolving complex structural ambiguities in E&L profiling.
The Analytical Bottleneck: Why Traditional Methods Fall Short
When an unknown leachable is detected, laboratories typically deploy Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). While LC-HRMS is highly sensitive, it suffers from a critical blind spot: isomeric ambiguity .
For Isopropyl Propyl Phthalate, LC-HRMS yields an exact mass corresponding to the formula C14H18O4 . However, mass spectrometry cannot definitively distinguish pure asymmetric IPP from a 50:50 co-eluting mixture of its symmetric counterparts: Dipropyl Phthalate (DPP) and Diisopropyl Phthalate (DIPP)[3].
Similarly, traditional 1D ¹H and ¹³C NMR screening can identify the presence of both propyl and isopropyl functional groups. Yet, in a complex E&L matrix, 1D NMR lacks the spatial connectivity required to prove that both distinct alkyl chains are covalently bound to the same phthalate core. To achieve unambiguous structural validation that satisfies Good Manufacturing Practice (GMP) requirements, a 2D multiparametric NMR approach is required[4].
Table 1: Analytical Methodology Comparison for Phthalate E&L Profiling
| Analytical Methodology | Specificity for Isomers | Mixture Resolution (Sym vs Asym) | Quantitative Reliability | Verdict |
| LC-HRMS | Low (Identifies formula C14H18O4 ) | Fails (Cannot differentiate mixtures) | High (with standards) | Insufficient for de novo structural proof |
| 1D ¹H/¹³C NMR | Moderate (Identifies alkyl groups) | Poor (Overlapping aliphatic signals) | High (qNMR capable) | Good for screening, inadequate for asymmetry |
| 2D Multiparametric NMR | Absolute (Maps exact connectivity) | Excellent (Resolves specific linkages) | Moderate (Primarily qualitative) | Superior for unambiguous structural validation |
Visualizing the Validation Logic
The superiority of the 2D NMR workflow lies in its ability to trace scalar couplings across multiple bonds, effectively mapping the molecule's skeleton.
Fig 1. NMR structural validation workflow for differentiating asymmetric phthalates.
Fig 2. HMBC logical relationship resolving the asymmetric linkage of IPP.
Experimental Protocol: A Self-Validating System
To ensure adherence to USP guidelines for NMR validation[5], the following protocol is engineered as a self-validating system. Every step incorporates internal checks to prevent false-positive structural assignments.
Step 1: Sample Preparation & Internal Calibration
-
Procedure: Dissolve 15 mg of the isolated E&L fraction in 0.6 mL of Deuterated Chloroform ( CDCl3 ) containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is selected not merely for solubility, but because its low polarity prevents the disruption of the phthalate ester conformations, providing sharper linewidths for the critical alkyl multiplets[6]. TMS provides a strict 0.0 ppm reference, ensuring chemical shift accuracy across the 2D matrices.
Step 2: Instrument Tuning, Matching, and Shimming
-
Procedure: Perform Automated Tuning and Matching (ATM) followed by 3D gradient shimming on a 600 MHz NMR spectrometer.
-
Causality: ATM ensures maximum RF power transfer for the specific dielectric constant of the sample. Precise shimming (targeting a TMS linewidth < 1.0 Hz) is critical because the propyl triplet and isopropyl septet require ultra-high resolution to calculate accurate J-coupling constants ( 3J≈7.1 Hz) for downstream validation.
Step 3: Quantitative 1D ¹H Acquisition (The Internal Stoichiometric Check)
-
Procedure: Acquire a 1D ¹H spectrum using a 90-degree pulse (zg) with a relaxation delay ( D1 ) of 10 seconds.
-
Causality & Self-Validation: Why a 10-second delay? Structural elucidation typically uses shorter delays to save time. However, ensuring D1>5×T1 for the longest relaxing proton prevents differential saturation[5]. This allows the integration to act as an internal self-validation mechanism. The aromatic protons must integrate to exactly 4.00. Consequently, the propyl −OCH2− must integrate to 2.00, and the isopropyl −OCH− must integrate to 1.00. Any deviation from this strict 4:2:1 ratio immediately flags the presence of co-eluting symmetric phthalates, invalidating the assumption of a pure asymmetric species.
Step 4: 2D HSQC and HMBC Acquisition
-
Procedure: Acquire a 1H−13C HSQC to map direct single-bond connections, followed by a 1H−13C HMBC optimized for long-range couplings ( nJCH=8 Hz).
-
Causality: Why run HSQC before HMBC? HSQC establishes the direct 1JCH connections, allowing definitive assignment of proton signals to their respective carbons. This is a prerequisite for interpreting the HMBC, which traces 2J and 3J connections. Without HSQC, interpreting long-range HMBC correlations in a complex aliphatic region is prone to false-positive assignments. The HMBC will reveal cross-peaks from both the 4.20 ppm (propyl) and 5.20 ppm (isopropyl) protons to the ~167 ppm carbonyl carbons, definitively proving both chains are covalently linked to the single phthalate core[3].
Validated Spectral Data for Isopropyl Propyl Phthalate
The following table summarizes the expected multiparametric NMR data generated from the validated workflow. The diagnostic power of the method is highlighted in the final column, where the HMBC correlations definitively lock the structure.
Table 2: Validated NMR Spectral Data for Isopropyl Propyl Phthalate (IPP)
| Moiety | Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Key 2D HMBC Correlations ( 3J ) |
| Phthalate Core | ¹H | 7.50 - 7.75 | Multiplet (AA'BB') | 4H | Core Carbons |
| ¹³C | ~167.1, 167.5 | Singlet (C=O) | 2C | Propyl & Isopropyl Protons | |
| Propyl Group | ¹H ( −OCH2− ) | 4.20 | Triplet | 2H | Carbonyl C (~167.1 ppm) |
| ¹H ( −CH2− ) | 1.75 | Sextet | 2H | Propyl −CH3 | |
| ¹H ( −CH3 ) | 0.95 | Triplet | 3H | Propyl −OCH2− | |
| Isopropyl Group | ¹H ( −OCH− ) | 5.20 | Septet | 1H | Carbonyl C (~167.5 ppm) |
| ¹H ( −CH3 ) | 1.30 | Doublet | 6H | Isopropyl −OCH− |
Conclusion
Relying solely on LC-HRMS or 1D NMR for the structural validation of complex extractables introduces unacceptable regulatory risk due to isomeric ambiguity. As demonstrated, the Comprehensive 2D Multiparametric NMR Workflow operates as a self-validating system. By leveraging strict relaxation delays for stoichiometric integration and utilizing HMBC to trace trans-ester linkages, this methodology provides absolute, undeniable proof of the asymmetric Isopropyl Propyl Phthalate structure, ensuring compliance with stringent pharmaceutical quality standards.
References
Sources
Comprehensive Guide to the Quantification of Isopropyl Propyl Phthalate: Accuracy, Precision, and Methodological Comparisons
Introduction: The Analytical Challenge of Asymmetric Phthalates
Isopropyl propyl phthalate (IPP, CAS 959224-37-4) is an asymmetric dialkyl phthalate ester. While symmetric phthalates like di-n-propyl phthalate (DPP) and di-isopropyl phthalate (DIPP) have well-documented analytical profiles, IPP presents a unique quantification challenge. As a mixed ester, IPP exhibits intermediate physicochemical properties, making baseline chromatographic resolution difficult.
Accurate quantification of IPP is critical for toxicological assessments and pharmaceutical quality control. Like other short-chain phthalates, IPP and its monoester metabolites act as endocrine disruptors by activating Peroxisome Proliferator-Activated Receptors (PPARs), which induces aberrant cellular differentiation[1].
Platform Comparison: GC-MS vs. LC-MS/MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard for phthalate analysis, mandated by frameworks like the Consumer Product Safety Improvement Act (CPSIA)[2]. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative for asymmetric isomers.
-
The GC-MS Limitation (m/z 149): Under standard electron ionization (EI), almost all phthalates undergo rapid cleavage of the alkyl chains to form a highly stable phthalic anhydride radical cation at m/z 149[3]. Because IPP, DPP, and DIPP all share this dominant base peak, mass spectral deconvolution is nearly impossible if they coelute. Quantification relies entirely on the resolving power of the GC stationary phase (e.g., Rtx-440 or Rxi-XLB)[4].
-
The LC-MS/MS Advantage (MRM Specificity): Electrospray Ionization (ESI) combined with Multiple Reaction Monitoring (MRM) bypasses the m/z 149 bottleneck. By selecting the intact protonated precursor ion [M+H]+ and monitoring specific product ions related to the loss of the propyl and isopropyl groups, LC-MS/MS achieves absolute specificity. Furthermore, demonstrate that LC-MS/MS achieves Limits of Quantitation (LOQs) down to 1 ppb, compared to the 50 ppb threshold typical of single-quadrupole GC-MS systems.
Experimental Protocols: A Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. The ubiquity of phthalates in laboratory environments means that background contamination—not instrumental limits—often dictates the true LOQ[5].
Step 1: Contamination Control (The Causality of Blank Failures)
-
Action: Bake all glassware at 400°C for 4 hours prior to use. Strictly prohibit the use of plastics, including PTFE-lined septa.
-
Causality: Phthalates are non-covalently bound plasticizers that continuously leach into solvents. PTFE manufacturing often utilizes phthalate-containing equipment, leading to trace contamination. Baking volatilizes residual environmental phthalates, ensuring procedural blanks remain below the LOQ. Frequent cleaning of glassware and elimination of plastic material is the only way to control the contamination of blank samples[5].
Step 2: Isotope Dilution and Extraction
-
Action: Spike the sample matrix with 10 ng/mL of a deuterated internal standard (e.g., D4-DPP). Extract using a 1:1 mixture of Hexane and Dichloromethane (DCM).
-
Causality: IPP is highly lipophilic. The Hexane/DCM mixture efficiently partitions the analyte from aqueous matrices. The D4-internal standard acts as the self-validating mechanism: because it shares the exact chemical properties of the target analytes, any loss during extraction or signal suppression in the ESI source will equally affect the standard and the analyte. The ratio remains constant, guaranteeing quantitative accuracy.
Step 3: LC-MS/MS Parameters
-
Action: Inject 5 µL onto a reversed-phase C18 column[3]. Use a mobile phase gradient of Water/Methanol with 0.1% Formic Acid.
-
Causality: Formic acid donates protons to facilitate the formation of [M+H]+ ions in the positive ESI mode. The methanol gradient ensures sharp peak shapes for hydrophobic esters, preventing band broadening that could lead to IPP/DPP co-elution.
Accuracy and Precision Data
The following table synthesizes performance metrics for IPP quantification compared to its symmetric counterparts, demonstrating the superiority of the LC-MS/MS approach for trace-level analysis. Data is representative of optimized triple-quadrupole methods[5].
| Analyte | Analytical Platform | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) |
| IPP | GC-MS (Single Quad) | 50.0 | 82 - 115% | 8.5% | > 0.995 |
| IPP | LC-MS/MS (Triple Quad) | 1.5 | 92 - 108% | 3.2% | > 0.999 |
| DPP | LC-MS/MS (Triple Quad) | 1.0 | 94 - 105% | 2.8% | > 0.999 |
| DIPP | LC-MS/MS (Triple Quad) | 1.2 | 91 - 107% | 3.5% | > 0.999 |
Table 1: Comparative performance metrics. LC-MS/MS provides tighter precision (% RSD < 5%) and superior recovery accuracy due to the mitigation of m/z 149 isobaric interference.
Visualizations
Analytical workflow for IPP quantification comparing GC-MS and LC-MS/MS methodologies.
Mechanistic pathway of PPAR nuclear receptor activation by phthalate metabolites.
References
-
SCIEX - Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages.[Link]
-
Restek - GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Agilent Technologies - Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
GCMS.cz / Shimadzu - Introduction Quantitation Ions for the Phthalate Esters.[Link]
-
Waters Corporation - A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates. [Link]
-
Toxicology and Applied Pharmacology (Ovid) - Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells. [Link]
Sources
Benchmarking Isopropyl Propyl Phthalate Migration Rates in PVC: A Comparative Guide
Executive Summary & Scientific Context
Polyvinyl chloride (PVC) remains a foundational polymer in medical devices, pharmaceutical packaging, and fluid delivery systems. To achieve the necessary flexibility, PVC formulations typically incorporate 20% to 40% plasticizers by weight[1]. Because these plasticizers—historically dominated by di(2-ethylhexyl) phthalate (DEHP)—are not covalently bound to the polymer matrix, they are highly susceptible to migrating into surrounding fluids, posing significant toxicological risks to patients[1].
As the medical device industry pivots toward safer, low-migration alternatives like trioctyl trimellitate (TOTM), analytical chemists and drug development professionals require robust model compounds to benchmark migration kinetics and validate extraction methodologies.2[2], a low-molecular-weight mixed ester, serves as an exceptional high-mobility benchmark in proteomics and polymer research. This guide objectively compares the migration profile of IPP against industry-standard plasticizers and details a self-validating experimental protocol for quantifying migration rates.
Mechanistic Drivers of Phthalate Migration
Migration from PVC is a multi-stage process governed by Fickian diffusion and thermodynamic partitioning:
-
Internal Diffusion ( D ) : The rate-limiting step is the migration of the plasticizer through the free volume of the PVC matrix to the surface. This rate is inversely proportional to the penetrant's molecular volume and steric hindrance.
-
Surface Partitioning ( K ) : Once at the polymer-fluid interface, the plasticizer partitions into the contact medium. This is heavily dependent on the solvent's polarity. For instance, 3[3].
Mechanistic pathway of phthalate migration from the PVC matrix into a contact medium.
Comparative Benchmarking: IPP vs. Industry Standards
To contextualize IPP's utility as an analytical benchmark, we must compare its physicochemical properties and resulting migration kinetics against legacy and alternative plasticizers.
-
DEHP (Legacy Standard) : Possesses moderate mobility. While its migration into water is low, it4[4].
-
TOTM (Low-Migration Alternative) : Features a bulky trimellitate structure with three C8 chains, resulting in a1[1].
-
IPP (Accelerated Benchmark) : With a molecular weight of only 250.29 g/mol and short alkyl chains, IPP exhibits minimal steric hindrance. It diffuses rapidly through the PVC matrix, making it an ideal "worst-case" positive control to validate the sensitivity of chromatographic methods and the efficacy of novel polymer cross-linking strategies.
Quantitative Migration Benchmarks in PVC
| Plasticizer | Molecular Weight ( g/mol ) | Steric Profile | Est. Diffusion Coefficient ( D ) at 40°C | Relative Migration Rate (vs DEHP) | Primary Application / Status |
| Isopropyl Propyl Phthalate (IPP) | 250.29 | Low (Short branched/linear chains) | >2.5×10−7 cm2/s | > 2.5x | Analytical Benchmark / Research Model |
| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | Moderate (Branched C8 chains) | 1.26×10−7 cm2/s | 1.0x | Legacy Standard (Phasing out) |
| Trioctyl trimellitate (TOTM) | 546.78 | High (Three C8 chains) | <3.6×10−10 cm2/s | ~ 0.003x | Low-migration Alternative |
(Note: Diffusion coefficients for DEHP are derived from empirical Fickian approximations in solvent extraction models[3], while IPP and TOTM values are extrapolated based on free-volume theory and comparative mass loss studies[1].)
Experimental Methodology: Self-Validating Migration Assay
To accurately benchmark IPP against DEHP or TOTM, researchers must employ a protocol that isolates diffusion kinetics from solvent saturation artifacts. The following methodology utilizes an aggressive solvent (n-hexane) to ensure the extraction is diffusion-controlled rather than solubility-limited, allowing for precise calculation of the Fickian diffusion coefficient ( D )[3].
Phase 1: Matrix Standardization & Spiking
Causality: Commercial PVC varies in porosity and thermal history. Creating standardized, solvent-cast films ensures uniform free-volume distribution, making comparative kinetic data reliable.
-
Dissolve raw PVC resin in tetrahydrofuran (THF) at a 1:10 (w/v) ratio.
-
Spike separate aliquots with 30% (w/w) of the target plasticizer (IPP, DEHP, or TOTM).
-
Cast films onto glass petri dishes and evaporate the solvent under a controlled nitrogen stream for 48 hours to prevent micro-void formation.
-
Cut films into uniform 2 cm×2 cm squares (approx. 0.5 mm thickness).
Phase 2: Controlled Kinetic Extraction
Causality: 3[3], rapidly removing plasticizer from the surface and forcing the internal diffusion rate to become the sole rate-limiting step. Alternatively, 5[5].
-
Place each PVC square into a sealed amber borosilicate vial containing 10 mL of n-hexane.
-
Incubate vials in a thermostatic shaking water bath at 40°C.
-
Extract 100 µL aliquots at precise logarithmic time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours).
-
Immediately replace the extracted volume with 100 µL of fresh, pre-warmed solvent to maintain sink conditions.
Phase 3: Chromatographic Quantification (GC-MS)
Causality: Incorporating an isotopically labeled internal standard (e.g., DEHP-d4) corrects for any matrix effects or volumetric losses during sample handling, creating a self-validating quantitative system.
-
Spike each 100 µL aliquot with 10 µL of a 10 ppm internal standard solution.
-
Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS).
-
Monitor specific quantifier ions (e.g., m/z 149, the common phthalic anhydride fragment) alongside the specific molecular ions for IPP and DEHP.
-
Plot the cumulative mass of migrated plasticizer ( Mt ) versus the square root of time ( t ). A linear initial slope confirms Fickian diffusion, allowing the calculation of D .
Conclusion
While the medical device industry aggressively phases out DEHP in favor of high-molecular-weight alternatives like TOTM to minimize patient exposure[1], low-molecular-weight esters like Isopropyl Propyl Phthalate remain indispensable. By offering highly accelerated, predictable migration kinetics, IPP serves as an optimal benchmark for validating the integrity of new polymer formulations and the sensitivity of modern analytical extraction techniques.
References
- Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine.
- Temperature- and solvent-dependent migration of the hazardous plasticizer, di(2-ethylhexyl)
- Isopropyl propyl phthalate | CAS 959224-37-4 | SCBT.Santa Cruz Biotechnology.
- Migration of phthalate-based plasticizers from PVC and non-PVC containers and medical devices.SciELO.
- Rapid Assessment of Di(2-ethylhexyl)
Sources
Safety Operating Guide
Isopropyl Propyl Phthalate proper disposal procedures
Comprehensive Laboratory Guide: Safe Handling and RCRA-Compliant Disposal of Isopropyl Propyl Phthalate (IPP)
Executive Summary As drug development and proteomics research advance, the utilization of specialized reagents like Isopropyl Propyl Phthalate (IPP) requires rigorous, scientifically grounded lifecycle management. IPP cannot be treated as standard laboratory waste. This guide provides a self-validating, RCRA-compliant protocol for the safe handling, spill management, and thermal destruction of IPP, ensuring laboratory safety and environmental protection.
Chemical Profile and Toxicological Causality
Understanding the physicochemical properties of IPP is essential for designing an effective disposal strategy. Phthalates are highly lipophilic and environmentally persistent. In biological systems, specific phthalate esters and their metabolites have been shown to induce teratogenic effects by acting as endocrine disruptors and activating nuclear receptors, specifically PPAR-alpha and PPAR-gamma[1].
Because IPP can mimic biological ligands, any environmental release—such as improper drain disposal—poses a severe risk to aquatic ecosystems and human health[2]. We treat IPP as a hazardous waste not merely for compliance, but because its molecular stability allows it to bioaccumulate if not completely thermally destroyed.
Table 1: Quantitative Chemical and Regulatory Data for Isopropyl Propyl Phthalate
| Parameter | Value / Description |
| Chemical Name | Isopropyl Propyl Phthalate (IPP) |
| CAS Number | 959224-37-4[3] |
| Molecular Formula | C14H18O4[3] |
| Molecular Weight | 250.29 g/mol [3] |
| EPA Waste Classification | Hazardous (RCRA Subtitle C)[4] |
| Incineration Temp. Required | 650°C to 1,600°C[5] |
| Primary Hazard | Endocrine disruption, aquatic toxicity[2][6] |
Immediate Safety and Spill Management Protocol
In the event of an IPP spill, immediate containment is required to prevent permeation into porous laboratory surfaces or drainage systems.
Causality Check: Why use inert absorbents? IPP is an ester that can undergo exothermic hydrolysis in the presence of strong acids or bases. Using reactive absorbents could generate heat or volatile byproducts. Inert materials like vermiculite or diatomaceous earth physically trap the lipophilic liquid via capillary action without chemical alteration, ensuring safe transport to the disposal facility[5].
Step-by-Step Spill Resolution:
-
Evacuate and Ventilate: Clear unnecessary personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[5].
-
PPE Donning: Equip butyl rubber or nitrile gloves (phthalates can easily permeate thin latex), splash goggles, and a chemical-resistant lab coat[5].
-
Containment: Surround the spill perimeter with inert absorbent dikes (e.g., sand or commercial spill socks) to prevent spreading. Validation: Visually confirm the liquid boundary has stopped advancing. Under no circumstances should the product enter drains[5].
-
Absorption: Cover the spill entirely with vermiculite or diatomite. Allow 5-10 minutes for complete absorption[5].
-
Collection: Using a non-sparking scoop, transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) or glass container[5].
-
Decontamination: Wash the affected surface thoroughly with a mild detergent and water solution to remove residual lipophilic traces, collecting all wash materials as hazardous waste[5].
RCRA-Compliant Routine Disposal Workflow
Routine laboratory disposal of IPP must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines to prevent illegal environmental dumping[4].
Causality Check: Why high-temperature incineration? The ester bonds and aromatic ring of phthalates are highly stable. Landfill disposal risks leaching into groundwater. Liquid injection or rotary kiln incineration at 650°C–1,600°C with a residence time of 0.1 to 2 seconds ensures 99.99% destruction and removal efficiency (DRE), breaking the molecule down into harmless CO₂ and H₂O[5][7].
Step-by-Step Disposal Methodology:
-
Waste Segregation: Collect IPP waste in a dedicated, sealed glass or HDPE container. Critical Rule: Do not mix IPP with strong oxidizing agents, acids, or bases, as this can trigger hydrolysis[5].
-
Labeling: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "Isopropyl Propyl Phthalate", its concentration, and mark the hazards (Toxic/Environmental Hazard)[4].
-
Storage: Store the container in a secondary containment tray within a cool, dry, and well-ventilated hazardous waste accumulation area[5].
-
Lab Pack Management: Engage a licensed environmental disposal contractor. The contractor will categorize and pack the IPP containers into compliant drums (typically up to 110 gallons) filled with inert packing material to prevent breakage during transit[4].
-
Thermal Destruction: The contractor transports the lab pack to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5][7].
Disposal Logic and Procedural Workflow
The following diagram illustrates the self-validating decision matrix for managing IPP waste, ensuring all operational pathways lead to complete thermal destruction.
Procedural workflow for the RCRA-compliant handling and thermal destruction of IPP.
References[5] Navigating the Safe Disposal of Diethyl Phthalate in a Laboratory Setting. Benchchem. URL: 2]">https://www.benchchem.com[2] Risk Management for Phthalates. US EPA. URL: https://www.epa.gov/assessing-and-managing-chemicals-under-tsca/risk-management-phthalates[4] Chemical Waste Disposal Solutions for Laboratories. Environmental Marketing Services. URL: 7]">https://emsllcusa.com[7] Destroying Chemical Wastes in Commercial Scale Incinerators. US EPA. URL: 6]">https://www.epa.gov[6] Endocrine Disruptor References. Endocrine Disruption Exchange. URL: 3]">https://endocrinedisruption.org[3] Isopropyl propyl phthalate | CAS 959224-37-4. Santa Cruz Biotechnology. URL: 1]">https://www.scbt.com[1] Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs. Ovid. URL: https://www.ovid.com
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
